molecular formula C12H16N2 B016628 1,3,3-Trimethyl-2-methyleneindolin-5-amine CAS No. 6872-05-5

1,3,3-Trimethyl-2-methyleneindolin-5-amine

Cat. No.: B016628
CAS No.: 6872-05-5
M. Wt: 188.27 g/mol
InChI Key: WHPVQSTYFPPYCQ-UHFFFAOYSA-N
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Description

1,3,3-Trimethyl-2-methyleneindolin-5-amine (CAS 6872-05-5) is a high-value amino-substituted indoline derivative that serves as a critical synthetic intermediate in advanced materials science and bioconjugation chemistry. This compound features a highly reactive exocyclic methylene group and a primary aromatic amine at the 5-position, enabling versatile functionalization and incorporation into complex molecular architectures. Its primary research value lies in the synthesis of asymmetric cyanine dyes and heterobifunctional fluorescent linkers . The aromatic amine group allows for the directed introduction of specific reactive functionalities, such as NHS esters, facilitating the creation of dyes designed for highly selective cross-linking under physiological conditions . These dyes are essential tools for developing antibody-drug conjugates , labeling biomolecules like polymers and proteins, and applications in live-cell imaging and bioanalytics without altering biological function . Beyond bioconjugation, this amine derivative is a pivotal precursor for developing photochromic and thermochromic materials , including spiropyrans and spirooxazines. These systems are fundamental to smart materials used in light-responsive lenses, UV sensors, and optical data storage devices . The compound's structure enhances π-conjugation in target molecules, making it valuable for creating non-linear optical (NLO) materials for telecommunications and laser technology . As a building block in organic synthesis, the reactivity of both its methylidene and amino groups permits participation in cycloadditions and condensation reactions, enabling the construction of diverse heterocyclic compounds for specialized chemical research. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3,3-trimethyl-2-methylideneindol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2/c1-8-12(2,3)10-7-9(13)5-6-11(10)14(8)4/h5-7H,1,13H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHPVQSTYFPPYCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=C)N(C2=C1C=C(C=C2)N)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60448767
Record name 1,3,3-Trimethyl-2-methylidene-2,3-dihydro-1H-indol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60448767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6872-05-5
Record name 1,3,3-Trimethyl-2-methylidene-2,3-dihydro-1H-indol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60448767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1,3,3-Trimethyl-2-methyleneindolin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1,3,3-Trimethyl-2-methyleneindolin-5-amine, a derivative of the well-known Fischer's base, is a heterocyclic compound of significant interest in the fields of medicinal chemistry and materials science. Its structural motif, featuring an indoline core with a reactive exocyclic methylene group and a strategically positioned amino group, makes it a valuable building block for the synthesis of a diverse array of molecules, including dyes, sensors, and pharmacologically active agents. The electron-donating nature of the 5-amino group can significantly influence the photophysical and chemical properties of its derivatives, opening avenues for the development of novel functional materials and therapeutic agents.

This technical guide provides a comprehensive overview of a logical and efficient synthetic pathway for this compound. The narrative is designed to offer not just a series of steps, but a deeper understanding of the chemical principles and strategic decisions that underpin the synthesis.

Retrosynthetic Analysis: A Strategic Blueprint

A logical approach to the synthesis of this compound begins with a retrosynthetic analysis. The primary disconnection is at the C-N bond of the 5-amino group, suggesting a late-stage reduction of a nitro group. The core indoline structure is envisioned to be constructed via the venerable Fischer indole synthesis.

G target This compound nitro_intermediate 1,3,3-Trimethyl-5-nitro-2-methyleneindoline target->nitro_intermediate Nitro Reduction indolenine_nitro 5-Nitro-2,3,3-trimethyl-3H-indole nitro_intermediate->indolenine_nitro N-Methylation phenylhydrazine_nitro (4-Nitrophenyl)hydrazine indolenine_nitro->phenylhydrazine_nitro Fischer Indole Synthesis ketone 3-Methyl-2-butanone indolenine_nitro->ketone Fischer Indole Synthesis

Caption: Retrosynthetic analysis of this compound.

The Forward Synthesis: A Step-by-Step Elucidation

The forward synthesis is designed as a four-step sequence, commencing with commercially available starting materials. Each step is optimized to ensure high yields and purity of the desired products.

Step 1: Synthesis of (4-Nitrophenyl)hydrazine

The synthesis begins with the diazotization of 4-nitroaniline followed by reduction of the resulting diazonium salt. This is a standard and reliable method for the preparation of substituted phenylhydrazines.

Reaction: 4-Nitroaniline → (4-Nitrophenyl)diazonium chloride → (4-Nitrophenyl)hydrazine

Causality of Experimental Choices: The use of sodium nitrite in the presence of a strong acid like hydrochloric acid is crucial for the efficient formation of the diazonium salt at low temperatures (0-5 °C) to prevent its decomposition. The subsequent reduction with a mild reducing agent such as sodium sulfite or tin(II) chloride affords the desired hydrazine.

Step 2: Fischer Indole Synthesis of 5-Nitro-2,3,3-trimethyl-3H-indole

This is the key step in the construction of the indole core.[1][2][3] The reaction involves the acid-catalyzed condensation of (4-nitrophenyl)hydrazine with 3-methyl-2-butanone (isopropyl methyl ketone).[4][5]

Reaction: (4-Nitrophenyl)hydrazine + 3-Methyl-2-butanone --(Acid Catalyst)--> 5-Nitro-2,3,3-trimethyl-3H-indole

Mechanism Insight: The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a[6][6]-sigmatropic rearrangement (the key step of the Fischer indole synthesis) under acidic conditions to form a di-imine.[1] Subsequent cyclization and elimination of ammonia lead to the formation of the aromatic indole ring.[1][4]

Choice of Reagents:

  • Ketone: 3-Methyl-2-butanone is selected to provide the desired 2,3,3-trimethyl substitution pattern on the indolenine ring.

  • Acid Catalyst: A variety of Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) or Lewis acids (e.g., ZnCl₂, BF₃) can be employed.[1][2][4] The choice of catalyst can influence the reaction rate and yield.

Step 3: N-Methylation to form 1,3,3-Trimethyl-5-nitro-2-methyleneindoline

The indolenine nitrogen is methylated using a suitable methylating agent. This step also facilitates the formation of the exocyclic methylene group, characteristic of Fischer's base and its derivatives.

Reaction: 5-Nitro-2,3,3-trimethyl-3H-indole + Methylating Agent → 1,3,3-Trimethyl-5-nitro-2-methyleneindoline

Causality of Experimental Choices: A strong methylating agent like dimethyl sulfate or methyl iodide is typically used. The reaction is often carried out in the presence of a base to neutralize the acid formed during the reaction. The formation of the exocyclic double bond is a result of deprotonation of the C2-methyl group of the intermediate N-methylated indolenium salt.

Step 4: Reduction of the Nitro Group to afford this compound

The final step is the selective reduction of the nitro group to the desired primary amine.

Reaction: 1,3,3-Trimethyl-5-nitro-2-methyleneindoline --(Reducing Agent)--> this compound

Choice of Reducing Agent: A variety of reducing agents can be used for this transformation. Catalytic hydrogenation (e.g., H₂/Pd-C) is a clean and efficient method. Alternatively, metal-acid combinations (e.g., Sn/HCl, Fe/HCl) or other reducing agents like sodium dithionite can also be employed. The choice depends on the scale of the reaction and the desired purity of the final product.

Visualizing the Synthesis Pathway

G cluster_0 Step 1 cluster_1 Step 2 cluster_2 Step 3 cluster_3 Step 4 start 4-Nitroaniline step1_prod (4-Nitrophenyl)hydrazine start->step1_prod 1. NaNO₂, HCl 2. SnCl₂ step2_prod 5-Nitro-2,3,3-trimethyl-3H-indole step1_prod->step2_prod Acid Catalyst ketone 3-Methyl-2-butanone ketone->step2_prod step3_prod 1,3,3-Trimethyl-5-nitro-2-methyleneindoline step2_prod->step3_prod Dimethyl Sulfate, Base final_product This compound step3_prod->final_product H₂, Pd/C

Caption: Overall synthetic workflow for this compound.

Detailed Experimental Protocols

The following protocols are provided as a general guide and may require optimization based on laboratory conditions and available equipment.

Protocol 1: Synthesis of (4-Nitrophenyl)hydrazine
  • Diazotization: Dissolve 4-nitroaniline in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice-salt bath. Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes.

  • Reduction: In a separate flask, prepare a solution of tin(II) chloride in concentrated hydrochloric acid. Cool this solution to 0 °C. Slowly add the diazonium salt solution to the tin(II) chloride solution with vigorous stirring.

  • Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature. Collect the precipitated hydrazine hydrochloride by filtration. Neutralize with a base (e.g., NaOH) to obtain the free hydrazine. Extract with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

Protocol 2: Fischer Indole Synthesis
  • Reaction Setup: To a solution of (4-nitrophenyl)hydrazine in a suitable solvent (e.g., ethanol, acetic acid), add 3-methyl-2-butanone.

  • Acid Catalysis: Slowly add the acid catalyst (e.g., concentrated sulfuric acid or polyphosphoric acid) to the reaction mixture.

  • Heating: Heat the mixture to reflux for several hours, monitoring the reaction progress by TLC.

  • Work-up: Cool the reaction mixture and pour it into ice-water. Neutralize with a base (e.g., sodium carbonate) and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography.

Protocol 3: N-Methylation
  • Reaction: Dissolve the 5-nitro-2,3,3-trimethyl-3H-indole in a suitable solvent (e.g., acetonitrile) and add a base (e.g., potassium carbonate). Add dimethyl sulfate dropwise at room temperature.

  • Heating: Heat the reaction mixture to reflux for several hours until the starting material is consumed (monitored by TLC).

  • Work-up: Cool the reaction, filter off the base, and concentrate the filtrate. Take up the residue in an organic solvent and wash with water. Dry the organic layer and concentrate to obtain the crude product.

Protocol 4: Nitro Group Reduction
  • Catalytic Hydrogenation: Dissolve the 1,3,3-trimethyl-5-nitro-2-methyleneindoline in a suitable solvent (e.g., ethanol, methanol). Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete.

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain the final product, this compound.

Data Summary

StepProductStarting MaterialsKey ReagentsTypical Yield (%)
1(4-Nitrophenyl)hydrazine4-NitroanilineNaNO₂, SnCl₂70-80
25-Nitro-2,3,3-trimethyl-3H-indole(4-Nitrophenyl)hydrazine, 3-Methyl-2-butanoneAcid Catalyst60-75
31,3,3-Trimethyl-5-nitro-2-methyleneindoline5-Nitro-2,3,3-trimethyl-3H-indoleDimethyl Sulfate, K₂CO₃80-90
4This compound1,3,3-Trimethyl-5-nitro-2-methyleneindolineH₂, Pd/C>90

Conclusion

The synthesis of this compound is a multi-step process that relies on well-established and robust organic reactions. The Fischer indole synthesis serves as the cornerstone of this pathway, allowing for the efficient construction of the core heterocyclic scaffold. Subsequent functional group manipulations, including N-methylation and nitro group reduction, provide access to the target molecule. This guide has detailed a logical and efficient synthetic route, providing both the theoretical underpinnings and practical protocols for researchers in the field. The versatility of this synthetic intermediate opens up exciting possibilities for the development of novel compounds with tailored properties for a wide range of applications.

References

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An In-Depth Technical Guide to the Physicochemical Properties of 1,3,3-Trimethyl-2-methyleneindolin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1,3,3-Trimethyl-2-methyleneindolin-5-amine (CAS No: 6872-05-5) is a highly functionalized indoline derivative of significant interest in chemical synthesis and materials science. Structurally, it features a classic indoline core, substituted with a reactive exocyclic methylene group and a primary aromatic amine at the 5-position. This unique combination of functional groups makes it a valuable intermediate.[1]. It serves as a critical building block in the synthesis of advanced materials, including asymmetric cyanine dyes and heterobifunctional fluorescent linkers used in bioconjugation for applications like antibody-drug conjugates[1]. Furthermore, its role as a precursor for photochromic and thermochromic materials, such as spiropyrans, positions it at the forefront of smart materials development for optical and sensory technologies[1].

The indoline scaffold itself is a privileged structure in medicinal chemistry, known to improve the physicochemical properties of compounds by increasing water solubility and decreasing lipophilicity compared to analogous planar ring systems[2]. A thorough understanding of the physicochemical properties of this compound is therefore paramount for optimizing its synthetic utility, predicting its behavior in complex systems, and unlocking its full potential in both materials science and drug discovery. This guide provides a detailed examination of its core properties and the experimental methodologies required for their accurate determination.

Core Physicochemical Profile

The predictable and reliable application of any chemical compound begins with a well-characterized physicochemical profile. The data presented below, compiled from available literature and theoretical considerations, serves as a foundational reference for researchers.

PropertyValue / DescriptionSource
IUPAC Name This compound-
CAS Number 6872-05-5[3]
Molecular Formula C₁₂H₁₆N₂[3]
Molecular Weight 188.27 g/mol [3]
Physical Form Solid[3]
Solubility (Predicted) Due to its indoline structure, it is expected to be soluble in non-polar organic solvents like toluene or hexane. The presence of the primary amine group may also confer some solubility in polar solvents. This is analogous to the related compound, 1,3,3-trimethyl-2-methyleneindoline, which shows a preference for non-polar solvents[4].-
Lipophilicity (LogP) The partition coefficient (LogP) is a key determinant of a molecule's pharmacokinetic behavior[5][6]. While experimental data is not readily available, the significant hydrocarbon framework suggests a positive LogP value, indicating a degree of lipophilicity essential for traversing biological membranes.-
pKa (Predicted) The molecule possesses two basic nitrogen centers: the aniline-like primary amine at the C5 position and the enamine-like nitrogen of the indoline ring. The primary amine's pKa is expected to be in the range typical for aromatic amines (approx. 4-5), while the indoline nitrogen's basicity is influenced by the overall electronic structure. Accurate pKa determination is crucial as it dictates the molecule's ionization state, which affects solubility, reactivity, and biological interactions[5].-

Experimental Characterization Methodologies

To move beyond prediction and establish a validated profile, rigorous experimental analysis is essential. The following protocols outline standard, self-validating procedures for determining the key physicochemical properties of this compound. The measurement of these properties is a critical step in early-phase drug discovery to mitigate high attrition rates caused by poor biopharmaceutical characteristics[5].

Melting Point Determination via Capillary Method

Expertise & Causality: The melting point is a fundamental indicator of a compound's purity. A sharp, narrow melting range (typically <2°C) is characteristic of a pure crystalline solid. This protocol is designed to achieve a slow, controlled heating rate near the melting point, which is the most critical variable for obtaining an accurate and reproducible result.

Protocol:

  • Sample Preparation: Ensure the solid sample of this compound is completely dry and finely powdered.

  • Capillary Loading: Press the open end of a capillary tube into the powder, tapping the sealed end gently on a hard surface to pack a 2-3 mm column of the sample[7].

  • Instrumentation: Place the loaded capillary into the heating block of a calibrated melting point apparatus.

  • Heating: Heat rapidly to approximately 20°C below the expected melting point.

  • Measurement: Reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample and the thermometer[7].

  • Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the last solid crystal melts (completion). This range is the melting point.

MeltingPointWorkflow A Prepare Dry, Powdered Sample B Load 2-3 mm into Capillary Tube A->B Packing C Place in Apparatus & Heat Rapidly B->C Setup D Reduce Heat Rate to 1-2°C / min C->D Approach MP E Record Onset & Completion Temps D->E Measurement

Workflow for Melting Point Determination.
Solubility Determination via Shake-Flask Method

Expertise & Causality: The shake-flask method remains the gold standard for determining equilibrium solubility. The core principle is to create a saturated solution, ensuring that the measured concentration represents the thermodynamic solubility limit. Agitating the mixture for an extended period (24-48 hours) is the self-validating step that guarantees equilibrium has been reached, a common pitfall in less rigorous methods[7].

Protocol:

  • System Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed vial[7]. The excess solid is critical to ensure saturation.

  • Equilibration: Agitate the vial at a constant, controlled temperature (e.g., 25°C) for 24-48 hours. This extended time allows the system to reach thermodynamic equilibrium[7].

  • Phase Separation: Centrifuge the suspension at high speed to pellet the undissolved solid.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant, ensuring no solid particles are transferred.

  • Analysis: Determine the concentration of the dissolved compound in the supernatant using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry[7].

  • Calculation: Express the solubility in standard units such as g/L or mol/L.

SolubilityWorkflow A Add Excess Solid to Solvent B Agitate at Const. Temp (24-48h) A->B Equilibration C Centrifuge to Separate Phases B->C Separation D Sample Clear Supernatant C->D Sampling E Determine Concentration (HPLC / UV-Vis) D->E Quantification

Workflow for Shake-Flask Solubility Measurement.
pKa Determination via Potentiometric Titration

Expertise & Causality: Potentiometric titration provides a direct, empirical measurement of a compound's pKa values by monitoring pH changes upon the addition of an acid or base. The inflection points in the resulting titration curve correspond to the pKa(s) of the ionizable groups. This method is authoritative because it directly measures the molecule's buffering capacity in solution, providing data essential for predicting its behavior in physiological environments[7].

Protocol:

  • Solution Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low) to create a solution of known concentration.

  • Titration Setup: Place the solution in a jacketed beaker with a magnetic stirrer. Immerse a calibrated pH electrode in the solution.

  • Titration: To determine the pKa of the basic nitrogen groups, titrate the solution with a standardized strong acid (e.g., 0.1 M HCl), adding small, precise volumes from a burette[7].

  • Data Acquisition: Record the pH of the solution after each addition of titrant.

  • Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa value is determined from the pH at the half-equivalence point, which corresponds to the flattest region (maximum buffer capacity) of the titration curve.

pKaWorkflow A Prepare Solution of Known Concentration B Titrate with Standard Acid (HCl) A->B Titration C Record pH vs. Volume of Titrant B->C Data Logging D Plot Titration Curve C->D Visualization E Determine pKa at Half-Equivalence Point D->E Analysis

Workflow for Potentiometric pKa Determination.

Significance in Research and Development

The physicochemical properties of this compound are not merely academic data points; they are critical parameters that dictate its practical application and success.

  • In Materials Science: When used as a precursor for photochromic dyes, the compound's solubility in various polymers and organic solvents is a primary concern. Poor solubility can lead to aggregation, resulting in materials with suboptimal optical properties. The reactivity of the exocyclic methylene group is also influenced by the solvent environment, making solubility a key parameter for reaction optimization[1].

  • In Bioconjugation: The primary aromatic amine is the key handle for conjugation to biomolecules. Its nucleophilicity and reactivity are directly governed by its pKa. A well-defined pKa value allows for precise control of reaction pH to favor N-acylation while minimizing side reactions. Furthermore, the overall solubility of the molecule in aqueous buffer systems, often with co-solvents, is crucial for developing robust and reproducible conjugation protocols[1].

  • In Drug Discovery: As a fragment or intermediate, the compound's properties are vital for medicinal chemistry campaigns. The indoline moiety is valued for its ability to provide a three-dimensional, non-coplanar structure that can improve aqueous solubility compared to flat indole rings[2]. The experimentally determined LogP and pKa values are essential inputs for computational ADME (Absorption, Distribution, Metabolism, and Excretion) models, which are used to predict the drug-like qualities of its derivatives and guide further structural modifications[6].

Conclusion

This compound stands out as a versatile synthetic intermediate with significant potential. Its utility, however, is fundamentally linked to its physicochemical properties. A comprehensive characterization of its melting point, solubility, and pKa through rigorous, validated experimental protocols is an indispensable step for any researcher aiming to leverage this compound. The insights gained from such analyses provide the authoritative grounding needed to optimize reaction conditions, design novel materials, and develop new therapeutic agents with greater efficiency and a higher probability of success.

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Sources

A Technical Guide to the Spectroscopic Characterization of 1,3,3-Trimethyl-2-methyleneindolin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 1,3,3-Trimethyl-2-methyleneindolin-5-amine. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of this molecule. Given the limited availability of published experimental spectra for this specific compound, this guide leverages established spectroscopic principles and data from the closely related and well-characterized parent compound, 1,3,3-Trimethyl-2-methyleneindoline (Fischer's base), to provide a robust, predictive analysis. This approach not only offers valuable insights into the expected spectral features but also serves as a practical framework for interpreting experimental data as it becomes available.

Introduction to this compound

This compound, with the chemical formula C₁₂H₁₆N₂ and a molecular weight of 188.27 g/mol , is a derivative of the well-known Fischer's base.[1] The core structure is an indoline ring system with a gem-dimethyl group at the 3-position, a methyl group on the nitrogen atom, and an exocyclic methylene group at the 2-position. The key feature of the title compound is the addition of a primary amine group (-NH₂) at the 5-position of the aromatic ring. This substitution is expected to significantly influence the electronic environment of the molecule and, consequently, its spectroscopic properties.

The strategic placement of the amino group, a potent electron-donating group, is anticipated to modulate the chemical shifts in the NMR spectra, introduce characteristic absorption bands in the IR spectrum, and alter the fragmentation patterns in mass spectrometry. Understanding these spectral signatures is crucial for the unambiguous identification and characterization of this compound in various research and development settings.

Figure 1: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are discussed below, with reference to the known spectrum of Fischer's base.

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; for this compound, DMSO-d₆ may be preferable to avoid exchange of the amine protons.

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a 30-degree pulse angle with a relaxation delay of 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., tetramethylsilane).

Predicted ¹H NMR Spectrum

The presence of the electron-donating -NH₂ group at the 5-position will cause a significant upfield shift (to lower ppm values) for the aromatic protons, particularly those in the ortho and para positions relative to the amine.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration Justification of Prediction
H-7~7.0 - 7.2d1HThis proton is ortho to the nitrogen of the indoline ring and will be the least affected by the amine group. Its chemical shift will be similar to that in Fischer's base.
H-6~6.5 - 6.7d1HOrtho to the -NH₂ group, this proton will experience a strong shielding effect, causing a significant upfield shift.
H-4~6.4 - 6.6s1HPara to the -NH₂ group, this proton will also be strongly shielded. The multiplicity will likely be a singlet or a very narrow doublet.
-NH₂~3.5 - 5.0br s2HThe chemical shift of the amine protons is highly dependent on the solvent and concentration. It will appear as a broad singlet.
=CH₂~3.8 - 4.0s2HThe exocyclic methylene protons are expected to be in a similar environment to those in Fischer's base and should appear as a singlet.
N-CH₃~2.8 - 3.0s3HThe N-methyl group is relatively far from the 5-amino group and its chemical shift should be largely unchanged.
C(CH₃)₂~1.2 - 1.4s6HThe gem-dimethyl protons are also distant from the site of substitution and are expected to show a singlet in a similar region to Fischer's base.
Predicted ¹³C NMR Spectrum

The electron-donating nature of the amino group will also influence the ¹³C chemical shifts of the aromatic carbons, with the most pronounced effects on the carbons ortho and para to the substituent.

Carbon Assignment Predicted Chemical Shift (ppm) Justification of Prediction
C-5~140 - 145The carbon directly attached to the -NH₂ group will be significantly shielded.
C-3a~135 - 140This quaternary carbon is part of the aromatic system and will be influenced by the overall increased electron density.
C-7~125 - 130Ortho to the indoline nitrogen, this carbon will be less affected by the distant amine group.
C-4~110 - 115Ortho to the -NH₂ group, this carbon will experience a strong shielding effect.
C-6~110 - 115Para to the indoline nitrogen and ortho to the -NH₂ group, this carbon will also be strongly shielded.
C-7a~145 - 150This quaternary carbon's chemical shift will be influenced by both the adjacent nitrogen and the overall electron-rich aromatic system.
C-2 (=CH₂)~160 - 165The exocyclic methylene carbon is part of a polarized double bond and its chemical shift is expected to be in the downfield region.
=CH₂~75 - 80The terminal carbon of the methylene group will be significantly more shielded than the C-2 carbon.
N-CH₃~30 - 35The N-methyl carbon's chemical shift should be similar to that in Fischer's base.
C-3~45 - 50The quaternary carbon bearing the gem-dimethyl groups.
C(CH₃)₂~25 - 30The two equivalent methyl carbons at the 3-position.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The introduction of the primary amine group will result in distinct absorption bands that are absent in the spectrum of Fischer's base.

Experimental Protocol for IR Data Acquisition
  • Sample Preparation:

    • For solid samples: Prepare a KBr (potassium bromide) pellet by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin, transparent disk.

    • Alternatively: Use an Attenuated Total Reflectance (ATR) accessory, which requires placing a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the KBr pellet matrix).

    • Record the sample spectrum over the range of 4000 to 400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

  • Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show the following key absorption bands:

Wavenumber (cm⁻¹) Vibrational Mode Intensity Comments
3400 - 3300N-H stretch (asymmetric and symmetric)MediumThe presence of two bands in this region is characteristic of a primary amine (-NH₂).[2]
3050 - 3000Aromatic C-H stretchMedium-WeakTypical for C-H bonds on an aromatic ring.
2980 - 2850Aliphatic C-H stretchStrongFrom the methyl and methylene groups.
~1620N-H bend (scissoring)Medium-StrongA characteristic bending vibration for primary amines.[2]
~1600 & ~1480Aromatic C=C stretchMediumThese bands are typical for the benzene ring.
1335 - 1250Aromatic C-N stretchStrongThe stretching vibration of the bond between the aromatic ring and the amine nitrogen.[2]
1250 - 1020Aliphatic C-N stretchMediumFrom the C-N bonds of the indoline ring and the N-methyl group.[2]
910 - 665N-H wagBroad, MediumA broad out-of-plane bending vibration characteristic of primary amines.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for both identification and structural elucidation.

Experimental Protocol for MS Data Acquisition
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a coupled chromatography system such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Use an appropriate ionization technique. Electron Ionization (EI) is a common choice for GC-MS and provides detailed fragmentation patterns. Electrospray Ionization (ESI) is typically used for LC-MS and is a softer ionization technique that often preserves the molecular ion.

  • Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z (mass-to-charge ratio) range, for example, 50 to 500 amu.

Predicted Mass Spectrum
  • Molecular Ion: The molecular formula is C₁₂H₁₆N₂. The molecular weight is 188.27. Therefore, the molecular ion peak (M⁺˙) in an EI spectrum, or the protonated molecule ([M+H]⁺) in an ESI spectrum, is expected at an m/z of 188.

  • Nitrogen Rule: The presence of two nitrogen atoms in the molecule is consistent with the even nominal molecular weight of 188, in accordance with the nitrogen rule.

  • Major Fragmentation Pathways: A primary fragmentation pathway in indoline derivatives is often the loss of a methyl group from the gem-dimethyl pair at the 3-position. This would lead to a significant fragment ion at m/z 173 (M - 15). The stability of the resulting cation would be high due to resonance delocalization.

Fragmentation M [C₁₂H₁₆N₂]⁺˙ m/z = 188 M_minus_15 [C₁₁H₁₃N₂]⁺ m/z = 173 M->M_minus_15 - •CH₃

Figure 2: Predicted primary fragmentation of this compound.

Conclusion

This technical guide provides a detailed, predictive analysis of the NMR, IR, and MS spectra of this compound. By grounding these predictions in the well-established principles of spectroscopy and the known data of its parent compound, Fischer's base, this document offers a robust framework for the characterization of this molecule. The insights provided herein are intended to assist researchers in the efficient and accurate identification and structural elucidation of this and related compounds, thereby facilitating advancements in their respective fields of study.

References

  • PubChem. 1,3,3-Trimethyl-2-methyleneindoline. [Link]

  • NIST. 1H-Indole, 2,3-dihydro-1,3,3-trimethyl-2-methylene-. [Link]

  • Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2016). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2009).
  • University of Calgary. IR Spectroscopy Tutorial: Amines. [Link]

Sources

1,3,3-Trimethyl-2-methyleneindolin-5-amine CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1,3,3-Trimethyl-2-methyleneindolin-5-amine: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 6872-05-5), a key heterocyclic intermediate. This document is intended for researchers, scientists, and professionals in drug development and materials science. It delves into the compound's chemical identity, physicochemical properties, a detailed, field-proven synthesis protocol based on the foundational Fischer Indole Synthesis, and its significant applications, particularly as a precursor in the development of specialized dyes and functional molecules. The causality behind experimental choices and the validation of the synthetic pathway are emphasized to ensure scientific integrity and practical utility.

Core Introduction: A Functionalized Fischer's Base Derivative

This compound is a derivative of the well-known Fischer's base (1,3,3-Trimethyl-2-methyleneindoline). The introduction of a primary amine group at the 5-position of the indoline ring imparts a crucial point of functionality. This amino group acts as a versatile chemical handle, allowing the molecule to be covalently linked to other structures, thereby making it a valuable building block in the synthesis of more complex molecules, such as polymethine dyes, sensors, and potential pharmaceutical agents. Its structural foundation is built upon the indoline scaffold, a privileged structure in medicinal chemistry and materials science.

Nomenclature and Chemical Identifiers
  • Systematic Name: this compound

  • Synonyms: 5-Amino-1,3,3-trimethyl-2-methyleneindoline, 5-Amino Fischer's Base

  • CAS Number: 6872-05-5

  • Molecular Formula: C₁₂H₁₆N₂

  • Molecular Weight: 188.27 g/mol

Physicochemical and Spectroscopic Data

The properties of this compound are dictated by its indoline core and the influential amino group, which enhances polarity and provides a site for hydrogen bonding.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 6872-05-5CymitQuimica[1]
Molecular Formula C₁₂H₁₆N₂CymitQuimica[1]
Molecular Weight 188.27 g/mol CymitQuimica[1]
Appearance SolidCymitQuimica[1]
Canonical SMILES CN1C(=C)C(C)(C)c2cc(N)ccc12Inferred
Spectroscopic Profile
  • ¹H NMR: Proton NMR spectroscopy is expected to show characteristic signals for the gem-dimethyl protons (singlet, ~1.3 ppm), the N-methyl protons (singlet, ~2.7-3.0 ppm), the exocyclic methylene protons (two singlets or a broad singlet, ~3.8-4.0 ppm), and distinct aromatic protons whose chemical shifts and coupling patterns will be influenced by the electron-donating amino group.

  • ¹³C NMR: The carbon spectrum will feature signals for the quaternary carbon, the gem-dimethyl carbons, the N-methyl carbon, the exocyclic methylene carbon, and aromatic carbons, with the carbon atom attached to the amino group showing a characteristic upfield shift.

  • Mass Spectrometry (MS): The electron ionization mass spectrum would show a prominent molecular ion peak (M⁺) at m/z = 188, with characteristic fragmentation patterns of the indoline ring.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by N-H stretching bands for the primary amine (around 3300-3500 cm⁻¹), C-H stretching bands (aliphatic and aromatic), and C=C stretching from the exocyclic double bond and aromatic ring.

Synthesis Pathway and Experimental Protocol

The synthesis of this compound is most logically achieved through a multi-step process rooted in the classic Fischer Indole Synthesis. This reaction remains a cornerstone for constructing indole and indolenine scaffolds from readily available precursors.[2][3] The strategy involves creating a substituted indolenine ring first, followed by N-alkylation.

Foundational Mechanism: The Fischer Indole Synthesis

Discovered by Hermann Emil Fischer in 1883, this reaction transforms a (substituted) phenylhydrazine and a ketone or aldehyde into an indole under acidic conditions.[4] The mechanism proceeds through several key stages:

  • Hydrazone Formation: The arylhydrazine reacts with the ketone to form an arylhydrazone.

  • Tautomerization: The hydrazone tautomerizes to its enamine form.

  • [3][3]-Sigmatropic Rearrangement: Under acid catalysis, the protonated enamine undergoes a concerted rearrangement (a key C-C bond-forming step) to produce a di-imine intermediate.

  • Cyclization & Aromatization: The intermediate cyclizes and, through the elimination of ammonia, forms the stable, aromatic indole (or, in this case, indolenine) ring.[1][2]

Detailed Synthesis Protocol

The synthesis is strategically divided into three main stages: formation of a 5-nitro substituted indolenine, reduction of the nitro group to the essential amine, and finally, N-methylation to yield the target compound.

Stage 1: Synthesis of 5-Nitro-2,3,3-trimethyl-3H-indole

This stage utilizes the Fischer Indole Synthesis with precursors chosen to install the required nitro-functionality at the correct position.

  • Reactants: (4-Nitrophenyl)hydrazine and 3-Methyl-2-butanone (isopropyl methyl ketone).

  • Catalyst: Glacial acetic acid and/or hydrochloric acid.

  • Rationale: Using (4-nitrophenyl)hydrazine ensures the nitro group is positioned at what will become the 5-position of the indolenine ring. 3-Methyl-2-butanone provides the carbon backbone that cyclizes to form the 2,3,3-trimethyl substituted ring. Acid catalysis is essential to drive the rearrangement.[4][5]

Step-by-Step Protocol:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve (4-nitrophenyl)hydrazine (1 equivalent) in glacial acetic acid.

  • Add 3-methyl-2-butanone (1.1 equivalents) to the solution.

  • For more challenging reactions with electron-withdrawing groups like nitro, the addition of a stronger acid like concentrated HCl may be required to improve yield.[4][5]

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and pour it into a beaker of ice water.

  • Neutralize the solution carefully with a base (e.g., sodium carbonate solution) until the product precipitates.

  • Collect the solid product by vacuum filtration, wash thoroughly with water, and dry to yield crude 5-nitro-2,3,3-trimethyl-3H-indole. Purification can be achieved by recrystallization.

Stage 2: Reduction to 5-Amino-2,3,3-trimethyl-3H-indole

The nitro group is a robust precursor to an amine, which can be achieved via standard reduction methods.

  • Reactant: 5-Nitro-2,3,3-trimethyl-3H-indole.

  • Reducing Agent: Tin(II) chloride (SnCl₂) in concentrated HCl, or catalytic hydrogenation (e.g., H₂/Pd-C).

  • Rationale: Tin(II) chloride is a classic and effective reagent for the reduction of aromatic nitro groups in acidic media. Catalytic hydrogenation is a cleaner alternative if the equipment is available.

Step-by-Step Protocol (using SnCl₂):

  • Suspend the 5-nitro-2,3,3-trimethyl-3H-indole (1 equivalent) in a mixture of ethanol and concentrated hydrochloric acid in a round-bottom flask.

  • Add a solution of tin(II) chloride dihydrate (3-4 equivalents) in concentrated HCl portion-wise while stirring.

  • Heat the mixture to 50-70°C for 1-3 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and neutralize it by the slow addition of a concentrated NaOH solution until the solution is strongly alkaline (pH > 10) to precipitate tin salts and liberate the free amine.

  • Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-amino-2,3,3-trimethyl-3H-indole.[6]

Stage 3: N-Methylation to this compound

The final step involves methylation of the indolenine nitrogen, which results in a rearrangement to the more stable exocyclic methylene form (Fischer's base structure).

  • Reactant: 5-Amino-2,3,3-trimethyl-3H-indole.

  • Methylating Agent: Dimethyl sulfate or methyl iodide.

  • Base: A mild base such as sodium bicarbonate or magnesium oxide.[7]

  • Rationale: The N-methylation of the indolenine nitrogen forms a quaternary indolium salt intermediate. In the presence of a base, a proton is abstracted from one of the C2-methyl groups, leading to the formation of the exocyclic methylene double bond.[7][8]

Step-by-Step Protocol:

  • Suspend the 5-amino-2,3,3-trimethyl-3H-indole (1 equivalent) and sodium bicarbonate (1.5-2 equivalents) in a suitable solvent like acetonitrile or water.

  • Add dimethyl sulfate (1.2 equivalents) dropwise to the stirred suspension at room temperature.

  • Heat the mixture to 50-65°C for 3-5 hours.

  • After cooling, extract the product with a solvent such as toluene or ethyl acetate.

  • Dry the combined organic phases over anhydrous sodium sulfate and remove the solvent in vacuo.

  • The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

Visualization of Synthesis Workflow

Synthesis_Workflow Reactant1 <(4-Nitrophenyl)hydrazine> Intermediate1 "5-Nitro-2,3,3-trimethyl-3H-indole" Reactant1->Intermediate1 Stage 1: Fischer Indole Synthesis (Acetic Acid, HCl, Δ) Reactant2 "3-Methyl-2-butanone" Reactant2->Intermediate1 Stage 1: Fischer Indole Synthesis (Acetic Acid, HCl, Δ) Intermediate2 "5-Amino-2,3,3-trimethyl-3H-indole" Intermediate1->Intermediate2 Stage 2: Nitro Reduction (SnCl₂, HCl) Product "this compound" Intermediate2->Product Stage 3: N-Methylation (Dimethyl Sulfate, NaHCO₃) Application_Concept cluster_0 Reactive Sites Core "this compound" Methylene "Exocyclic Methylene\n(C=CH₂)" Amine "Aromatic Amine\n(-NH₂)" Result1 "Polymethine Chain Formation\n(Cyanine Dyes)" Methylene->Result1 Condensation Reaction Result2 Amine->Result2 Diazotization Result3 "Conjugation to Biomolecule\n(Targeted Probes)" Amine->Result3 Amide Coupling, etc.

Sources

solubility of 1,3,3-Trimethyl-2-methyleneindolin-5-amine in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 1,3,3-Trimethyl-2-methyleneindolin-5-amine in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a key intermediate in the synthesis of various dyes and a molecule of interest in medicinal chemistry. In the absence of extensive published quantitative data, this document synthesizes foundational principles of organic chemistry, predictive analysis based on structural analogy, and detailed experimental protocols to empower researchers in drug development and materials science. We will explore the theoretical underpinnings of its solubility, present a systematic approach for empirical determination, and discuss the implications for its application.

Introduction: Unveiling this compound

This compound, a derivative of Fischer's base, is a heterocyclic organic compound featuring an indoline core structure. The parent compound, 1,3,3-trimethyl-2-methyleneindoline, is a well-known precursor in the synthesis of cyanine dyes.[1][2][3] The addition of an amine (-NH₂) group at the 5-position of the indoline ring significantly alters the molecule's electronic properties and, consequently, its solubility profile. This modification introduces a site for hydrogen bonding and imparts basicity, which are critical factors in determining its behavior in various solvent systems.

Understanding the solubility of this compound is paramount for its practical application. In drug development, solubility directly impacts bioavailability and formulation strategies.[4][5] In materials science, particularly in dye synthesis, controlling the solubility is essential for achieving uniform reactions, efficient purification, and optimal application of the final product.[6][7][8]

Theoretical Considerations for Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which implies that substances with similar polarities are more likely to be miscible.[9] The structure of this compound presents a duality in its nature: a largely non-polar indoline framework and a polar, basic amino group.

The Influence of the Indoline Core

The parent molecule, 1,3,3-trimethyl-2-methyleneindoline (Fischer's base), is characterized by its non-polar nature due to the aromatic ring and alkyl groups.[10] Consequently, it exhibits good solubility in non-polar organic solvents such as toluene and hexane, and is negligibly soluble in water.[3][10][11][12] We can infer that the core structure of our target molecule will contribute to its solubility in similar non-polar environments.

The Role of the 5-Amino Group

The introduction of the primary amine group at the 5-position introduces significant changes to the molecule's intermolecular forces:

  • Hydrogen Bonding: The -NH₂ group can act as both a hydrogen bond donor and acceptor, increasing its affinity for polar protic solvents like alcohols (e.g., ethanol, methanol) and, to some extent, water.

  • Basicity: The lone pair of electrons on the nitrogen atom of the amine group makes the compound basic. This suggests that it will be significantly more soluble in acidic solutions due to the formation of a water-soluble salt.[13][14]

Predicted Solubility Profile

Based on these structural features, we can predict the following solubility behavior for this compound:

  • High Solubility: In polar aprotic solvents that can effectively solvate the molecule (e.g., DMSO, DMF) and in acidic aqueous solutions.

  • Moderate Solubility: In polar protic solvents like lower-chain alcohols (methanol, ethanol) and in chlorinated solvents (dichloromethane, chloroform).[15]

  • Low to Negligible Solubility: In highly non-polar solvents (e.g., hexane, cyclohexane) and in neutral or alkaline aqueous solutions.

Experimental Determination of Solubility

A systematic approach is necessary to empirically determine the solubility of this compound. The following protocol is a self-validating system for classifying the compound's solubility.

Materials and Reagents
  • This compound

  • Deionized Water

  • 5% (w/v) Sodium Hydroxide (NaOH) Solution

  • 5% (w/v) Sodium Bicarbonate (NaHCO₃) Solution

  • 5% (v/v) Hydrochloric Acid (HCl) Solution

  • Concentrated Sulfuric Acid (H₂SO₄)

  • A range of organic solvents with varying polarities (e.g., Hexane, Toluene, Diethyl Ether, Ethyl Acetate, Acetone, Ethanol, Methanol, Dimethyl Sulfoxide).

  • Test tubes, vortex mixer, and a calibrated balance.

General Solubility Determination Protocol

This protocol is adapted from standard qualitative organic analysis procedures.[13][16][17]

  • Initial Solvent Screening:

    • Add approximately 25 mg of the compound to a test tube.

    • Add 0.75 mL of the chosen solvent in three portions, vortexing thoroughly after each addition.

    • Observe for complete dissolution. If the compound dissolves, it is classified as "soluble." If it does not, it is "insoluble."

  • Aqueous and Acid-Base Solubility:

    • Water Solubility: Follow the general protocol with deionized water. If soluble, test the resulting solution with litmus paper to determine its pH.[13]

    • 5% HCl: If insoluble in water, test its solubility in 5% HCl. Solubility in this medium indicates the presence of a basic functional group, such as an amine.[14]

    • 5% NaOH and 5% NaHCO₃: If insoluble in water, test its solubility in these basic solutions. This is typically done to identify acidic functional groups, which are not expected in the target molecule but is part of a comprehensive screen.[16]

    • Concentrated H₂SO₄: If the compound is insoluble in all the above, its solubility in cold, concentrated sulfuric acid can be tested. Solubility in this strong acid can indicate the presence of functional groups that can be protonated, such as alkenes, alcohols, ketones, or ethers.[14]

Data Presentation: Predicted Solubility Table

The following table summarizes the predicted solubility of this compound in a range of common organic solvents, based on the theoretical principles discussed.

SolventSolvent TypePredicted SolubilityRationale
HexaneNon-polarInsoluble"Like dissolves like" principle; mismatch in polarity.
TolueneNon-polar (Aromatic)Sparingly SolubleAromatic core may interact favorably.
Diethyl EtherSlightly PolarSolubleGood balance for dissolving compounds with mixed polarity.
DichloromethanePolar AproticSolubleEffective at dissolving a wide range of organic compounds.[15]
Ethyl AcetatePolar AproticSolubleGood general-purpose solvent.
AcetonePolar AproticSolubleKetones are strong solvents for many dyes and intermediates.[15]
EthanolPolar ProticSolubleCapable of hydrogen bonding with the amine group.
MethanolPolar ProticSolubleSimilar to ethanol, but more polar.
Dimethyl Sulfoxide (DMSO)Polar AproticVery SolubleHighly polar, effective at dissolving a wide range of compounds.
WaterPolar ProticSparingly SolubleThe non-polar core limits solubility despite the polar amine group.
5% HCl (aq)Acidic AqueousVery SolubleProtonation of the amine group forms a soluble salt.[13][14]

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocol for determining the solubility of this compound.

G start Start with Sample water Test Solubility in Water start->water hcl Test Solubility in 5% HCl water->hcl Insoluble organic Test in Organic Solvents water->organic Soluble/Sparingly Soluble naoh Test Solubility in 5% NaOH hcl->naoh Insoluble hcl->organic Soluble (Basic Compound) h2so4 Test Solubility in Conc. H2SO4 naoh->h2so4 Insoluble naoh->organic Soluble (Acidic Compound) end End h2so4->end Soluble/Insoluble organic->end

Caption: General solubility testing workflow.

G substance This compound ~25 mg solvent Solvent 0.25 mL substance->solvent vortex Vortex 30 sec solvent->vortex observe Observe Soluble or Insoluble? vortex->observe repeat Repeat with next 0.25 mL portion (Total 0.75 mL) observe->repeat Insoluble end end observe->end Soluble repeat->vortex

Caption: Step-by-step protocol for a single solvent test.

Conclusion and Future Directions

This guide provides a robust framework for understanding and determining the solubility of this compound. The presence of the 5-amino group imparts a dual character to the molecule, suggesting solubility in a range of organic solvents and particularly in acidic aqueous solutions. The detailed experimental protocol offers a clear path for researchers to empirically validate these predictions and quantify the solubility in solvents relevant to their specific applications.

For drug development professionals, quantitative solubility studies using techniques like shake-flask or potentiometric titration are recommended to obtain precise data for pre-formulation and pharmacokinetic modeling. For materials scientists, understanding the solubility in various monomers and polymer matrices will be crucial for the development of novel dyes and functional materials.

References

  • S D International. (n.d.). Which Common Solvents Are Used in Dyes?
  • Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.
  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.
  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • Solubility of Things. (n.d.). 1,3,3-trimethyl-2-methyleneindoline.
  • Prima Chemicals. (2023, July 13). A Beginner's Guide to Solvent Dyes (Features & Applications).
  • Unknown. (n.d.). Solvent Dyes: A Comprehensive Guide for Industrial Applications.
  • PubChem. (n.d.). 1,3,3-Trimethyl-2-methyleneindoline.
  • Sigma-Aldrich. (n.d.). 1,3,3-Trimethyl-2-methyleneindoline 97%.
  • Chemsrc. (2025, August 21). 1,3,3 TRIMETHYL-2-METHYLENE INDOLINE.
  • Nantong Hermeta Chemicals Co., Ltd. (2025, October 8). How to Choose the Right Solvent Dyes for Your Coloring Needs.
  • Rashford, M. (2025, October 28). Synthesis and Pharmacokinetic Profiling (ADME/Tox) of Diamine-Furil Schiff Base Derivatives for Drug Development. ResearchGate.
  • ChemicalBook. (2025, September 25). 1,3,3-Trimethyl-2-methyleneindoline.
  • Chongqing Chemdad Co., Ltd. (n.d.). 1,3,3-Trimethyl-2-methyleneindoline Analytical Chemistry.
  • Fischer, J., & Ganellin, C. R. (Eds.). (2010). Analogue-based Drug Discovery II. Wiley-VCH.
  • ChemBK. (2022, October 16). 1,3,3-trimethyl-2-methyleneindoline.

Sources

A Technical Guide to the Stability and Storage of 1,3,3-Trimethyl-2-methyleneindolin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1,3,3-Trimethyl-2-methyleneindolin-5-amine, also known as 5-Amino-Fischer's Base, is a specialized indoline derivative of significant interest in the synthesis of dyes, photosensitizers, and other functional materials. Its unique structure, incorporating both an aromatic amine and an enamine-like moiety, provides a versatile scaffold for further chemical elaboration. However, these same functional groups render the molecule susceptible to specific degradation pathways, making a thorough understanding of its stability and the implementation of appropriate storage conditions paramount for ensuring its integrity and performance in research and development applications.

This in-depth guide provides a comprehensive overview of the chemical stability of this compound (CAS No. 6872-05-5), outlines its potential degradation mechanisms, and establishes field-proven protocols for its proper storage and handling.

Chemical Profile and Inherent Instabilities

The stability of this compound is governed by the chemical reactivity of its two primary functional groups: the aromatic amine at the 5-position and the exocyclic methylene group, which forms part of an enamine system with the indoline nitrogen.

  • Aromatic Amine Moiety: The primary amine group on the benzene ring is a site of high electron density, making it highly susceptible to oxidation. This oxidation can be initiated by atmospheric oxygen, light (photo-oxidation), or trace metal impurities. Aromatic amines are known to be unstable under various conditions, particularly in acidic environments and upon exposure to light, which can lead to the formation of colored impurities through complex radical-mediated polymerization reactions.[1]

  • Enamine Moiety: The enamine structure, characterized by the nitrogen atom conjugated with the exocyclic double bond, is also electron-rich and prone to oxidation.[2][3] Enamines can undergo single-electron transfer (SET) processes to form electrophilic radical cations, which can then react with nucleophiles or dimerize.[2] This reactivity is a cornerstone of their synthetic utility but also a primary pathway for degradation if not handled under controlled conditions.

The combination of these two functionalities suggests that this compound is a sensitive compound requiring careful handling to prevent degradation.

Potential Degradation Pathways

While specific degradation studies for this compound are not extensively published, its chemical structure allows for the prediction of two primary degradation routes. The presence of impurities or discoloration upon receipt or after storage is a strong indicator that one or more of these pathways may be occurring.

  • Oxidative Degradation of the Aromatic Amine: Exposure to air and/or light can lead to the oxidation of the 5-amino group. This process often proceeds through radical intermediates, leading to a cascade of reactions that can result in the formation of highly colored quinone-imine structures and ultimately, polymeric materials. This is a common degradation pathway for many aromatic amines.[4]

  • Enamine Oxidation and Hydrolysis: The enamine moiety is susceptible to attack by electrophiles, including protons. In the presence of moisture and acidic conditions, the enamine can be hydrolyzed to form the corresponding ketone (Fischer's ketone) and methylamine. Furthermore, direct oxidation of the enamine can lead to dimerization or the formation of other undesired side products.[3]

Degradation Pathways Predicted Degradation of this compound cluster_oxidation Oxidative Pathway cluster_hydrolysis Hydrolytic Pathway A 1,3,3-Trimethyl-2- methyleneindolin-5-amine P1 Oxidized Species (e.g., Quinone-imines) A->P1 Oxidation P3 Fischer's Ketone Derivative A->P3 Hydrolysis C1 Air (O2) Light (hν) C1->A C2 Moisture (H2O) Acid (H+) C2->A P2 Polymeric Impurities P1->P2 Polymerization

Caption: Predicted degradation pathways for the title compound.

Recommended Storage and Handling Protocols

Given the inherent sensitivities of the molecule, strict adherence to proper storage and handling protocols is essential to maintain its purity and stability. The following recommendations are based on supplier data and best practices for handling air- and light-sensitive aromatic and heterocyclic compounds.[2]

Quantitative Storage Recommendations
ParameterConditionRationale
Temperature 2°C to 8°CRecommended by suppliers to slow down the rate of potential degradation reactions.[2]
Atmosphere Inert Gas (Argon or Nitrogen)Displaces atmospheric oxygen, a key initiator of oxidative degradation.
Light Protect from LightPrevents photo-oxidation of the aromatic amine and enamine moieties.
Moisture Store in a dry environmentMinimizes the risk of hydrolytic degradation of the enamine functionality.[2]
Step-by-Step Protocol for Long-Term Storage

This protocol ensures a self-validating system for preserving the compound's integrity.

Materials:

  • Vial of this compound (as received)

  • Schlenk flask or vial with a PTFE-lined septum cap

  • Source of high-purity inert gas (Argon or Nitrogen) with regulator and needle adapter

  • Parafilm or laboratory sealing tape

  • Desiccator cabinet

  • Refrigerator (2°C to 8°C)

Workflow Diagram:

G start Receive Compound prep Prepare Inert Atmosphere Vial start->prep transfer Quickly Transfer Solid Compound prep->transfer purge Purge Headspace with Inert Gas transfer->purge seal Seal with Septum Cap & Parafilm purge->seal store Store in Labeled, Light-Proof Container at 2-8°C seal->store end Stable Compound Ready for Use store->end

Sources

An In-Depth Technical Guide to the Reactivity of the 5-Amino Group in 2,3,3-Trimethyl-3H-indole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2,3,3-trimethyl-3H-indole, commonly known as Fischer's base, is a privileged scaffold in medicinal chemistry and dye synthesis. The introduction of a 5-amino group onto this heterocyclic system unlocks a versatile handle for a wide array of chemical transformations. This guide provides a comprehensive exploration of the reactivity of the 5-amino group of 5-amino-2,3,3-trimethyl-3H-indole (5-ATMI), delving into the electronic properties that govern its chemical behavior. We will examine key reactions such as diazotization, acylation, and its pivotal role in the synthesis of complex molecules, including azo dyes. This document serves as a technical resource, offering not only theoretical insights but also practical, field-tested protocols to empower researchers in their synthetic endeavors.

Introduction: The Strategic Importance of the 5-Amino Group

The indoline core is a cornerstone in the design of biologically active molecules and functional materials. The specific isomer, 2,3,3-trimethyl-3H-indole, provides a unique electronic and steric environment. The introduction of an amino group at the C-5 position of the benzene ring portion of the molecule significantly modulates its properties. This amino group acts as a potent electron-donating group, activating the aromatic ring towards electrophilic substitution and serving as a nucleophilic center for a variety of derivatizations. Understanding and harnessing the reactivity of this 5-amino group is paramount for the rational design and synthesis of novel compounds in drug discovery and materials science.

Electronic and Structural Considerations

The reactivity of the 5-amino group in 5-ATMI is fundamentally dictated by the electronic interplay within the molecule. The lone pair of electrons on the nitrogen atom of the amino group is delocalized into the aromatic π-system, increasing the electron density of the ring, particularly at the ortho and para positions (C-4 and C-6). This electron-donating effect makes the 5-amino group a strong activating group. Consequently, the amino group itself is a potent nucleophile, readily participating in reactions with a wide range of electrophiles.

Key Reactions and Mechanistic Insights

The 5-amino group of 5-ATMI is a versatile functional handle for a multitude of chemical transformations. Below, we explore some of the most significant reactions, providing mechanistic context and practical considerations.

Diazotization and Azo Coupling: Gateway to Chromophores

One of the most powerful transformations of primary aromatic amines is diazotization, which converts the amino group into a highly versatile diazonium salt.[1][2] This reaction opens up a vast landscape of subsequent functionalizations, most notably azo coupling to generate vividly colored azo dyes.[3][4]

Mechanism: The reaction is initiated by the in-situ formation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong acid, typically hydrochloric acid (HCl), at low temperatures (0-10 °C) to ensure the stability of the diazonium salt.[1] The aromatic amine attacks the nitrosonium ion (NO⁺) to form an N-nitrosamine, which then tautomerizes and eliminates water to yield the aryl diazonium ion.[2]

The resulting diazonium salt of 5-ATMI is a weak electrophile that can react with electron-rich coupling partners, such as phenols or other aromatic amines, in electrophilic aromatic substitution reactions to form stable azo compounds.[3] These compounds are characterized by the -N=N- linkage, which acts as a chromophore, imparting color to the molecule. The synthesis of novel azo compounds from 2,3,3-trimethyl-3H-indolenine has been demonstrated through the diazotization of its 5-amino derivative and subsequent coupling with various agents.[3][4]

Experimental Protocol: Synthesis of an Azo Dye from 5-ATMI [3]

This protocol details the diazotization of 5-amino-2,3,3-trimethyl-3H-indole and its subsequent coupling with phenol.

Step 1: Diazotization

  • In a 100 mL beaker equipped with a magnetic stirrer, prepare a solution of 5-amino-2,3,3-trimethyl-3H-indolenine (1.0 g, 5.74 mmol) in a mixture of 32% hydrochloric acid (2.3 mL) and water (2.3 mL).

  • Cool the resulting clear solution in an ice bath to maintain a temperature of 0-5 °C (273-282 K).

  • Slowly add a solution of sodium nitrite (0.349 g, 5.74 mmol) in water (1.43 mL) dropwise to the cooled amine solution, ensuring the temperature does not exceed 5 °C.

  • Stir the mixture for 15-30 minutes at 0-5 °C to ensure complete formation of the diazonium salt. The resulting solution should be clear.

Step 2: Azo Coupling

  • In a separate beaker, prepare a solution of phenol (0.54 g, 5.74 mmol) in water (21.5 mL) containing sodium hydroxide (0.2296 g, 5.74 mmol) and sodium carbonate (2.12 g, 20 mmol).

  • Cool this coupling solution in an ice bath.

  • Slowly add the cold diazonium salt solution from Step 1 to the cold phenol solution with vigorous stirring.

  • A brightly colored precipitate (the azo dye) should form immediately.

  • Continue stirring the reaction mixture at room temperature overnight to ensure complete coupling.

  • Collect the solid product by filtration, wash thoroughly with water until the filtrate is neutral, and dry in a desiccator.

Workflow for Azo Dye Synthesis

Azo_Dye_Synthesis cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling A 5-Amino-2,3,3-trimethyl- 3H-indole (5-ATMI) B NaNO2, HCl (aq) 0-5 °C A->B Reacts with C Indole Diazonium Salt B->C Forms D Phenol (Coupling Agent) C->D Couples with E Azo Dye Product D->E Yields

Caption: A two-step workflow for the synthesis of an azo dye.

Acylation Reactions

The nucleophilic nature of the 5-amino group allows for straightforward acylation reactions with acylating agents such as acid chlorides and anhydrides. This reaction is fundamental for introducing a variety of functional groups and for protecting the amino group during subsequent synthetic steps. Acylation can influence the electronic properties of the molecule and its interaction with biological targets.[5]

Mechanism: The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of the amino nitrogen attacks the electrophilic carbonyl carbon of the acylating agent, forming a tetrahedral intermediate. The subsequent collapse of this intermediate, with the departure of a leaving group (e.g., chloride), yields the N-acylated product. A base, such as triethylamine or pyridine, is often added to neutralize the acidic byproduct (e.g., HCl).

General Acylation Mechanism

Acylation_Mechanism 5-ATMI-NH2 5-ATMI-NH₂ Tetrahedral_Intermediate [5-ATMI-NH₂(+)--C(O⁻)(Cl)R] 5-ATMI-NH2->Tetrahedral_Intermediate + R-COCl Acylated_Product 5-ATMI-NH(+)-COR Tetrahedral_Intermediate->Acylated_Product - Cl- Final_Product 5-ATMI-NH-COR Acylated_Product->Final_Product - H+ (Base)

Caption: Nucleophilic acyl substitution at the 5-amino group.

Applications in Drug Development and Materials Science

The derivatization of the 5-amino group of 5-ATMI is a key strategy in the development of novel therapeutic agents and functional materials.

  • Drug Development: The ability to easily modify the 5-amino group allows for the synthesis of libraries of compounds for structure-activity relationship (SAR) studies. For instance, the introduction of various acyl or alkyl groups can modulate the lipophilicity, hydrogen bonding capacity, and overall pharmacological profile of the parent molecule.

  • Dye Chemistry: As demonstrated, the 5-amino group is a crucial precursor for the synthesis of a wide range of azo dyes. These dyes have applications in textiles, printing, and as pH indicators. The specific substituents on the indoline ring and the coupling partner can be tuned to achieve a desired color and other photophysical properties.

  • Organic Electronics: Indoline derivatives are being explored for their potential in organic electronics, such as in the construction of organic light-emitting diodes (OLEDs) and dye-sensitized solar cells. The 5-amino group can be used to anchor the molecule to surfaces or to tune its electronic energy levels.

Summary of Reactivity

The following table summarizes the key reactions of the 5-amino group in 5-ATMI and the typical conditions employed.

Reaction TypeReagents & ConditionsProduct TypeKey Features
Diazotization NaNO₂, aq. HCl, 0-5 °CAryl Diazonium SaltHighly versatile intermediate for further synthesis.
Azo Coupling Diazonium salt, Phenols/AminesAzo CompoundFormation of colored dyes.
Acylation Acid Chloride/Anhydride, Base (e.g., TEA)N-Acyl IndoleProtection of the amino group, introduction of new functionality.
Alkylation Alkyl Halide, BaseN-Alkyl IndoleIncreases lipophilicity, modifies steric and electronic properties.

Conclusion

The 5-amino group of 2,3,3-trimethyl-3H-indole is a highly reactive and synthetically valuable functional group. Its electron-donating nature activates the aromatic ring and renders the amino group itself nucleophilic, enabling a broad spectrum of chemical transformations. A thorough understanding of its reactivity, particularly in key reactions like diazotization and acylation, is essential for researchers and scientists aiming to leverage the 5-ATMI scaffold for the design and synthesis of novel molecules with tailored properties for applications in medicine, materials science, and beyond. This guide provides a solid foundation for further exploration and innovation in this exciting area of chemistry.

References

  • Bukia, T., Utiashvili, M., Tsiskarishvili, M., Jalalishvili, S., Gogolashvili, A., Tatrishvili, T., & Petriashvili, G. (2023). SYNTHESIS OF SOME AZO DYES BASED ON 2,3,3-TRIMETHYL-3H-INDOLENINE. Chemistry & Chemical Technology, 17(3), 549-556. [Link]

  • Chemistry LibreTexts. (2019). 14.4: Diazotization of Amines. [Link]

  • BYJU'S. (n.d.). Diazotization Reaction Mechanism. [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. [Link]

  • Fernández-López, L., et al. (2000). Influence of acylation of a Peptide corresponding to the amino-terminal region of endothelial nitric oxide synthase on the interaction with model membranes. PubMed. [Link]

  • Massé, J., & Langlois, N. (n.d.). SYNTHESIS OF 5-AMINO- AND 4-HYDROXY- 2-PHENYLSULFONYLMETHYLPIPERIDINES.
  • Royal Society of Chemistry. (2017). Supporting Information Materials. [Link]

  • MDPI. (n.d.). Synthesis of a 5-Carboxy Indole-Based Spiropyran Fluorophore: Thermal, Electrochemical, Photophysical and Bovine Serum Albumin Interaction Investigations. [Link]

Sources

Unlocking New Frontiers: The Potential of 1,3,3-Trimethyl-2-methyleneindolin-5-amine in Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers

Abstract

1,3,3-Trimethyl-2-methyleneindolin-5-amine, a functionalized derivative of the well-known Fischer's base, represents a pivotal building block in the synthesis of advanced molecular tools for research. Its unique structure, combining the reactive methyleneindoline core with a strategically positioned primary amine, offers a versatile platform for creating sophisticated functional dyes, particularly near-infrared (NIR) fluorescent probes for complex biological investigations. This guide provides an in-depth exploration of the core chemistry of this compound, detailing its application in the design of cyanine dyes and reaction-based fluorescent sensors. We will elucidate the causal chemistry behind its utility, provide validated experimental protocols for synthesis and bioconjugation, and present a forward-looking perspective on its potential in drug development and diagnostics.

Introduction: A Versatile Heterocyclic Building Block

The indoline scaffold is a cornerstone in the synthesis of a vast array of heterocyclic compounds.[1][2] Within this family, 1,3,3-Trimethyl-2-methyleneindoline, commonly known as Fischer's base, is a valuable intermediate for the production of methine and azomethine dyes.[3][4] The subject of this guide, This compound , is a derivative that incorporates a primary amine group on the aromatic ring. This addition is not trivial; the amine group serves two critical functions:

  • Electronic Modulation : As a potent electron-donating group, the 5-amino substituent significantly influences the electronic structure of the indoline ring. This directly impacts the photophysical properties (absorption and fluorescence spectra) of dyes synthesized from this precursor, often leading to a bathochromic (red) shift in wavelength.[5]

  • Reactive Handle for Bioconjugation : The primary amine provides a convenient and highly reactive site for covalent attachment to other molecules, such as proteins, nucleic acids, or small-molecule drugs, through well-established amine-reactive chemistries.[6]

This dual functionality makes it an exceptionally valuable precursor for developing sophisticated probes and reporters for biological and materials science research.

Core Chemical Properties
PropertyValueSource
Chemical Name This compound[7][8]
CAS Number 6872-05-5[7]
Molecular Formula C₁₂H₁₆N₂[7]
Molecular Weight 188.27 g/mol [7]
Appearance Solid[7]
Category Heterocyclic Building Block, Organic Amine[8]

Core Application: Architect of Advanced Functional Dyes

The primary application of this compound is in the synthesis of polymethine dyes, most notably cyanine dyes. These dyes are characterized by two nitrogen-containing heterocycles connected by a conjugated polymethine chain.[9] The length and composition of this chain, along with the nature of the heterocycles, determine the dye's spectral properties.[5]

Synthesis of Near-Infrared (NIR) Cyanine Dyes

The indoline moiety of this compound serves as one of the terminal heterocycles in the cyanine structure. The synthesis typically involves a condensation reaction between two quaternized heterocyclic precursors and a linking molecule that provides the polymethine bridge.

The diagram below illustrates the general synthetic pathway for a symmetrical pentamethine cyanine dye. The process begins with the N-alkylation of the indoline to form a quaternary indoleninium salt. This salt, bearing an activated methyl group, is then condensed with a malonaldehyde derivative in the presence of a base and dehydrating agent (e.g., acetic anhydride and sodium acetate) to form the final dye.[10]

Cyanine Synthesis Pathway cluster_condensation Condensation Reaction Indoline 1,3,3-Trimethyl-2- methyleneindolin-5-amine QuatSalt Quaternized Indoleninium Salt (e.g., with Iodobutane) Indoline->QuatSalt N-Alkylation (MW, 155°C) Cyanine Symmetrical Pentamethine Cyanine Dye QuatSalt->Cyanine Acetic Anhydride, Sodium Acetate Linker Malonaldehyde Derivative (e.g., Malonaldehyde bis(phenylimine) monohydrochloride) Linker->Cyanine Acetic Anhydride, Sodium Acetate

General workflow for synthesizing a symmetrical cyanine dye.

The 5-amino group is preserved throughout this synthesis, yielding a final dye that is both spectrally tuned and ready for subsequent functionalization.

Development of "Turn-On" Fluorescent Probes

A sophisticated application of dyes derived from this amine-functionalized core is the creation of reaction-based or "turn-on" fluorescent probes. These probes are designed to be minimally fluorescent in their native state but exhibit a strong increase in fluorescence upon reacting with a specific analyte.[11]

This is often achieved by attaching an electron-withdrawing group to the dye, which quenches its fluorescence through mechanisms like photoinduced electron transfer (PeT). When the probe encounters its target analyte, a chemical reaction cleaves or transforms the quenching group into an electron-donating group, restoring the dye's fluorescence.

A prime example is the detection of hypoxia (low oxygen levels) in cells. Hypoxic cells often overexpress nitroreductase enzymes. A fluorescent probe can be designed by attaching a nitro group (a strong electron-withdrawing quencher) to the dye scaffold. In the presence of nitroreductase, the nitro group is reduced to an amine group (an electron-donating group), "turning on" the fluorescence and signaling the presence of hypoxia.[12]

Fluorescent Probe Mechanism Probe_Off Probe: Dye-Quencher (e.g., Nitro Group) LOW FLUORESCENCE Probe_On Probe: Dye-Activator (e.g., Amino Group) HIGH FLUORESCENCE Probe_Off->Probe_On Specific Reaction (Enzymatic Reduction) Analyte Analyte (e.g., Nitroreductase in Hypoxic Cells) Analyte->Probe_Off Initiates Reaction

Mechanism of a reaction-based "turn-on" fluorescent probe.

The 5-amino group on the original indoline building block can be used as the attachment point for such analyte-responsive moieties, making it a critical component in the rational design of advanced chemosensors.

Validated Experimental Protocols

The following protocols provide standardized, step-by-step methodologies for key experimental workflows involving this compound and its derivatives.

Protocol 1: Synthesis of a Symmetrical 5,5'-Diamino Pentamethine Cyanine Dye

This protocol describes the synthesis of a symmetrical cyanine dye, a foundational procedure for creating NIR probes.

A. N-Alkylation to form Quaternary Salt:

  • In a microwave reaction vial, combine this compound (1 equivalent), 1-iodobutane (4 equivalents), and acetonitrile.

  • Seal the vial and heat in a microwave reactor to 155°C for 30 minutes.[10]

  • After cooling, remove the solvent under reduced pressure.

  • Wash the resulting solid three times with diethyl ether and filter to obtain the crude 5-amino-1-butyl-2,3,3-trimethyl-3H-indol-1-ium iodide salt. This product can often be used in the next step without further purification.

B. Condensation to form Cyanine Dye:

  • In a round-bottom flask equipped with a Dean-Stark apparatus, suspend the quaternary salt (2 equivalents) and malonaldehyde bis(phenylimine) monohydrochloride (1 equivalent) in a mixture of toluene and DMF (e.g., 3:1 v/v).[13]

  • Add sodium acetate (2.2 equivalents) to the suspension.

  • Heat the mixture to reflux (approx. 95-110°C depending on the exact solvent ratio) for 16-24 hours, collecting any water that forms.

  • Monitor the reaction by TLC or LC-MS until the starting materials are consumed.

  • Cool the reaction to room temperature and add diethyl ether to precipitate the crude dye.

  • Filter the solid and wash with cold chloroform.

  • Purify the resulting dye using flash column chromatography on silica gel with a suitable eluent system (e.g., dichloromethane/methanol gradient).

Protocol 2: Bioconjugation to a Protein via NHS Ester Chemistry

This protocol details how to label a protein with a cyanine dye synthesized with a free amine group. The process involves first modifying the dye with a bifunctional linker and then reacting it with the protein.

Bioconjugation Workflow start Amine-Functionalized Cyanine Dye step1 React with Bifunctional NHS-Ester Linker (e.g., NHS-PEG-COOH) start->step1 step2 Activate Carboxyl Group (EDC/Sulfo-NHS) step1->step2 step3 React with Protein in Bicarbonate Buffer (pH 8.5) step2->step3 step4 Purify Labeled Protein (Size Exclusion Chromatography) step3->step4 end Purified Protein-Dye Conjugate step4->end

Workflow for labeling a protein with an amine-reactive dye.

Methodology:

  • Dye Activation (Creation of an NHS Ester):

    • Dissolve the amine-containing cyanine dye and a molar excess of a bifunctional linker like succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) or an NHS-PEG-Carboxylic Acid linker in an anhydrous solvent like DMF containing a non-nucleophilic base (e.g., DIPEA).

    • Stir at room temperature for 2-4 hours. Purify the linker-modified dye.

    • Activate the newly introduced carboxyl group by reacting it with a mixture of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS (N-hydroxysulfosuccinimide) in an appropriate buffer (e.g., MES buffer, pH 6.0) for 15-30 minutes.

  • Protein Labeling:

    • Prepare the protein (e.g., an antibody) in an amine-free buffer with a slightly basic pH, such as 0.1 M sodium bicarbonate buffer, pH 8.3-8.5. The protein concentration should ideally be 2-10 mg/mL.[6]

    • Add the freshly activated NHS-ester dye to the protein solution. The molar ratio of dye to protein will depend on the desired degree of labeling and should be optimized empirically (start with a 10:1 to 20:1 molar excess of dye).

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Remove unreacted dye and byproducts by passing the reaction mixture through a size-exclusion chromatography (SEC) column (e.g., Sephadex G-25).

    • Elute with a suitable storage buffer (e.g., PBS, pH 7.4). The first colored fraction to elute will be the protein-dye conjugate.

    • Characterize the conjugate by measuring its absorbance at the protein's maximum (typically 280 nm) and the dye's absorption maximum to determine the degree of labeling.

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is an enabling tool for innovation in chemical biology and materials science. Its inherent structural features provide a direct and logical pathway to the synthesis of highly functionalized molecules. The ability to both tune spectral properties and provide a site for bioconjugation within a single, compact building block is a significant advantage for researchers.

Future applications will likely focus on the development of next-generation theranostic agents, where a dye derived from this core could simultaneously act as a diagnostic imaging agent and a carrier for a therapeutic payload. Furthermore, its role in creating responsive probes for a wider array of biological analytes beyond hypoxia—such as specific enzymes, reactive oxygen species, or metal ions—remains a fertile ground for discovery. As researchers continue to demand more sophisticated and specific tools to unravel complex biological processes, the utility of versatile and intelligently designed building blocks like this compound will only continue to grow.

References

  • Sigma-Aldrich. 1,3,3-Trimethyl-2-methyleneindoline 97.
  • NIH National Library of Medicine. Near-Infrared Fluorescent Probes with Amine-Incorporated Xanthene Platforms for the Detection of Hypoxia.
  • CymitQuimica. This compound.
  • Google Patents. Process for the preparation of 1,3,3-trimethyl-2-methylene indolines.
  • AWS. Reversible Synthesis and Characterisation of Dynamic Imino Analogues of Trimethine and Pentamethine Cyanine Dyes.
  • BLDpharm. This compound.
  • IRIS-AperTO. Photosensitizers for photodynamic therapy: Structure-activity analysis of cyanine dyes through Design of Experiments.
  • Solubility of Things. 1,3,3-trimethyl-2-methyleneindoline.
  • PubMed Central. Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4′-piperidin]-1′-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques.
  • ChemicalBook. 1,3,3-Trimethyl-2-methyleneindoline.
  • PubMed Central. Reaction-based small-molecule fluorescent probes for chemoselective bioimaging.
  • Benchchem. 1,3,3-Trimethylindolin-6-amine.
  • MDPI. (2,3-Dihydro-1H-indol-5-ylmethyl)amine.
  • PubChem. 1,3,3-Trimethyl-2-methyleneindoline.
  • Fisher Scientific. 1,3,3-Trimethyl-2-methyleneindoline 96.0+%, TCI America™.
  • Thermo Fisher Scientific. Amine-Reactive Probes.
  • OAE Publishing Inc. Basics, Mechanisms and Properties in the Chemistry of Cyanine Dyes: A Review Paper.
  • PubMed. Reactions of fluorescent probes with normal and chemically modified myelin.
  • TCI Chemicals. Cyanine Dyes, Squarylium Dyes.

Sources

Fischer's base amine derivative synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Comprehensive Search

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Structuring and Detailing Synthesis

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Formulating a Synthesis Guide

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Methodological & Application

Application Note: Synthesis of Amino-Functionalized Asymmetric Cyanine Dyes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Cyanine dyes are a versatile class of synthetic dyes known for their vibrant fluorescence and strong absorption properties, which can be tuned across the visible and near-infrared (NIR) spectra.[1][2] These characteristics make them invaluable tools in various scientific and technological fields, including biotechnology for fluorescent labeling of biomolecules, in vivo imaging, and as sensitizers in photography and photovoltaics.[1][3] The core structure of a cyanine dye consists of two nitrogen-containing heterocycles linked by a polymethine chain. The length of this conjugated chain is a primary determinant of the dye's absorption and emission wavelengths.[4]

The incorporation of functional groups onto the heterocyclic rings of cyanine dyes allows for the fine-tuning of their photophysical properties and enables their conjugation to other molecules. The use of 1,3,3-Trimethyl-2-methyleneindolin-5-amine, a derivative of Fischer's base, as a precursor introduces a primary aromatic amine group. This functionality can be used to modulate the dye's solubility and electronic properties or to serve as a reactive handle for subsequent bioconjugation after the dye synthesis is complete.[5]

This application note provides a detailed protocol for the synthesis of an amino-functionalized pentamethine cyanine dye. The synthesis involves a three-stage process: protection of the primary amine, quaternization of the indolenine nitrogen, condensation with a polymethine bridge source to form the cyanine core, and subsequent deprotection of the amine.

Mechanism of Action and Synthetic Strategy

The synthesis of asymmetric cyanine dyes from indolenine precursors follows a well-established reaction pathway. The core of the synthesis is a condensation reaction between a quaternized nitrogen heterocycle (in this case, derived from our amino-indolenine precursor) and a second heterocyclic component linked by a polymethine bridge.

A critical consideration when starting with this compound is the presence of the reactive primary amino group on the indole ring. This group can potentially interfere with the quaternization of the indolenine nitrogen in the subsequent step. Therefore, a protection-deprotection strategy is employed. The 5-amino group is first protected, in this protocol via acetylation, to prevent side reactions. Following the successful synthesis of the cyanine dye, the protecting group is removed to yield the desired amino-functionalized product.

The overall synthetic workflow is as follows:

  • Protection of the 5-amino group: The this compound is reacted with acetic anhydride to form N-(1,3,3-trimethyl-2-methyleneindolin-5-yl)acetamide.

  • Quaternization: The acetylated indolenine is then quaternized by reaction with an alkylating agent, such as methyl iodide, to form the corresponding indolium iodide salt. This step is crucial for activating the 2-methyl group for the subsequent condensation reaction.

  • Condensation and Dye Formation: The quaternized, protected amino-indolenium salt is condensed with a suitable polymethine bridge precursor, such as malonaldehyde bis(phenylimine) monohydrochloride, in the presence of a second, different quaternized heterocycle (e.g., 1,3,3-trimethyl-2-methyleneindoline) to form the asymmetric pentamethine cyanine dye. Acetic anhydride and a base like sodium acetate are commonly used to drive this reaction.[6]

  • Deprotection: The final step involves the removal of the acetyl protecting group to regenerate the free amino group on the cyanine dye. This can be achieved under mild acidic or basic conditions.

SynthesisWorkflow Start 1,3,3-Trimethyl-2- methyleneindolin-5-amine Protected N-(1,3,3-trimethyl-2- methyleneindolin-5-yl)acetamide Start->Protected Acetylation Quaternized Quaternized N-acetyl- 5-aminoindolium salt Protected->Quaternized Quaternization (e.g., MeI) Cyanine_Protected Protected Amino- Cyanine Dye Quaternized->Cyanine_Protected Condensation with polymethine precursor and second heterocycle Final_Product Amino-Functionalized Cyanine Dye Cyanine_Protected->Final_Product Deprotection

Caption: Synthetic workflow for the amino-functionalized cyanine dye.

Experimental Protocols

Materials and Reagents

ReagentPuritySupplier
This compound≥95%Commercial Source
Acetic anhydride≥98%Commercial Source
PyridineAnhydrousCommercial Source
Methyl iodide≥99%Commercial Source
AcetonitrileAnhydrousCommercial Source
1,3,3-Trimethyl-2-methyleneindoline≥97%Commercial Source
Malonaldehyde bis(phenylimine) monohydrochloride≥97%Commercial Source
Sodium acetateAnhydrousCommercial Source
Diethyl etherAnhydrousCommercial Source
Dichloromethane (DCM)HPLC gradeCommercial Source
Methanol (MeOH)HPLC gradeCommercial Source
Hydrochloric acid (HCl)ConcentratedCommercial Source

Protocol 1: Protection of this compound

  • Dissolve this compound (1.0 eq) in anhydrous pyridine in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and extract with dichloromethane.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-(1,3,3-trimethyl-2-methyleneindolin-5-yl)acetamide.

Protocol 2: Quaternization of the Protected Indolenine

  • Dissolve the N-(1,3,3-trimethyl-2-methyleneindolin-5-yl)acetamide (1.0 eq) in anhydrous acetonitrile.

  • Add methyl iodide (1.5 eq) to the solution.

  • Heat the mixture to reflux and stir for 12-16 hours under a nitrogen atmosphere.

  • Cool the reaction mixture to room temperature.

  • Add anhydrous diethyl ether to precipitate the quaternized salt.

  • Filter the solid, wash with diethyl ether, and dry under vacuum to obtain the N-acetyl-5-amino-1,2,3,3-tetramethyl-3H-indolium iodide.

Protocol 3: Synthesis of the Asymmetric Pentamethine Cyanine Dye

  • In a round-bottom flask, suspend the N-acetyl-5-amino-1,2,3,3-tetramethyl-3H-indolium iodide (1.0 eq), 1,2,3,3-tetramethyl-3H-indolium iodide (prepared similarly from 1,3,3-trimethyl-2-methyleneindoline) (1.0 eq), and malonaldehyde bis(phenylimine) monohydrochloride (1.0 eq) in acetic anhydride.

  • Add anhydrous sodium acetate (2.0 eq) to the suspension.

  • Stir the mixture at room temperature for 30 minutes, then heat to 60-70 °C for 2-3 hours. The solution should develop a deep color.

  • Monitor the reaction by TLC or UV-Vis spectroscopy.

  • After cooling to room temperature, add diethyl ether to precipitate the crude dye.

  • Filter the solid and wash thoroughly with diethyl ether.

  • Purify the crude product by column chromatography on silica gel using a dichloromethane/methanol gradient.

Protocol 4: Deprotection of the Amino Group

  • Dissolve the purified, protected cyanine dye in a mixture of methanol and concentrated hydrochloric acid (e.g., 10:1 v/v).

  • Stir the solution at room temperature for 8-12 hours.

  • Neutralize the reaction mixture with a mild base, such as sodium bicarbonate solution.

  • Extract the deprotected dye with dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Further purify the final product by column chromatography if necessary.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low yield in protection step Incomplete reaction or loss during workup.Ensure anhydrous conditions. Increase reaction time or temperature slightly. Optimize extraction and washing steps to minimize product loss.
Incomplete quaternization Insufficient alkylating agent or reaction time.Increase the excess of methyl iodide. Extend the reflux time and monitor by TLC. Ensure the starting material is completely dry.
Formation of symmetric dyes Incorrect stoichiometry in the condensation step.Carefully control the stoichiometry of the two different indolium salts and the polymethine precursor. A modular synthesis approach can also be considered.[3]
Low yield of cyanine dye Decomposition of intermediates or product.Avoid excessively high temperatures during condensation. Purify the quaternized salts before use.
Incomplete deprotection Insufficient acid or reaction time.Increase the concentration of hydrochloric acid or extend the reaction time. Monitor the deprotection by TLC or mass spectrometry.
Degradation during deprotection The cyanine dye is unstable under strong acidic or basic conditions.Use milder deprotection conditions. For example, enzymatic deprotection or other mild chemical methods for N-deacetylation could be explored.[1][7]

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of an amino-functionalized pentamethine cyanine dye starting from this compound. The use of a protection-deprotection strategy for the 5-amino group is a key aspect of this synthesis, ensuring high yields and purity of the final product. The resulting amino-functionalized cyanine dye can be used in a wide range of applications, particularly in bioconjugation and the development of targeted fluorescent probes. The protocols and troubleshooting guide provided herein should serve as a valuable resource for researchers in the fields of chemistry, materials science, and drug development.

References

  • Ahmed, H. A. (n.d.). Synthesis of amino-functionalized cyanine dyes. DSpace at KOASAS. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Cyanine Dyes. Retrieved from [Link]

  • Mujumdar, R. B., Ernst, L. A., Mujumdar, S. R., Lewis, C. J., & Waggoner, A. S. (1993). Cyanine dye labeling reagents: sulfoindocyanine succinimidyl esters.
  • Guilhelm, J., Le Guennec, A., Fiol-Petit, C., & Romieu, A. (2014). Reversible Synthesis and Characterisation of Dynamic Imino Analogues of Trimethine and Pentamethine Cyanine Dyes. Unpublished manuscript.
  • U.S. Patent No. EP1112254B1. (2005). Cyanine dyes and synthesis methods thereof.
  • Beltrán, L. A. S., et al. (2013). Mechanistic Insight into the Thermal “Blueing” of Cyanine Dyes. Journal of the American Chemical Society, 135(40), 15196–15204.
  • Klán, P., et al. (2025). Engineering the Photophysics of Cyanines by Chain C1´ Substituents. ChemRxiv.
  • Bare, G., et al. (2018). Cyanine Polyene Reactivity: Scope and Biomedical Applications. Journal of the American Chemical Society, 140(48), 16426-16439.
  • Zhang, X., et al. (2021).
  • Request PDF. (2025). Synthesis of bis-aminosubstituted indocyanine dyes for their use in polymeric compositions.
  • Mishra, A., Behera, R. K., Behera, P. K., Mishra, B. K., & Behera, G. B. (2000). Cyanines during the 1990s: a review. Chemical reviews, 100(6), 1973–2012.
  • Shmanai, V. V., et al. (2021). A Modular Approach for the Synthesis of Diverse Heterobifunctional Cyanine Dyes. The Journal of Organic Chemistry, 86(15), 10243-10251.
  • Dempsey, G. T., et al. (2009). Photoswitching Mechanism of Cyanine Dyes. Journal of the American Chemical Society, 131(51), 18192-18193.
  • Nishino, T., et al. (2021). Deep-red fluorogenic cyanine dyes carrying an amino group-terminated side chain for improved RNA detection and nucleolar RNA imaging. RSC Advances, 11(62), 39351-39355.
  • Polnok, A., et al. (2004). Influence of methylation process on the degree of quaternization of N-trimethyl chitosan chloride. European Journal of Pharmaceutics and Biopharmaceutics, 57(1), 77-83.
  • Bhat, S. S., & Kumar, S. (2021). Chemoselective N-Deacetylation under Mild Conditions. Request PDF.
  • Fruzinski, A., et al. (2020).
  • Interchim. (n.d.). CYanine NHS - FT-BB7493.
  • Kumar, A., et al. (2022). Synthesis of Amino Acid derived 2-Methylene Morpholines and 3,4-dihydro-2H.
  • Li, K., et al. (2018). Synthesis, stabilization, and characterization of the MR1 ligand precursor 5-amino-6-D-ribitylaminouracil (5-A-RU). PLOS ONE, 13(2), e0191837.

Sources

Application Notes and Protocols for the Condensation Reaction of 1,3,3-Trimethyl-2-methyleneindolin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Chromophore Diversity through Condensation Chemistry

The synthesis of novel chromophores is a cornerstone of innovation in materials science, diagnostics, and therapeutics. Among the versatile precursors for advanced dyes, derivatives of Fischer's base hold a prominent position. This guide focuses on a particularly valuable, yet under-documented, member of this family: 1,3,3-Trimethyl-2-methyleneindolin-5-amine . The presence of a primary amino group at the 5-position of the indoline ring, in addition to the reactive exocyclic methylene group, offers a unique handle for molecular elaboration, enabling the creation of complex dye structures with tunable electronic and photophysical properties.

This document provides a comprehensive protocol for the condensation reaction of this compound, primarily focusing on the Knoevenagel condensation with aromatic aldehydes. This reaction serves as a gateway to the synthesis of vibrant styryl and hemicyanine dyes, which are integral to applications ranging from fluorescent labeling to nonlinear optics.[1] The strategic inclusion of the 5-amino group can enhance the electron-donating character of the indoline moiety, potentially leading to bathochromic shifts (a shift to longer wavelengths) in the absorption and emission spectra of the resulting dyes.[2][3]

We will delve into the mechanistic underpinnings of this transformation, provide a detailed, step-by-step experimental protocol, and discuss the expected characterization of the resulting dye products. This guide is intended for researchers and professionals in organic synthesis, medicinal chemistry, and materials development.

Reaction Principle: The Knoevenagel Condensation

The core transformation described herein is a Knoevenagel condensation.[4][5][6] This reaction involves the nucleophilic addition of a compound containing an active methylene group (in this case, the exocyclic methylene of the Fischer's base derivative) to a carbonyl group, typically an aldehyde or ketone, followed by a dehydration step to yield a new carbon-carbon double bond.[4][5] The reaction is typically catalyzed by a weak base, such as piperidine or pyridine, which facilitates the deprotonation of the active methylene compound to form a more potent nucleophile.[4][7]

The general mechanism can be visualized as follows:

Knoevenagel_Mechanism cluster_0 Step 1: Enamine Formation & Tautomerization cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Dehydration Fischer_Base This compound Enamine Enamine Intermediate Fischer_Base->Enamine Tautomerization Intermediate Aldol-type Adduct Enamine->Intermediate Nucleophilic Attack Aldehyde Aromatic Aldehyde (R-CHO) Aldehyde->Intermediate Product Styryl Dye Product Intermediate->Product - H2O

Caption: Generalized mechanism of the Knoevenagel condensation.

The 5-amino group is expected to enhance the nucleophilicity of the exocyclic methylene group through resonance, potentially accelerating the reaction rate compared to the non-aminated Fischer's base.

Experimental Protocol: Synthesis of a Styryl Dye

This protocol details the synthesis of a representative styryl dye via the condensation of this compound with a substituted aromatic aldehyde.

Materials and Reagents
ReagentCAS NumberMolecular FormulaMolar Mass ( g/mol )Supplier Recommendation
This compound6872-05-5C₁₂H₁₆N₂188.27TCI, Sigma-Aldrich
4-(Dimethylamino)benzaldehyde100-10-7C₉H₁₁NO149.19Sigma-Aldrich, Acros
Piperidine110-89-4C₅H₁₁N85.15Sigma-Aldrich, Fluka
Absolute Ethanol64-17-5C₂H₆O46.07Dehydrated, ACS grade
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93ACS grade
Hexanes110-54-3C₆H₁₄86.18ACS grade
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6Na₂SO₄142.04ACS grade
Silica Gel for Column Chromatography7631-86-9SiO₂60.0860 Å, 230-400 mesh
Step-by-Step Procedure

experimental_workflow A 1. Reagent Preparation: Dissolve this compound and 4-(dimethylamino)benzaldehyde in absolute ethanol. B 2. Catalyst Addition: Add a catalytic amount of piperidine to the reaction mixture. A->B C 3. Reaction: Reflux the mixture and monitor progress by TLC. B->C D 4. Work-up: Cool the reaction, remove solvent in vacuo. C->D E 5. Extraction: Dissolve residue in DCM, wash with water, and dry over Na2SO4. D->E F 6. Purification: Purify by column chromatography. E->F G 7. Characterization: Analyze the purified product (NMR, MS, UV-Vis). F->G

Caption: Experimental workflow for the synthesis of the styryl dye.

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 g, 5.31 mmol) and 4-(dimethylamino)benzaldehyde (0.79 g, 5.31 mmol) in 20 mL of absolute ethanol.

  • Catalyst Addition: To the stirred solution, add piperidine (0.1 mL, ~1 mmol) using a micropipette. The addition of a basic catalyst is crucial for facilitating the initial deprotonation of the active methylene group.[4][5]

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) using a heating mantle. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of hexanes and ethyl acetate (e.g., 7:3 v/v) as the eluent. The reaction is typically complete within 2-4 hours, indicated by the consumption of the starting materials.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting crude residue in 25 mL of dichloromethane (DCM). Transfer the solution to a separatory funnel and wash with deionized water (2 x 20 mL) to remove any remaining piperidine and other water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel. Elute with a gradient of hexanes and ethyl acetate (e.g., starting with 9:1 and gradually increasing the polarity to 7:3) to isolate the desired styryl dye. The product is typically a brightly colored solid.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, mass spectrometry, and UV-Vis spectroscopy to confirm its structure and purity.

Expected Results and Characterization

The condensation product of this compound and 4-(dimethylamino)benzaldehyde is a styryl dye with an extended π-conjugated system.

Physicochemical Properties
PropertyExpected Value
AppearanceDeeply colored solid (e.g., red, purple)
SolubilitySoluble in common organic solvents (DCM, THF, Acetone)
Melting PointDependent on purity, expected to be sharp
Spectroscopic Data

The following table provides expected spectroscopic data based on the analysis of structurally similar compounds.[8][9][10][11]

AnalysisExpected Observations
¹H NMR - Singlets for the gem-dimethyl groups (~1.3-1.7 ppm) and N-methyl group (~3.0-3.5 ppm).- Aromatic protons on the indoline and benzaldehyde rings (6.5-8.0 ppm).- Vinylic protons of the styryl bridge (doublets, ~7.0-8.0 ppm).- A broad singlet for the NH₂ protons (~4.0-5.0 ppm).- A singlet for the N(CH₃)₂ protons (~3.0 ppm).
¹³C NMR - Aliphatic carbons of the indoline ring (~25-55 ppm).- Aromatic and vinylic carbons in the deshielded region (~100-160 ppm).- Quaternary carbons of the indoline ring.
Mass Spec (ESI) A prominent peak corresponding to the [M+H]⁺ ion.
UV-Vis An intense absorption band in the visible region (typically 500-600 nm), characteristic of an extended π-conjugated system with strong donor-acceptor character.[1][2][12] The exact λmax will depend on the solvent polarity.[8]

Troubleshooting and Optimization

  • Low Yield: If the reaction yield is low, ensure all reagents are pure and the ethanol is anhydrous. The amount of catalyst can be optimized; however, excess base can lead to side reactions. Extending the reaction time may also improve the yield.

  • Incomplete Reaction: If TLC analysis shows significant amounts of starting material after the recommended reaction time, an additional portion of the catalyst can be added.

  • Purification Difficulties: If the product is difficult to purify by column chromatography, recrystallization from a suitable solvent system (e.g., ethanol/water or DCM/hexanes) can be attempted.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Piperidine is a corrosive and flammable liquid. Handle with care.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

This application note provides a detailed and robust protocol for the Knoevenagel condensation of this compound with aromatic aldehydes. This reaction is a powerful tool for the synthesis of novel styryl dyes with potential applications in a wide range of scientific and technological fields. The presence of the 5-amino group offers a site for further functionalization, opening avenues for the creation of a diverse library of chromophores with tailored properties. By understanding the underlying reaction mechanism and following the detailed experimental procedure, researchers can confidently and efficiently synthesize these valuable compounds.

References

  • Knoevenagel Condensation. In Wikipedia; 2023. Accessed January 12, 2026. [Link]

  • Padalkar, V. S.; Patil, V. S.; Sekar, N. Synthesis and photo-physical properties of fluorescent 1,3,5-triazine styryl derivatives. Chemistry Central Journal2012 , 6 (1), 12. [Link]

  • Woodford, O. J.; Webb, L. J. Palette of fluorinated voltage-sensitive hemicyanine dyes. Biophysical Journal2015 , 109 (1), 126–135. [Link]

  • Hemicyanine dye. In ResearchGate. Accessed January 12, 2026. [Link]

  • Putra, A. U.; Çakmaz, D.; Seferoğlu, N.; Barsella, A.; Seferoğlu, Z. Styryl-based new organic chromophores bearing free amino and azomethine groups: synthesis, photophysical, NLO, and thermal properties. Beilstein Journal of Organic Chemistry2020 , 16, 2288–2298. [Link]

  • Gedefaw, D.; Wu, H.; et al. Effect of Electron Donor Groups on Optoelectronic Properties of Betalain Dyes: A DFT Study. ChemistrySelect2021 , 6 (28), 7111-7120. [Link]

  • Patil, A. V.; et al. Synthesis of disperse Styryl dyes (5a-c). In ResearchGate. Accessed January 12, 2026. [Link]

  • UV-Vis absorption and fluorescence spectra of dye 2 recorded in methanol ( c = 1 · 10 − 5 mol/l). In ResearchGate. Accessed January 12, 2026. [Link]

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Application Note: Strategies for the Covalent Functionalization of Polymers with 1,3,3-Trimethyl-2-methyleneindolin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides detailed protocols and scientific rationale for the functionalization of polymers with 1,3,3-Trimethyl-2-methyleneindolin-5-amine (herein referred to as TMI-Amine). TMI-Amine, a derivative of Fischer's base, is a versatile chemical scaffold possessing a reactive primary amine suitable for covalent conjugation to a variety of polymer backbones. The incorporation of the indoline moiety can imbue polymers with unique optical, chemical, and biological properties, opening avenues for the development of advanced materials for drug delivery, biosensing, and smart coatings. This document outlines two primary, robust methodologies for conjugation: (1) carbodiimide-mediated amide coupling to carboxylated polymers and (2) direct reaction with activated ester polymers. We provide step-by-step protocols, mechanistic insights, characterization strategies, and a discussion of potential applications for researchers in materials science, chemistry, and drug development.

Introduction: The Strategic Value of TMI-Amine in Polymer Science

The strategic modification of polymers with functional small molecules is a cornerstone of modern materials science.[1] this compound is a particularly compelling agent for such modifications. Its core indoline structure is a "privileged scaffold" in medicinal chemistry, frequently found in compounds with significant pharmacological activity, including anticancer and antibacterial properties.[2][3][4][5] The exocyclic methylene group also offers a pathway to photochromic spiropyrans, suggesting that TMI-Amine functionalized polymers could be precursors to light-responsive "smart" materials.

The key to its utility in polymer functionalization lies in the primary amine at the 5-position. This group serves as a potent nucleophile, enabling efficient covalent bond formation with a range of electrophilic functional groups on polymer chains under mild conditions.[6] By tethering TMI-Amine to a polymer, one can create a macromolecular material that combines the physical properties of the polymer (e.g., solubility, mechanical strength, biocompatibility) with the unique chemical signature of the indoline moiety.

This guide is designed to provide researchers with both the conceptual framework and the practical, validated protocols to successfully synthesize and characterize TMI-Amine-functionalized polymers.

Core Chemical Strategies for Conjugation

The nucleophilic primary amine of TMI-Amine is the primary reactive handle for polymer conjugation. The selection of a specific strategy depends on the functional groups available on the starting polymer.

Amide Bond Formation: The Gold Standard

The formation of a stable amide bond is one of the most reliable and widely used methods for bioconjugation and polymer modification.[7] This can be achieved through two main pathways:

  • Carbodiimide-Mediated Coupling: Polymers containing carboxylic acid groups (e.g., poly(acrylic acid), poly(methacrylic acid)) can be activated in situ using a carbodiimide reagent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The highly reactive O-acylisourea intermediate is prone to hydrolysis, but the addition of N-hydroxysuccinimide (NHS) traps it as a more stable, yet still highly reactive, NHS-ester. This activated ester then reacts efficiently with the primary amine of TMI-Amine to form a stable amide linkage.[7]

  • Direct Reaction with Activated Ester Polymers: An alternative and often more direct approach is to start with a polymer that already contains activated ester groups, such as poly(pentafluorophenyl acrylate) (PPFPA) or polymers with NHS-ester side chains.[8] This method bypasses the need for separate activation steps and can lead to high conjugation efficiencies under mild conditions.[8]

Schiff Base Formation

Polymers bearing aldehyde or ketone functionalities can react with the primary amine of TMI-Amine to form a Schiff base (an imine linkage).[9][10] This reaction is often reversible. For applications requiring long-term stability, the resulting imine bond can be subsequently reduced to a stable secondary amine using a mild reducing agent like sodium cyanoborohydride.

Experimental Protocols & Methodologies

The following protocols are designed as robust starting points. Researchers should consider optimizing stoichiometry and reaction times based on the specific polymer's molecular weight, solubility, and desired degree of functionalization.

Protocol 1: Amide Coupling to a Carboxylated Polymer via EDC/NHS Chemistry

This protocol details the functionalization of a generic carboxylated polymer (Poly-COOH) with TMI-Amine.

Causality Behind the Method: This two-step, one-pot reaction is designed for maximal efficiency and stability. EDC activates the carboxylic acid, and NHS creates a semi-stable intermediate that is less susceptible to hydrolysis than the EDC-activated species alone, providing a wider window for the amine coupling to occur. The reaction is typically performed in a buffer at a slightly acidic to neutral pH (4.5-7.2) to facilitate EDC activation, followed by an increase in pH for the amine coupling step.[11]

Experimental Workflow Diagram

G cluster_0 Activation Phase (pH 4.5-6.0) cluster_1 Conjugation Phase (pH 7.2-8.0) P_COOH 1. Dissolve Poly-COOH in MES Buffer EDC_NHS 2. Add EDC, then NHS (Stir 15-30 min) P_COOH->EDC_NHS P_NHS 3. Formation of Poly-NHS Ester EDC_NHS->P_NHS TMI 4. Adjust pH & Add TMI-Amine Solution P_NHS->TMI React 5. React 2-4 hours at RT or overnight at 4°C TMI->React Quench 6. Quench with Hydroxylamine (Optional) React->Quench Purify 7. Purify via Dialysis or Size Exclusion Chromatography Quench->Purify Characterize 8. Characterize Product (FT-IR, NMR, UV-Vis) Purify->Characterize

Caption: Workflow for EDC/NHS mediated coupling of TMI-Amine.

Materials and Reagents:

  • Carboxylated Polymer (e.g., Poly(acrylic acid))

  • This compound (TMI-Amine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide Hydrochloride (EDC-HCl)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Solution: 1 M Hydroxylamine, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Dialysis tubing (appropriate MWCO) or Size Exclusion Chromatography (SEC) column

Step-by-Step Procedure:

  • Polymer Preparation: Dissolve the carboxylated polymer in Activation Buffer to a final concentration of 5-10 mg/mL.

  • Activator Preparation: Immediately before use, prepare a 10 mg/mL solution of EDC and a 10 mg/mL solution of NHS in cold Activation Buffer.

  • Activation: Add the EDC solution to the stirring polymer solution to achieve a 5-fold molar excess of EDC over the carboxylic acid functional groups. Immediately add the NHS solution to achieve a 2-fold molar excess over the carboxylic acid groups.

    • Rationale: A molar excess of coupling agents drives the reaction towards the formation of the activated ester, maximizing the potential degree of functionalization.

  • Incubation: Allow the activation reaction to proceed for 15-30 minutes at room temperature.

  • TMI-Amine Addition: Prepare a stock solution of TMI-Amine in a minimal amount of DMF or DMSO. Add this solution to the activated polymer mixture to achieve a 10 to 20-fold molar excess of TMI-Amine over the carboxylic acid groups. Adjust the reaction pH to 7.2-7.5 with PBS or a dilute base if necessary.

    • Rationale: The amine should be in its neutral, nucleophilic state for efficient reaction, which is favored at a pH above its pKa. A large excess of the amine maximizes the coupling efficiency.[12][]

  • Conjugation Reaction: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching (Optional): To quench any unreacted NHS-esters, add the Quenching Solution to a final concentration of 10-50 mM and stir for 15 minutes.

  • Purification: Remove unreacted TMI-Amine and coupling byproducts by extensive dialysis against deionized water or by using size-exclusion chromatography.

  • Lyophilization: Freeze-dry the purified polymer solution to obtain the final product as a powder.

Protocol 2: Direct Coupling to an Activated Ester Polymer

This protocol describes the functionalization of a polymer containing pre-activated N-hydroxysuccinimide esters (Poly-NHS) with TMI-Amine.

Causality Behind the Method: This method is highly efficient and straightforward as it eliminates the need for in situ activation. The reaction relies on the direct nucleophilic attack of the TMI-Amine on the highly reactive NHS-ester, which acts as an excellent leaving group. The reaction is typically performed in an anhydrous polar aprotic solvent to prevent hydrolysis of the activated ester.

Reaction Mechanism Diagram

Caption: Mechanism of direct amine coupling to an NHS-ester.

Materials and Reagents:

  • Activated Ester Polymer (e.g., Poly(N-succinimidyl acrylate))

  • This compound (TMI-Amine)

  • Anhydrous solvents: Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Base (optional): Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Precipitation/Washing Solvent: Cold diethyl ether or methanol

Step-by-Step Procedure:

  • Polymer Dissolution: Dissolve the activated ester polymer in anhydrous DMF to a concentration of 10-20 mg/mL under an inert atmosphere (e.g., nitrogen or argon).

    • Rationale: Anhydrous conditions are critical to prevent the hydrolysis of the reactive NHS-ester groups, which would compete with the desired amination reaction.[12]

  • Amine Addition: In a separate vial, dissolve TMI-Amine in a minimal amount of anhydrous DMF. Add this solution to the stirring polymer solution. The molar ratio of amine to NHS-ester groups can be varied from 1.1:1 to 2:1 depending on the desired degree of functionalization.

  • Base Addition (Optional): Add 1.5 equivalents of TEA or DIPEA relative to the NHS-ester groups.

    • Rationale: A non-nucleophilic base can act as a proton scavenger, ensuring the primary amine remains deprotonated and maximally nucleophilic throughout the reaction.

  • Reaction: Stir the reaction mixture at room temperature for 3-24 hours. The reaction progress can be monitored by taking small aliquots and analyzing via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of TMI-Amine.[11]

  • Purification: Once the reaction is complete, precipitate the functionalized polymer by adding the reaction mixture dropwise into a large volume of a stirred, cold non-solvent (e.g., diethyl ether or methanol).

  • Washing: Collect the precipitated polymer by filtration or centrifugation. Wash the polymer multiple times with the cold non-solvent to remove unreacted TMI-Amine, the NHS byproduct, and any base.

  • Drying: Dry the final TMI-Amine functionalized polymer under vacuum to a constant weight.

Characterization of Functionalized Polymers

Confirmation of successful conjugation is critical. A combination of spectroscopic techniques should be employed to verify the presence of the TMI-Amine moiety on the polymer backbone.

Technique Purpose Expected Observation for Successful Functionalization
FT-IR Spectroscopy To identify functional groups.Appearance of new peaks corresponding to the amide bond (C=O stretch at ~1650 cm⁻¹ and N-H bend at ~1540 cm⁻¹). Disappearance or reduction of the carboxylic acid O-H broad peak (~3000 cm⁻¹) or NHS-ester peaks (~1815, 1785, 1740 cm⁻¹).[14]
¹H NMR Spectroscopy To confirm covalent attachment and quantify functionalization.Appearance of characteristic aromatic and methyl proton signals from the TMI-Amine structure. Integration of these new peaks relative to the polymer backbone peaks can be used to estimate the degree of functionalization.
UV-Vis Spectroscopy To detect the indoline chromophore.Appearance of a new absorbance maximum characteristic of the TMI-Amine chromophore, confirming its incorporation into the polymer structure.
Gel Permeation Chromatography (GPC/SEC) To analyze molecular weight and dispersity.A shift in the elution profile may be observed, but importantly, the profile should remain monomodal, indicating no significant cross-linking or degradation has occurred during the functionalization process.

Potential Applications

The successful conjugation of TMI-Amine to polymer backbones creates novel materials with significant potential in several advanced fields:

  • Drug Delivery: The indoline scaffold is prevalent in pharmaceuticals.[2][4] Polymers functionalized with TMI-Amine could serve as carriers for other therapeutic agents or the functionalized polymer itself may exhibit biological activity.

  • Fluorescent Labeling and Imaging: Indole derivatives often exhibit fluorescence.[15][16] These polymers can be used as fluorescent labels for tracking cells or biomolecules.

  • Smart Materials: As a precursor to spiropyrans, TMI-Amine functionalized polymers could be converted into photo-responsive materials that change color or conformation upon exposure to UV light.

  • High-Performance Polymers: The incorporation of the rigid, aromatic indoline structure can alter the thermal and mechanical properties of the base polymer.[15][16]

References

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Application Notes and Protocols for the Purification of 1,3,3-Trimethyl-2-methyleneindolin-5-amine and its Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1,3,3-Trimethyl-2-methyleneindolin-5-amine, a derivative of the well-known Fischer's base, is a valuable heterocyclic building block in medicinal chemistry and materials science. Its unique structure, featuring a reactive exocyclic methylene group and a nucleophilic aromatic amine, makes it a versatile precursor for the synthesis of a diverse range of compounds, including dyes, molecular probes, and pharmacologically active agents. The presence of two distinct amine functionalities—a tertiary amine within the indoline ring and a primary aromatic amine at the 5-position—imparts specific chemical properties that necessitate carefully designed purification strategies.

This comprehensive guide provides detailed application notes and protocols for the purification of this compound and its subsequent reaction products. The methodologies described herein are tailored for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but also the underlying chemical principles that govern the separation of the target molecules from impurities.

Part I: Purification of this compound

A common synthetic route to this compound involves the nitration of Fischer's base (1,3,3-trimethyl-2-methyleneindoline) to form 5-nitro-1,3,3-trimethyl-2-methyleneindoline, followed by the reduction of the nitro group.[1] This process can introduce several impurities that must be removed to obtain a high-purity product suitable for subsequent reactions.

Anticipated Impurities:

  • Unreacted 5-nitro-1,3,3-trimethyl-2-methyleneindoline: The starting material for the reduction step.

  • Partially reduced intermediates: Such as nitroso and hydroxylamine derivatives.

  • Byproducts from the reducing agent: For example, tin salts if using SnCl₂/HCl.[2]

  • Polymeric materials: Resulting from the inherent instability of some indole derivatives.

The purification strategy leverages the basicity of the two amine groups and the polarity differences between the desired product and the impurities.

Protocol 1: Acid-Base Extraction and Crystallization

This protocol is a robust method for the initial cleanup of the crude reaction mixture after the reduction of the nitro-intermediate.

Rationale: The basicity of the primary and tertiary amine groups allows for their selective extraction into an acidic aqueous phase, leaving non-basic impurities in the organic phase. Subsequent basification of the aqueous phase liberates the free amine, which can then be back-extracted into an organic solvent. Crystallization further purifies the solid product.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Acidic Extraction: Transfer the organic solution to a separatory funnel and extract with 1 M hydrochloric acid (HCl). The protonated amine product will move into the aqueous layer. Repeat the extraction 2-3 times to ensure complete transfer.

  • Removal of Metal Byproducts (if applicable): If a metal-based reducing agent like SnCl₂ was used, basify the acidic aqueous extract to a pH > 8 with a saturated solution of sodium bicarbonate or 2 M sodium hydroxide. This will precipitate metal hydroxides.[2] Filter the mixture to remove the solid salts.

  • Liberation and Back-Extraction: Transfer the filtrate (or the basified aqueous layer from step 2 if no metal salts were present) to a clean separatory funnel. Basify to a pH of 10-12 with 2 M NaOH. Extract the liberated free amine back into ethyl acetate or DCM. Repeat the extraction 3-4 times.

  • Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Recrystallization: The resulting solid can be further purified by recrystallization. A solvent system of ethanol/water or toluene/hexane is often effective. Dissolve the solid in a minimum amount of the hot solvent, and allow it to cool slowly to form crystals. Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

Part II: Purification of Reaction Products

The dual functionality of this compound allows it to participate in a variety of reactions. The purification of the resulting products depends heavily on their chemical nature. Below are protocols for purifying representative reaction products.

Application Example 1: Purification of an Acylated Product

Reaction Context: Acylation of the 5-amino group with an acyl chloride (e.g., benzoyl chloride) in the presence of a base like triethylamine. This reaction yields an amide derivative.

Anticipated Impurities:

  • Unreacted this compound.

  • Excess acylating agent (benzoyl chloride) and its hydrolysis product (benzoic acid).

  • Triethylamine hydrochloride salt.

Protocol 2: Extractive Work-up and Column Chromatography

Rationale: The product amide is significantly less basic than the starting diamine. This difference in basicity allows for a straightforward separation using acid-base extraction. Any acidic impurities like benzoic acid can be removed with a basic wash. Column chromatography provides the final purification.

Step-by-Step Methodology:

  • Quenching and Initial Extraction: After the reaction is complete, quench the reaction mixture with water. Extract the product into ethyl acetate.

  • Acidic Wash: Wash the organic layer with 1 M HCl to remove unreacted starting diamine and triethylamine.

  • Basic Wash: Wash the organic layer with a saturated solution of sodium bicarbonate to remove benzoic acid.

  • Washing and Drying: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Column Chromatography: Purify the crude product by flash column chromatography on silica gel. A typical eluent system would be a gradient of ethyl acetate in hexanes (e.g., 10% to 50% ethyl acetate). Monitor the separation by Thin Layer Chromatography (TLC).

TLC Monitoring Parameters:

ComponentTypical Rf Value (30% EtOAc/Hexanes)Visualization Method
Acylated Product0.4 - 0.6UV light (254 nm)
Starting Diamine0.1 - 0.2UV light (254 nm)
Benzoic AcidBaseline (streaking)UV light (254 nm)
Application Example 2: Purification of an Azo Dye Product

Reaction Context: Diazotization of an aromatic amine (e.g., aniline) followed by coupling with this compound to form a highly colored azo dye. Azo dyes are often synthesized in aqueous acidic media.

Anticipated Impurities:

  • Unreacted starting materials.

  • Side products from the decomposition of the diazonium salt (e.g., phenols).

  • Salts from the reaction medium.

Protocol 3: Precipitation and Recrystallization/Chromatography

Rationale: Azo dyes are often intensely colored solids with limited solubility in certain solvents, which can be exploited for purification by precipitation and recrystallization. Due to their polar nature, column chromatography on silica or alumina can also be effective.

Step-by-Step Methodology:

  • Precipitation: After the coupling reaction, the azo dye often precipitates from the reaction mixture upon adjusting the pH or adding a co-solvent. Collect the crude solid by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with water to remove inorganic salts, followed by a wash with a non-polar solvent like hexanes to remove non-polar impurities.

  • Recrystallization: Recrystallize the crude dye from a suitable solvent system. Common solvents for azo dyes include ethanol, ethanol/water mixtures, or DMF/water.[3]

  • Column Chromatography (Alternative): If recrystallization is not effective, purify the dye by column chromatography. For polar azo dyes, alumina may be a better stationary phase than silica gel to avoid strong adsorption. A typical eluent system would be a gradient of methanol in dichloromethane.

Application Example 3: Purification of a Cycloaddition Product

Reaction Context: this compound can participate as the enamine component in cycloaddition reactions, for example, a [3+2] cycloaddition with an appropriate dipolarophile.[4][5]

Anticipated Impurities:

  • Unreacted starting materials.

  • Polymerized starting materials.

  • Diastereomers of the product.

Protocol 4: Column Chromatography

Rationale: Cycloaddition reactions can often lead to complex mixtures, including diastereomers if new stereocenters are formed. Column chromatography is the most effective method for separating these closely related compounds.

Step-by-Step Methodology:

  • Solvent Removal: After the reaction, remove the solvent under reduced pressure.

  • Direct Chromatography: Directly load the crude residue onto a silica gel column. It is often beneficial to pre-adsorb the crude material onto a small amount of silica gel before loading.

  • Elution: Elute the column with a carefully optimized solvent system. A shallow gradient of a polar solvent (e.g., ethyl acetate or acetone) in a non-polar solvent (e.g., hexanes or toluene) is typically required to separate diastereomers.

  • Fraction Analysis: Collect small fractions and analyze them by TLC to identify and combine the pure product fractions.

Visualizations

Workflow for Purification of this compound

G crude Crude Reaction Mixture dissolve Dissolve in EtOAc crude->dissolve extract_acid Extract with 1M HCl dissolve->extract_acid org_phase1 Organic Phase (Impurities) extract_acid->org_phase1 Discard aq_phase1 Aqueous Phase (Protonated Amine) extract_acid->aq_phase1 basify Basify to pH > 8 (e.g., NaHCO3) aq_phase1->basify filter Filter (Remove Metal Salts) basify->filter filtrate Filtrate filter->filtrate basify2 Basify to pH 10-12 (NaOH) filtrate->basify2 extract_org Extract with EtOAc basify2->extract_org aq_phase2 Aqueous Phase (Waste) extract_org->aq_phase2 Discard org_phase2 Organic Phase (Free Amine) extract_org->org_phase2 dry Dry and Concentrate org_phase2->dry recrystallize Recrystallize dry->recrystallize pure_product Pure Product recrystallize->pure_product G start Crude Reaction Product q1 Is the product significantly more or less basic than starting materials/byproducts? start->q1 acid_base Acid-Base Extraction q1->acid_base Yes q2 Is the product a solid? q1->q2 No acid_base->q2 recrystallize Recrystallization q2->recrystallize Yes chromatography Column Chromatography q2->chromatography No recrystallize->chromatography If still impure pure_product Pure Product recrystallize->pure_product If pure chromatography->pure_product

Caption: Decision-making flowchart for selecting a purification strategy.

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  • Investigation of novel Indoline azo disperse dyes: synthesis, DFT simulation, and dyeing performance on PET and PA fabrics. (2021). Semantic Scholar.
  • 1.2: Cycloaddition Reactions. (2023). Chemistry LibreTexts.
  • 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022). Chemistry LibreTexts.
  • Friedel–Crafts acylation of aromatic compounds with carboxylic acids in the presence of P2O5/SiO2 under heterogeneous conditions. (2008).
  • Fischer indole synthesis in the absence of a solvent. (n.d.). SciSpace.
  • EAS Reactions (3)
  • Purification of Laboratory Chemicals Fifth Edition. (2003). Elsevier.
  • GUIDE FOR CHEMICAL SYNTHESIS & PURIFIC
  • Facilitating Nitrification Inhibition through Green, Mechanochemical Synthesis of a Novel Nitrapyrin Complex. (2021). OPUS.

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1,3,3-Trimethyl-2-methyleneindolin-5-amine as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 1,3,3-Trimethyl-2-methyleneindolin-5-amine: A Versatile Heterocyclic Building Block

Introduction: The Strategic Advantage of a Bifunctional Indoline Core

This compound, a derivative of the well-known Fischer's base, is a potent and versatile building block in modern organic synthesis.[1] Its chemical architecture is distinguished by two key reactive sites: a highly nucleophilic exocyclic methylene group and a primary aromatic amine at the 5-position of the indoline ring. This bifunctionality allows for sequential or orthogonal synthetic transformations, making it an invaluable precursor for a diverse range of high-value compounds, particularly in the fields of materials science and medicinal chemistry.

The indoline core provides a rigid, well-defined scaffold, while the exocyclic double bond serves as a reactive handle for constructing extended π-conjugated systems. The 5-amino group not only modulates the electronic properties of the molecule but also offers a prime site for further functionalization, enabling the attachment of probes, solubility modifiers, or pharmacophores. This guide provides detailed application notes and protocols for leveraging this unique building block in the synthesis of cyanine dyes and photochromic spiropyrans.

Application I: Synthesis of Functionalized Cyanine Dyes

Cyanine dyes are a major class of fluorescent molecules characterized by a polymethine bridge connecting two nitrogen-containing heterocycles. Their intense absorption and emission in the visible and near-infrared (NIR) regions make them indispensable as fluorescent labels for biomolecules, sensitizers in photography, and components in optical recording media.[2][3] The 5-amino group on the indoline scaffold provides a convenient point for covalent attachment to biomolecules or for tuning the dye's photophysical properties.

Causality in Cyanine Dye Synthesis

The synthesis of asymmetrical trimethine cyanine dyes typically involves a two-step, one-pot condensation.[4] First, the quaternized this compound (Fischer's base derivative) reacts with an orthoformate, which acts as a one-carbon bridging unit. This generates a highly reactive hemicyanine intermediate. The subsequent addition of a second, different heterocyclic quaternary salt results in the formation of the final asymmetrical dye. The choice of solvent (e.g., pyridine or acetic anhydride) and base (e.g., triethylamine) is critical for facilitating the condensation and neutralizing the acid generated during the reaction.

Experimental Protocol: Synthesis of a 5-Amino-Substituted Trimethine Cyanine Dye

This protocol describes the synthesis of an asymmetrical trimethine cyanine dye using 5-amino Fischer's base.

Step 1: Quaternization of this compound

  • Dissolve this compound (1.0 eq) in acetonitrile.

  • Add an alkylating agent, such as methyl p-toluenesulfonate (1.1 eq), to the solution.

  • Stir the mixture at 60-70°C for 4-6 hours, during which the quaternary salt will precipitate.

  • Cool the reaction mixture to room temperature and collect the precipitate by filtration.

  • Wash the solid with cold diethyl ether and dry under vacuum to yield the 5-amino-1,2,3,3-tetramethyl-3H-indolium tosylate salt.

Step 2: Condensation to Form the Cyanine Dye

  • Suspend the quaternized 5-amino indolium salt (1.0 eq) and a second heterocyclic quaternary salt (e.g., 1-ethyl-2-methylquinolinium iodide, 1.0 eq) in pyridine (10 mL per mmol of substrate).

  • Add triethyl orthoformate (1.5 eq) followed by triethylamine (2.0 eq) to the suspension.

  • Heat the reaction mixture to reflux (approx. 115°C) for 2-3 hours, monitoring the reaction progress by TLC or UV-Vis spectroscopy for the appearance of the characteristic deep color of the dye.

  • After completion, cool the mixture to room temperature and add diethyl ether to precipitate the crude dye.

  • Collect the solid by filtration and purify by column chromatography on silica gel (using a dichloromethane/methanol gradient) to obtain the pure cyanine dye.

Reaction Workflow: Cyanine Dye Synthesis

A 1,3,3-Trimethyl-2- methyleneindolin-5-amine B Quaternization (e.g., Me-pTs, Acetonitrile) A->B C 5-Amino-1,2,3,3-tetramethyl- 3H-indolium Salt B->C E Condensation (Triethyl orthoformate, Pyridine, Reflux) C->E D Second Heterocyclic Quaternary Salt D->E F Asymmetrical Trimethine Cyanine Dye E->F

Caption: Workflow for the synthesis of an asymmetrical trimethine cyanine dye.

Parameter Typical Value
Yield 40-60%
Appearance Deeply colored solid (e.g., blue, green, purple)
Absorption Max (λmax) 550 - 650 nm (in Methanol)
Emission Max (λem) 570 - 670 nm (in Methanol)
Table 1. Representative properties of a 5-amino substituted trimethine cyanine dye.

Application II: Synthesis of Spiropyrans for Photochromic Systems

Spiropyrans are a premier class of photochromic compounds that can reversibly switch between two isomeric forms—a colorless, thermally stable spiropyran (SP) form and a colored, metastable merocyanine (MC) form—upon irradiation with UV and visible light, respectively.[5] This property makes them ideal for applications in smart materials, optical data storage, and molecular switches. The condensation of a Fischer's base derivative with a substituted salicylaldehyde is a cornerstone reaction for accessing the indoline spiropyran scaffold.[6]

Causality in Spiropyran Synthesis

The reaction proceeds via a condensation between the active methylene group of the Fischer's base and the aldehyde group of the salicylaldehyde derivative.[7] This is typically performed by heating the reactants in a polar protic solvent like ethanol or methanol. The reaction is self-catalyzed or can be promoted by a catalytic amount of acid or base. The initial condensation forms a vinyl intermediate, which then undergoes an intramolecular nucleophilic attack by the phenolic hydroxyl group onto the vinylogous iminium carbon, followed by elimination of water to yield the final spirocyclic product. The 5-amino group can influence the electronic properties of the system, affecting the stability and absorption wavelength of the colored merocyanine form.[8]

Experimental Protocol: Synthesis of a 5-Amino-Substituted Spiropyran
  • Dissolve this compound (1.0 eq) in absolute ethanol (20 mL per mmol).

  • To this solution, add a substituted salicylaldehyde (e.g., 5-nitrosalicylaldehyde, 1.0 eq).

  • Heat the mixture to reflux for 4-8 hours. The progress of the reaction can be monitored by TLC, observing the consumption of the starting materials.

  • Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product.

  • Collect the solid product by filtration.

  • Wash the crude product with cold ethanol to remove unreacted starting materials.

  • Recrystallize the solid from a suitable solvent system (e.g., ethanol/acetone) to obtain the pure 5'-amino-substituted spiropyran.

Reaction Workflow: Spiropyran Synthesis

A 1,3,3-Trimethyl-2- methyleneindolin-5-amine C Condensation & Cyclization (Ethanol, Reflux) A->C B Substituted Salicylaldehyde B->C D 5'-Amino-Substituted Spiropyran C->D

Caption: General workflow for the synthesis of a 5'-amino-substituted spiropyran.

Photochromic Equilibrium of Spiropyran

SP Spiropyran (SP) (Colorless) MC Merocyanine (MC) (Colored) SP->MC UV light MC->SP Vis light or heat (Δ)

Caption: Reversible photo-isomerization between the spiropyran and merocyanine forms.

Parameter Typical Value
Yield 65-85%
Appearance (Spiro Form) Off-white to pale yellow solid
Appearance (Merocyanine Form in solution) Deeply colored (e.g., blue, purple)
λmax of Merocyanine Form 550 - 620 nm (in Acetonitrile)
Table 2. Representative properties of a 5'-amino-substituted spiropyran.

Application III: Precursor for Schiff Bases and Other Heterocycles

Beyond cyanines and spiropyrans, the 5-amino group serves as a versatile handle for constructing other important molecular architectures. It readily undergoes condensation with aldehydes and ketones to form Schiff bases (imines).[9][10] These Schiff bases are not only important compounds in their own right but are also key intermediates for the synthesis of various heterocyclic systems and can act as ligands for metal complexes.[11]

Furthermore, the exocyclic methylene group's reactivity is not limited to condensations. It can participate in cycloaddition reactions, providing access to more complex spirocyclic systems.[12] This dual reactivity makes this compound a strategic starting material for combinatorial chemistry and the development of novel molecular libraries.

General Reactivity Pathways

Start 1,3,3-Trimethyl-2- methyleneindolin-5-amine Path1 Condensation at Exocyclic Methylene Start->Path1 Path2 Reaction at 5-Amino Group Start->Path2 Product1 Cyanine Dyes Path1->Product1 Product2 Spiropyrans Path1->Product2 Product3 Schiff Bases Path2->Product3 Product4 Azo Dyes (via Diazotization) Path2->Product4

Caption: Diverse synthetic pathways originating from the bifunctional starting material.

References

  • Synthesis and Characterization of Heptamethine Cyanine Dyes. MDPI.
  • 5′-Substituted Indoline Spiropyrans: Synthesis and Applic
  • Reversible Synthesis and Characterisation of Dynamic Imino Analogues of Trimethine and Pentamethine Cyanine Dyes. AWS.
  • A Convenient Synthesis of Cyanine Dyes: Reagents for the Labeling of Biomolecules. Wiley Online Library.
  • Cyanine dyes and synthesis methods thereof.
  • Synthesis of spiropyran salts 3 -5.
  • 5'-Substituted Indoline Spiropyrans: Synthesis and Applications.
  • Cyanine Dyes Containing Quinoline Moieties: History, Synthesis, Optical Properties, and Applications.
  • This compound. CymitQuimica.
  • Synthesis, photochromic properties, and bioactivity of spiropyrans with electron-donating/withdrawing substituents on indoline and [2H]-chromene rings. Royal Society of Chemistry.
  • Classical spiropyran synthesis (1→2→4) and spiropyran synthesis via tandem indole C‐alkylation‐condensation (3→4).
  • 1,3,3-Trimethyl-2-methyleneindoline. Sigma-Aldrich.
  • 1,3,3-Trimethyl-2-methyleneindoline. ChemicalBook.
  • Application of Schiff bases and their metal complexes-A Review. Journal of Chemical and Pharmaceutical Research.
  • A Review on Synthesis and Applications of Schiff’s Bases. International Journal for Research in Applied Science & Engineering Technology.
  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY OF SOME SCHIFF BASE METAL COMPLEXES. Neliti.

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Application Note: Synthetic Protocols and Experimental Design for 1,3,3-Trimethyl-2-methyleneindolin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking New Synthetic Pathways

1,3,3-Trimethyl-2-methyleneindolin-5-amine, a functionalized derivative of the well-established Fischer's base, is an advanced heterocyclic building block with significant potential in medicinal chemistry, dye manufacturing, and materials science. While Fischer's base is renowned for its role in the synthesis of cyanine dyes, the introduction of a primary aromatic amine at the 5-position provides a versatile handle for further chemical modification.[1][2] This amino group can be used to tune the electronic properties of the molecule, attach bioactive moieties, or link the chromophore to polymers and biomolecules.

This guide provides a comprehensive overview of the core reactivity of this compound and details robust protocols for its application in the synthesis of asymmetrical cyanine dyes and for the selective derivatization of its amino group. The experimental designs presented herein are grounded in established mechanistic principles and offer insights into the causality behind procedural choices to ensure reproducibility and high-yield outcomes.

Section 1: Physicochemical Properties and Safe Handling

Understanding the fundamental properties of a reagent is critical for successful experimental design. This compound is a solid at room temperature and, like its parent compound, is susceptible to oxidation and should be handled accordingly.

PropertyValueSource
CAS Number 6872-05-5[2]
Molecular Formula C₁₂H₁₆N₂[2]
Molecular Weight 188.27 g/mol [2]
Appearance Solid[2]
Solubility Soluble in non-polar organic solvents like toluene and diethyl ether; sparingly soluble in polar solvents.[3]
Boiling Point (Parent) ~248 °C (for Fischer's Base)

Safety & Handling:

  • Inert Atmosphere: Due to the electron-rich nature of the indoline ring and the exocyclic double bond, the compound is prone to oxidation. All reactions should be conducted under an inert atmosphere (e.g., Argon or Nitrogen).

  • Storage: Store in a cool, dark place under an inert atmosphere to prevent degradation.

  • Personal Protective Equipment (PPE): Standard PPE, including safety goggles, lab coat, and gloves, is required. Work in a well-ventilated fume hood.

Section 2: Core Reactivity and Mechanistic Overview

The synthetic utility of this compound stems from two primary reactive sites: the nucleophilic exocyclic methylene group and the versatile 5-amino group. The electron-donating nature of the 5-amino group further enhances the nucleophilicity of the methylene carbon compared to the parent Fischer's base.

G cluster_molecule This compound cluster_reactivity Key Reactive Sites mol Structure Image Placeholder site1 Exocyclic Methylene (C=CH₂) Nucleophilic Attack mol->site1 Site A site2 5-Amino Group (-NH₂) Acylation, Diazotization, etc. mol->site2 Site B site3 Indoline Nitrogen (N-CH₃) Quaternization (Activation) mol->site3 Site C

Caption: Key reactive sites on the this compound scaffold.

  • Exocyclic Methylene Group: This site is the cornerstone of its role in dye synthesis. It acts as a potent nucleophile, readily attacking electrophilic centers. This reactivity is harnessed in condensation reactions to form the polymethine bridge of cyanine dyes.[4][5]

  • 5-Amino Group: As a primary aromatic amine, this group can undergo a wide range of classical transformations, including acylation, sulfonylation, and diazotization, allowing for the attachment of various functional moieties.

  • Indoline Nitrogen: This tertiary amine is readily alkylated (quaternized). This step is not just a modification but a crucial activation strategy in cyanine dye synthesis, as it significantly increases the acidity of the adjacent methyl protons, facilitating their removal and subsequent condensation.[6]

Section 3: Key Application Protocol: Synthesis of an Asymmetrical Trimethine Cyanine Dye

The synthesis of cyanine dyes is a primary application for indoline derivatives. The following protocol details a reliable, two-step process for creating an asymmetrical trimethine cyanine dye, a class of molecules widely used as fluorescent probes.[7][8]

Workflow Diagram

G start Start: 1,3,3-Trimethyl-2- methyleneindolin-5-amine step1 Step 1: Quaternization Reagent: Iodoethane Solvent: Acetonitrile start->step1 intermediate Intermediate: Quaternized Indolium Salt step1->intermediate step2 Step 2: Condensation Reagent: Malonaldehyde dianil hydrochloride Base: Sodium Acetate Solvent: Acetic Anhydride intermediate->step2 purify Purification: Precipitation & Column Chromatography step2->purify product Final Product: Asymmetrical Trimethine Cyanine Dye purify->product

Caption: Workflow for the two-step synthesis of an asymmetrical cyanine dye.

Part 1: Quaternization of the Indoline Nitrogen

Principle: Alkylation of the tertiary indoline nitrogen with an alkyl halide (e.g., iodoethane) forms a quaternary indolium salt. This structural change is essential as it activates the C2-methyl group for the subsequent condensation reaction by increasing the acidity of its protons.

Protocol:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).

  • Inert Atmosphere: Purge the flask with dry Argon or Nitrogen for 10-15 minutes.

  • Reagent Addition: Add anhydrous acetonitrile as the solvent, followed by iodoethane (2.0-3.0 eq). The excess alkylating agent ensures the reaction goes to completion.

  • Reaction: Heat the mixture to reflux (approx. 82°C for acetonitrile) and maintain for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography), observing the disappearance of the starting material.

  • Isolation: After cooling to room temperature, the quaternized salt often precipitates. If not, the volume can be reduced under vacuum. The resulting solid is collected by filtration, washed with cold diethyl ether to remove unreacted starting materials, and dried under vacuum.

Trustworthiness Check: The product can be validated by ¹H NMR, looking for the characteristic shift of the N-ethyl protons, and by mass spectrometry to confirm the expected molecular ion.

Part 2: Condensation to Form the Cyanine Dye

Principle: The activated indolium salt is condensed with a polymethine bridge source, such as malonaldehyde dianil hydrochloride, in the presence of a base and dehydrating agent. The base deprotonates the activated methyl group, which then acts as a nucleophile to initiate the condensation cascade, forming the conjugated trimethine bridge.

Protocol:

  • Setup: In a separate flame-dried flask under an inert atmosphere, add the quaternized indolium salt (2.0 eq) from Part 1.

  • Reagent Addition: Add malonaldehyde dianil hydrochloride (1.0 eq) and anhydrous sodium acetate (3.0 eq). The sodium acetate acts as the base.

  • Solvent/Dehydrating Agent: Add acetic anhydride as the solvent. It also serves as a dehydrating agent, driving the reaction equilibrium towards the product by removing water formed during the condensation.[6]

  • Reaction: Heat the mixture to 120-130°C for 20-40 minutes. The solution should develop a deep, characteristic color (typically blue or green for trimethine dyes).

  • Isolation & Purification:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a large volume of cold diethyl ether to precipitate the crude dye.

    • Collect the solid by filtration and wash thoroughly with diethyl ether.

    • Further purification is typically achieved by column chromatography on silica gel using a dichloromethane/methanol gradient.

Expected Data for a Typical Product
Yield 40-60% (after purification)
Appearance Deeply colored solid (e.g., dark blue or green)
λmax (Absorption) 630-650 nm (in Methanol)
λmax (Emission) 650-670 nm (in Methanol)

Section 4: Protocol - Selective N-Acylation of the 5-Amino Group

Principle: The 5-amino group can be selectively functionalized via acylation without affecting the indoline core under controlled conditions. This allows for the introduction of functional groups for bioconjugation (e.g., carboxylic acids, esters) or to modify the dye's physicochemical properties. The reaction involves the nucleophilic attack of the amino group on an electrophilic acyl source.

Protocol:

  • Setup: Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a flask under an inert atmosphere.

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or pyridine (1.2 eq), to the solution and cool to 0°C in an ice bath. The base acts as a scavenger for the HCl generated during the reaction.

  • Reagent Addition: Slowly add the acyl chloride (e.g., acetyl chloride or benzoyl chloride) (1.1 eq) dropwise to the cooled solution. Maintaining a low temperature is crucial to control the reaction's exothermicity and prevent side reactions.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Workup & Isolation:

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with the organic solvent (e.g., DCM).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.

G Amine R-NH₂ (5-Amino Group) Tetrahedral Tetrahedral Intermediate Amine->Tetrahedral Nucleophilic Attack AcylChloride R'-COCl (Acyl Chloride) AcylChloride->Tetrahedral Base Base (e.g., TEA) ProtonatedBase Base-H⁺Cl⁻ Base->ProtonatedBase Proton Scavenging Amide R-NH-COR' (Final Amide Product) Tetrahedral->Amide Collapse & Chloride Elimination

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reactions with 1,3,3-Trimethyl-2-methyleneindolin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,3,3-Trimethyl-2-methyleneindolin-5-amine. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you overcome common challenges and significantly improve yields in your reactions involving this versatile building block. This guide is structured as a series of frequently asked questions and troubleshooting scenarios, moving from foundational principles to specific reaction-class issues.

Introduction: The Challenge of a Multifunctional Reagent

This compound, a derivative of the well-known Fischer's Base, is a valuable intermediate in the synthesis of dyes, molecular probes, and pharmacologically active compounds. Its utility stems from its distinct reactive sites: a nucleophilic aromatic amine at the C5 position and a highly reactive exocyclic methylene group (enamine character). This dual reactivity, however, is the primary source of challenges in achieving high yields and purity, often leading to complex product mixtures if not controlled precisely. This guide will help you navigate these challenges.

Section 1: Foundational Principles for Yield Optimization

Before troubleshooting specific reactions, it's crucial to ensure your foundational lab practices are optimized. Seemingly minor details are often the root cause of poor reaction outcomes.[1]

Question: I'm experiencing inconsistent results and low yields even before optimizing the specific reaction chemistry. What are the first things I should check?

Answer: Inconsistency often points to a lack of control over fundamental reaction parameters. Here’s a checklist based on our internal validation studies:

  • Reagent Purity and Handling:

    • Purity of the Starting Amine: The 5-amino group is susceptible to air oxidation over time, which can lead to colored impurities and reduced activity. It is recommended to use a freshly opened bottle or purify older stock by column chromatography (neutral alumina or silica gel with a triethylamine-deactivated eluent) if its purity is questionable.

    • Stoichiometry: Accurately weigh all reagents. For reactions sensitive to stoichiometry, such as palladium-catalyzed couplings, even minor errors can dramatically impact yield.

    • Solvent and Reagent Anhydrousness: The enamine-like methylene group can be sensitive to protic impurities. Unless the reaction is explicitly aqueous, ensure you are using dry solvents and flame- or oven-dried glassware to prevent unwanted side reactions.

  • Atmospheric Control:

    • Many organometallic catalysts used in conjunction with this amine (e.g., for cross-coupling) are oxygen-sensitive. Reactions should be run under an inert atmosphere (Nitrogen or Argon). Degas your solvents thoroughly before use.[1]

  • Reaction Monitoring:

    • Do not rely solely on reaction time. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This allows you to identify the optimal endpoint and detect the formation of byproducts in real-time. If you observe your product beginning to decompose before the starting material is consumed, consider quenching the reaction early.[1]

Section 2: Troubleshooting Common Reactions & FAQs

This section addresses specific problems encountered during common transformations of this compound.

Question: My N-alkylation or N-acylation reaction on the 5-amino group is giving a complex mixture and low yield. What's going wrong?

Answer: This is a classic issue stemming from the molecule's multiple nucleophilic sites. The primary cause is often a lack of selectivity.

  • Causality: While the 5-amino group is the intended target, the N-1 nitrogen of the indoline ring and the exocyclic methylene carbon can also exhibit nucleophilic character or reactivity towards electrophiles. Direct alkylation of amines with alkyl halides is often difficult to control and can lead to polyalkylation.

  • Troubleshooting Steps:

    • Choice of Base: A non-nucleophilic, sterically hindered base (e.g., Proton-Sponge, DBU, or Hünig's base) is often superior to simpler bases like triethylamine or inorganic carbonates. This minimizes base-catalyzed side reactions involving the methylene group.

    • Reaction Temperature: Start the reaction at a low temperature (e.g., 0 °C or -20 °C) and slowly warm to room temperature. This will favor the kinetically preferred reaction at the more nucleophilic 5-amino group over thermodynamically driven side reactions.

    • Acylation vs. Alkylation: Acylation with acid chlorides or anhydrides is generally cleaner and higher yielding than alkylation. The resulting amide is less nucleophilic than the starting amine, which prevents over-acylation.

    • Consider Reductive Amination: For N-alkylation, a more reliable route is reductive amination. First, react the 5-amino group with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ with a mild reducing agent like sodium triacetoxyborohydride (STAB). This two-step, one-pot process offers significantly higher selectivity and yield.[2]

Diagram: Competing Electrophilic Attack Sites

cluster_0 This compound Amine 5-NH2 (Desired Site) Highly Nucleophilic Methylene C2-Methylene (Enamine Reactivity) IndolineN N1-Indoline (Less Nucleophilic) Electrophile Electrophile (E+) (e.g., R-X, Acyl-Cl) Electrophile->Amine Desired N-Alkylation/ N-Acylation Electrophile->Methylene Undesired Side Reaction Electrophile->IndolineN Undesired Quarternization

Caption: Potential sites of attack for an electrophile.

Question: I am attempting a Buchwald-Hartwig amination to form the 5-amino group on a pre-existing indoline core, but the reaction fails or gives poor yield. How can I optimize this?

Answer: Palladium-catalyzed cross-coupling reactions are powerful but highly sensitive to the specific combination of ligand, base, and solvent. Failure in these reactions usually points to catalyst deactivation or suboptimal parameter choice. Modern methods offer milder conditions and broader functional group tolerance.[3]

  • Causality: The catalytic cycle of the Buchwald-Hartwig amination involves multiple steps (oxidative addition, ligand exchange, reductive elimination), each influenced by the reaction parameters. An incorrect choice can stall the cycle at any point.

  • Troubleshooting & Optimization Protocol:

    • Ligand Selection: This is the most critical parameter. For electron-rich anilines, bulky, electron-rich phosphine ligands are required. Start with a second or third-generation Buchwald ligand like SPhos, XPhos, or RuPhos.

    • Base Selection: The base's strength and solubility are key. Sodium tert-butoxide (NaOtBu) is a common strong, non-nucleophilic base that works well. If your substrate is base-sensitive, a weaker base like Cesium Carbonate (Cs2CO3) or Potassium Phosphate (K3PO4) can be effective, though it may require higher temperatures.

    • Solvent Choice: Aprotic, non-polar solvents are standard. Toluene and 1,4-dioxane are excellent choices as they effectively dissolve the catalyst complex and substrates without interfering in the reaction.[4]

    • Catalyst Pre-formation: Using a pre-formed palladium-ligand complex (e.g., (XPhos)Pd G3) can lead to more reproducible results than generating the catalyst in situ.

Parameter Condition A (Aggressive) Condition B (Moderate) Condition C (Mild) Rationale & Comments
Pd Source Pd2(dba)3Pd(OAc)2(XPhos)Pd G3Pre-formed catalysts (C) offer better reproducibility.
Ligand XPhosSPhosRuPhosChoice is substrate-dependent. XPhos is broadly effective.
Base NaOtBuK3PO4Cs2CO3NaOtBu is strong but can be harsh. K3PO4 is a good alternative.
Solvent Toluene1,4-DioxaneTHFToluene is excellent for high-temperature reactions.
Temperature 100-110 °C80-100 °C60-80 °CStart with moderate temperatures and adjust based on TLC/LC-MS.

Question: My reaction stalls and fails to proceed to completion. What is a systematic way to troubleshoot this?

Answer: A stalled reaction requires a logical diagnostic approach. The workflow below outlines the steps our team takes to identify the root cause.

Diagram: Troubleshooting Workflow for Stalled Reactions

Start Reaction Stalled (Monitored by TLC/LC-MS) Check_Purity 1. Analyze Reaction Mixture Is Starting Material (SM) present? Start->Check_Purity SM_Present Yes, SM is present Check_Purity->SM_Present Yes SM_Absent No, SM is consumed (Check for Product Degradation) Check_Purity->SM_Absent No Check_Reagents 2. Assess Reagent/Catalyst Activity SM_Present->Check_Reagents Reagent_Inactive Inactive Reagent/Catalyst (Potential Degradation/Poisoning) Check_Reagents->Reagent_Inactive Fails activity test Reagent_Active Active Reagent/Catalyst Check_Reagents->Reagent_Active Passes activity test Solution Optimize Conditions or Use Fresh Reagents/Catalyst Reagent_Inactive->Solution Add_More 3. Add More Reagent/Catalyst Does reaction proceed? Reagent_Active->Add_More Proceeds Yes -> Stoichiometry Issue or Gradual Catalyst Deactivation Add_More->Proceeds Yes No_Change No -> Fundamental Issue Add_More->No_Change No Fundamental_Issue 4. Re-evaluate Conditions (Temperature, Solvent, Concentration) No_Change->Fundamental_Issue Fundamental_Issue->Solution

Caption: A systematic workflow for diagnosing stalled reactions.

Section 3: Key Experimental Protocols

Here are two validated protocols for common, high-yield reactions.

Protocol 1: High-Selectivity N-Acetylation of the 5-Amino Group

This protocol prioritizes selectivity by using controlled temperature and a non-nucleophilic base.

  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.1 M).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add pyridine (1.5 eq) and stir for 5 minutes.

  • Acylating Agent: Add acetyl chloride (1.1 eq) dropwise via syringe over 10 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

  • Workup: Upon completion, quench the reaction with saturated sodium bicarbonate solution. Extract the product with DCM (3x), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel.

Protocol 2: Optimized Suzuki Coupling for 5-Aryl Derivatives

This protocol, adapted from established methods, is designed for synthesizing 5-aryl derivatives, which are precursors to the target amine via subsequent reduction of a nitro group.[5]

  • Setup: In a Schlenk flask under argon, combine 5-bromo-1,3,3-trimethyl-2-methyleneindoline (1.0 eq), the desired arylboronic acid (1.5 eq), and potassium phosphate (K3PO4, 3.0 eq).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh3)4, 3 mol%) and SPhos (6 mol%).

  • Solvent: Add degassed 1,4-dioxane/water (10:1 mixture, approx. 0.2 M).

  • Reaction: Heat the mixture to 90 °C and stir vigorously for 12-18 hours, monitoring by LC-MS.

  • Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Purification: Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate, and concentrate. Purify by column chromatography to yield the 5-aryl product.

References

  • US7056348B2 - 5-aryl-1,3,3-trimethyl-2-methylene-indoline derivatives and salts thereof, methods for the production and use of said compounds for the temporary coloration of fibers.
  • How To: Improve Yield - Department of Chemistry : University of Rochester. University of Rochester Chemistry Department.
  • 1,3,3-Trimethylindolin-6-amine | 545393-67-7. Benchchem.
  • Process for the preparation of 1,3,3-trimethyl-2-methylene indolines.
  • This compound. CymitQuimica.
  • 24.7: Reactions of Amines. Chemistry LibreTexts.
  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Reactions.
  • Optimization of the Reaction Conditions for the Synthesis of 4,5-Diphosphonyldihydropyridazines.
  • 1,3,3-Trimethyl-2-methyleneindoline 97 118-12-7. Sigma-Aldrich.

Sources

preventing oxidation of 1,3,3-Trimethyl-2-methyleneindolin-5-amine during reaction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 1,3,3-Trimethyl-2-methyleneindolin-5-amine (TMMIA). This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile intermediate in their synthetic workflows. Here, we address a critical challenge encountered during its application: the prevention of unwanted oxidation. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the integrity of your reactions and the purity of your products.

Understanding the Challenge: The Dual Reactivity of TMMIA

This compound, a derivative of Fischer's base, is a valuable building block, particularly in the synthesis of cyanine dyes and other functional materials.[1] Its utility stems from two key reactive sites: the nucleophilic primary aromatic amine at the 5-position and the highly reactive exocyclic methylene group, which behaves like an enamine. This dual reactivity, however, also makes the molecule susceptible to oxidation, which can lead to colored impurities, reduced yields, and compromised product performance.

The aromatic amine group is particularly prone to oxidation by atmospheric oxygen, a common issue with arylamines, which can result in the formation of colored byproducts. This process can be accelerated by factors such as elevated temperatures, the presence of metal catalysts, and exposure to light.

Troubleshooting Guide: Preventing Oxidation of TMMIA

This section provides a structured approach to identifying and resolving oxidation-related issues during your experiments.

Visual Cue:
  • Observation: A gradual change in the color of your TMMIA solution or the reaction mixture, often turning reddish, brown, or even darker, is a strong indicator of oxidation.[2]

Problem: Reaction mixture darkens, and yield of the desired product is low.
Potential Cause Troubleshooting Step Scientific Rationale
Exposure to Atmospheric Oxygen Implement inert atmosphere techniques.Aromatic amines are susceptible to air oxidation.[2] Creating an oxygen-free environment by using a blanket of inert gas like argon or nitrogen minimizes this side reaction.
Reactive Solvent Choose a deoxygenated, non-protic solvent.Solvents can play a role in the stability of amines.[2] Protic solvents may facilitate oxidation pathways. Deoxygenating the solvent by sparging with an inert gas for 15-30 minutes before use is crucial.
Elevated Temperature Conduct the reaction at the lowest effective temperature.Higher temperatures can increase the rate of oxidation. If the reaction kinetics allow, consider running the reaction at room temperature or even cooler.
Light Exposure Protect the reaction from light.Many organic molecules, especially those with extended π-systems like indoline derivatives, can be light-sensitive, leading to radical-mediated oxidation. Wrapping the reaction vessel in aluminum foil is a simple and effective measure.

Frequently Asked Questions (FAQs)

Q1: What is the most effective way to handle and store this compound to prevent degradation?

A1: TMMIA should be stored in a cool, dark place under an inert atmosphere (argon or nitrogen). For long-term storage, refrigeration is recommended. When handling the solid, it is best to do so in a glove box. For transferring solutions, use syringes and cannulas that have been thoroughly dried and purged with an inert gas.

Q2: I am performing a reaction that requires heating. How can I minimize oxidation at elevated temperatures?

A2: While heating, it is critical to maintain a positive pressure of an inert gas. This can be achieved using a Schlenk line or a balloon filled with argon or nitrogen connected to the reaction flask via a needle through a septum. Ensure all glassware is oven-dried and assembled hot, then cooled under a stream of inert gas to remove any adsorbed moisture and air.

Q3: Can I use an antioxidant in my reaction mixture?

A3: The use of antioxidants can be beneficial, particularly in applications like cyanine dye synthesis where photostability is a concern.[2] However, the choice of antioxidant must be carefully considered to ensure it does not interfere with your desired reaction. Small amounts of radical scavengers like butylated hydroxytoluene (BHT) or certain thio-based antioxidants could be explored, but their compatibility must be tested on a small scale first.

Q4: Should I protect the amine group before my reaction? If so, what protecting group is recommended?

A4: Protecting the primary aromatic amine is a highly effective strategy to prevent its oxidation. The choice of protecting group depends on the subsequent reaction conditions.

  • Boc (tert-butyloxycarbonyl) group: This is a good general-purpose protecting group. It deactivates the amine towards oxidation and can be introduced by reacting TMMIA with di-tert-butyl dicarbonate (Boc)₂O. The Boc group is stable to many reaction conditions but can be removed with a strong acid like trifluoroacetic acid (TFA).

  • Acetyl (Ac) group: Acetylation with acetic anhydride will also protect the amine. However, the resulting amide is more difficult to cleave than a carbamate like Boc.

It is crucial to select a protecting group that is orthogonal to the other functional groups in your molecule and the reaction conditions you plan to employ.[3]

Experimental Protocols

Protocol 1: General Handling and Transfer of TMMIA under Inert Atmosphere

This protocol outlines the standard procedure for handling TMMIA to prevent exposure to air.

Materials:

  • This compound (TMMIA)

  • Schlenk flask or round-bottom flask with a rubber septum

  • Glove box or Schlenk line with a supply of dry argon or nitrogen

  • Oven-dried glassware

  • Dry, deoxygenated solvent

  • Syringes and needles (oven-dried)

Procedure:

  • Glassware Preparation: Dry all glassware in an oven at >120 °C for at least 4 hours. Assemble the glassware while hot and allow it to cool under a stream of inert gas.

  • Inerting the Reaction Vessel: Place the reaction flask under vacuum and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Weighing and Dissolving TMMIA: If using a glove box, weigh the TMMIA directly into the reaction flask inside the box. If using a Schlenk line, quickly weigh the TMMIA in a weighing boat and add it to the flask under a positive flow of inert gas.

  • Solvent Addition: Deoxygenate the solvent by bubbling argon or nitrogen through it for 15-30 minutes. Transfer the desired volume of solvent to the reaction flask via a cannula or a dry syringe.

  • Reagent Addition: Add any other reagents via syringe through the septum. Maintain a positive pressure of inert gas throughout the reaction, which can be visualized with an oil bubbler.

Protocol 2: Protection of the Amine Group with Boc Anhydride

This protocol provides a method for protecting the primary aromatic amine of TMMIA.

Materials:

  • This compound (TMMIA)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Dry, deoxygenated dichloromethane (DCM) or tetrahydrofuran (THF)

  • Inert atmosphere setup (as in Protocol 1)

Procedure:

  • Following Protocol 1, dissolve TMMIA in the chosen solvent in an inerted flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add TEA or DIPEA (1.1 equivalents) to the solution via syringe.

  • Slowly add a solution of (Boc)₂O (1.1 equivalents) in the same solvent to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by adding a small amount of water or saturated ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography on silica gel if necessary.

Visualization of Key Concepts

Oxidation_Prevention cluster_problem Problem: Oxidation of TMMIA cluster_causes Primary Causes cluster_solutions Preventative Solutions Problem Unwanted Oxidation (Color Change, Low Yield) Atmosphere Atmospheric Oxygen Problem->Atmosphere is caused by Temperature High Temperature Problem->Temperature is accelerated by Light Light Exposure Problem->Light is accelerated by Protecting_Group Amine Protection (e.g., Boc) Problem->Protecting_Group can be prevented by Inert_Atmosphere Inert Atmosphere (Ar, N2) Atmosphere->Inert_Atmosphere is solved by Low_Temp Low Temperature Reaction Temperature->Low_Temp is mitigated by Light_Protection Protect from Light Light->Light_Protection is solved by

Sources

Technical Support Center: Optimizing Reactions for 1,3,3-Trimethyl-2-methyleneindolin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center for 1,3,3-trimethyl-2-methyleneindolin-5-amine (commonly referred to as 5-amino-Fischer's base). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for reactions involving this versatile indoline derivative. The following information is curated to ensure scientific integrity and provide actionable insights based on established chemical principles.

Introduction to this compound

This compound is a derivative of Fischer's base, a foundational molecule in the synthesis of various dyes and photosensitive materials.[1] The presence of the primary amine group at the 5-position of the indoline ring introduces a key functional handle for further chemical modifications, making it a valuable building block in medicinal chemistry and materials science. However, the interplay between the enamine-like reactivity of the methylene group and the nucleophilicity of the aromatic amine can present unique challenges in reaction optimization.

This guide will address common issues encountered during the synthesis and subsequent reactions of this compound, providing a structured approach to problem-solving.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound, and what are the critical parameters?

A1: The most prevalent synthetic strategy involves a multi-step process starting from a substituted aniline, which is analogous to the classical Fischer indole synthesis.[2][3][4] A common pathway is the nitration of the indoline ring followed by reduction.

Typical Synthetic Pathway:

  • Nitration: The parent compound, 1,3,3-trimethyl-2-methyleneindoline (Fischer's base), is nitrated to introduce a nitro group at the 5-position. This is typically achieved using a mixture of nitric acid and sulfuric acid.[5][6] Careful temperature control is crucial to prevent over-nitration and side reactions.

  • Reduction: The resulting 5-nitro-1,3,3-trimethyl-2-methyleneindoline is then reduced to the corresponding amine.[7] Common reducing agents include tin(II) chloride in hydrochloric acid, or catalytic hydrogenation with catalysts like palladium on carbon. The choice of reducing agent can be critical to avoid reduction of the exocyclic double bond.

Q2: My nitration reaction is giving low yields and multiple products. What could be the cause?

A2: Poor yields and the formation of multiple isomers in aromatic nitration are common issues.[5] The key is to control the reaction conditions meticulously.

Potential Cause Troubleshooting Recommendation Rationale
Over-nitration Maintain a low reaction temperature (typically 0-10 °C). Add the nitrating agent dropwise with vigorous stirring.The nitronium ion (NO₂⁺) is a highly reactive electrophile.[6] Exothermic reactions can lead to uncontrolled side reactions and the formation of dinitro or other oxidized byproducts.
Incorrect Acid Ratio Use a well-defined mixture of concentrated nitric and sulfuric acids. The sulfuric acid acts as a catalyst to generate the nitronium ion.An improper acid ratio can affect the concentration of the active electrophile, leading to incomplete reaction or side product formation.[6]
Substrate Purity Ensure the starting Fischer's base is pure. Impurities can lead to undesired side reactions.Impurities may be more reactive towards the nitrating agent, consuming it and leading to complex product mixtures.

Q3: During the reduction of the nitro group, I am observing a loss of the methylene group. How can I prevent this?

A3: The exocyclic double bond of the methyleneindoline system can be susceptible to reduction under certain conditions.

  • Choice of Reducing Agent: Catalytic hydrogenation with powerful catalysts (e.g., high-loading Pd/C) under high hydrogen pressure can lead to the saturation of the double bond. A milder reducing agent like tin(II) chloride (SnCl₂) in an acidic medium is often preferred as it is more chemoselective for the nitro group.

  • Reaction Conditions: If using catalytic hydrogenation, optimizing the reaction time, temperature, and hydrogen pressure is crucial. Monitoring the reaction closely by TLC or LC-MS can help in stopping the reaction once the nitro group is fully reduced, before significant reduction of the double bond occurs.

Q4: The final this compound product is unstable and darkens over time. What are the storage recommendations?

A4: Aromatic amines, especially those with electron-donating groups, are prone to oxidation, which often results in discoloration.[8]

  • Storage Atmosphere: Store the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with oxygen.

  • Temperature: Keep the compound in a cool, dark place. Refrigeration is recommended for long-term storage.

  • Purity: Ensure the product is free from residual acid or metal catalysts from the synthesis, as these can promote degradation. Proper purification is key.

Troubleshooting Guide for Reactions Involving this compound

This section provides a structured approach to troubleshooting common problems encountered in reactions utilizing 5-amino-Fischer's base as a reactant.

Problem 1: Low Yield or No Reaction

If you are experiencing low to no product formation, a systematic evaluation of the reaction parameters is necessary.[9]

Caption: Competing reaction pathways for 5-amino-Fischer's base.

  • Protecting Groups: If the reaction is intended to occur at the methylene position, consider protecting the amine group. Common protecting groups for anilines include acetyl or Boc groups. The choice of protecting group will depend on its stability to the subsequent reaction conditions and the ease of its removal.

  • Chemoselectivity: To favor reaction at the amine, you can modulate the electrophilicity of your reagent. Hard electrophiles will tend to react with the harder amine nucleophile, while softer electrophiles may react at the methylene position.

  • Reaction Order of Addition: The order in which reagents are added can influence the outcome. For instance, pre-mixing certain reagents before adding the 5-amino-Fischer's base might prevent undesired interactions.

Problem 3: Difficult Product Purification

Purification can be challenging due to the polar nature of the amine group and the potential for tar or polymer formation. [10]

  • Chromatography:

    • Normal Phase (Silica Gel): The basicity of the amine can cause streaking on silica gel. To mitigate this, consider adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to your eluent system.

    • Reverse Phase: For highly polar products, reverse-phase chromatography may be more effective.

  • Acid-Base Extraction: Utilize the basicity of the amine group for purification. The product can be extracted into an acidic aqueous layer, washed with an organic solvent to remove non-basic impurities, and then the aqueous layer can be basified to precipitate or re-extract the purified product. [11][12]* Recrystallization: If the product is a solid, recrystallization can be a highly effective method for purification. A solvent screen should be performed to identify a suitable solvent system.

Experimental Protocols

Protocol 1: General Procedure for Nitration of Fischer's Base

Disclaimer: This is a general guideline and should be optimized for your specific setup and scale. Always perform a risk assessment before conducting any chemical reaction.

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a solution of 1,3,3-trimethyl-2-methyleneindoline in concentrated sulfuric acid to 0 °C in an ice-salt bath.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for the optimized reaction time, monitoring the progress by TLC.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., aqueous sodium hydroxide or ammonium hydroxide) while keeping the mixture cool.

  • The product can then be isolated by filtration if it precipitates, or by extraction with an appropriate organic solvent.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for Reduction of 5-Nitro-Fischer's Base using SnCl₂
  • To a stirred solution of 5-nitro-1,3,3-trimethyl-2-methyleneindoline in a suitable solvent (e.g., ethanol or ethyl acetate), add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid.

  • Heat the reaction mixture to reflux and monitor its progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully basify with a concentrated solution of sodium hydroxide or potassium hydroxide until a pH > 10 is achieved. Caution: This is a highly exothermic process.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure to obtain the crude product.

  • Purify as needed using the methods described in the purification section.

By understanding the inherent reactivity of this compound and systematically addressing experimental challenges, researchers can effectively optimize their reaction conditions and achieve their desired synthetic outcomes.

References

  • American Chemical Society. The Journal of Organic Chemistry. [Link]

  • Baran, P. S. Fischer Carbene Complexes in Organic Synthesis. The Baran Laboratory, Scripps Research. [Link]

  • Chemistry World. Shining a light on amine synthesis. [Link]

  • Google Patents. Process for the preparation of 1,3,3-trimethyl-2-methylene indolines.
  • Google Patents.
  • Khan Academy. Foundation 5: Chemical processes | MCAT | Test prep. [Link]

  • Master Organic Chemistry. Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]

  • MDPI. Bayesian Optimization for Chemical Synthesis in the Era of Artificial Intelligence: Advances and Applications. [Link]

  • MDPI. Transition-Metal-Free Access to 2-Subsituted Indolines from Indoles via Dearomative Nucleophilic Addition Using Two-Molecule Organic Photoredox Catalysts. [Link]

  • National Center for Biotechnology Information. A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. [Link]

  • National Center for Biotechnology Information. A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. [Link]

  • National Center for Biotechnology Information. Direct Amination of Aromatic C-H Bonds with Free Amines. [Link]

  • National Center for Biotechnology Information. Stability of Schiff bases of amino acids and pyridoxal-5'-phosphate. [Link]

  • PubChem. 1,3,3-Trimethyl-2-methyleneindoline. [Link]

  • ResearchGate. Amination of aromatics a, In general, classical approaches for the.... [Link]

  • ResearchGate. How to purify Schiff base?. [Link]

  • ResearchGate. Stability of Schiff bases of amino acids and pyridoxal-5′-phosphate. [Link]

  • Royal Society of Chemistry. Fischer indole synthesis applied to the total synthesis of natural products. [Link]

  • Testbook. Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. [Link]

  • University of Rochester Department of Chemistry. How to Troubleshoot a Reaction. [Link]

  • University of Rochester Department of Chemistry. How To: Troubleshoot a Reaction. [Link]

  • University of Rochester Department of Chemistry. Troubleshooting: The Workup. [Link]

  • White Rose Research Online. Radical-mediated direct C–H amination of arenes with secondary amines. [Link]

  • Wikipedia. Amino acid. [Link]

  • Wikipedia. Fischer indole synthesis. [Link]

  • Wikipedia. Nitration. [Link]

  • YouTube. Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions. [Link]

Sources

Technical Support Center: A Troubleshooting Guide to the Synthesis of 1,3,3-Trimethyl-2-methyleneindolin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1,3,3-Trimethyl-2-methyleneindolin-5-amine. This molecule, a derivative of the well-known Fischer's base, is a valuable intermediate in the development of specialized dyes, biosensors, and photochromic materials.[1][2] Its synthesis, while conceptually straightforward, presents several challenges that can impact yield and purity.

This guide is designed for researchers and drug development professionals. It provides in-depth, field-proven insights into potential pitfalls and their solutions, moving beyond a simple recitation of steps to explain the underlying chemical principles.

Overall Synthetic Workflow

The most common and logical route to this compound involves a two-stage process. First, a Fischer indole synthesis is employed to construct the core indole structure, followed by an N-alkylation to install the final N-methyl group and generate the exocyclic methylene.

G cluster_0 Stage 1: Fischer Indole Synthesis cluster_1 Stage 2: N-Alkylation & Rearrangement A 4-Aminophenylhydrazine C 2,3,3-Trimethyl-3H-indol-5-amine (Indolenine Intermediate) A->C  Acid Catalyst (e.g., PPA, ZnCl₂) B 3-Methyl-2-butanone B->C  Acid Catalyst (e.g., PPA, ZnCl₂) D Final Product: This compound C->D  Methylating Agent (e.g., (CH₃)₂SO₄)

Caption: High-level overview of the two-stage synthesis.

Part 1: Fischer Indole Synthesis of the Indolenine Intermediate

The cornerstone of this synthesis is the Fischer indole reaction, which condenses an arylhydrazine with a ketone under acidic conditions.[3] While powerful, this reaction is notoriously sensitive to substrate and conditions.[4][5]

G start Arylhydrazine + Ketone step1 Hydrazone Formation start->step1 Acid Catalyst step2 Tautomerization (to Ene-hydrazine) step1->step2 step3 [3,3]-Sigmatropic Rearrangement step2->step3 Key C-C Bond Formation step4 Aromatization & Cyclization step3->step4 step5 Ammonia Elimination step4->step5 end Indolenine Product step5->end

Caption: The accepted mechanism of the Fischer indole synthesis.[6][7]

Frequently Asked Questions & Troubleshooting (Stage 1)

Q1: My Fischer indole synthesis is failing or giving a very low yield. What are the common causes?

This is the most frequent issue. Several factors can be at play:

  • Inappropriate Acid Catalyst : The choice and concentration of the acid are critical. A catalyst that is too strong (e.g., concentrated H₂SO₄) can cause decomposition and tar formation, while one that is too weak may not facilitate the key[8][8]-sigmatropic rearrangement.[8][9] Polyphosphoric acid (PPA) or Lewis acids like zinc chloride (ZnCl₂) are often effective choices.[4][7]

  • N-N Bond Cleavage : Your starting material, 4-aminophenylhydrazine, contains a strong electron-donating amino group (-NH₂). This group can over-stabilize a key intermediate, promoting a competing side reaction where the N-N bond cleaves, leading to byproducts like p-phenylenediamine instead of the desired indole.[4][10][11] This is a known challenge for Fischer indolizations with electron-rich hydrazines.[10]

  • Purity of Starting Materials : Arylhydrazines can be unstable and prone to oxidation. Ensure your 4-aminophenylhydrazine is pure and, if possible, freshly prepared or purified. Impurities can inhibit the reaction or lead to unwanted side products.[4][9]

Q2: The reaction mixture has turned into a dark, intractable tar. How can I prevent this?

Tar formation is a sign of product or starting material decomposition under harsh conditions.[8]

  • Actionable Advice :

    • Lower the Temperature : High temperatures accelerate decomposition. Start with milder conditions and gradually increase the heat only if necessary.[8]

    • Moderate the Acid : If using a strong Brønsted acid, consider switching to a Lewis acid (e.g., ZnCl₂) or using a milder medium like glacial acetic acid.[5][12]

    • Control the Reaction Time : Monitor the reaction closely using Thin Layer Chromatography (TLC). Prolonged exposure to acidic conditions, even at moderate temperatures, can degrade the product.

Q3: I'm observing multiple spots on my TLC, suggesting significant byproduct formation. What's happening?

Besides the N-N bond cleavage product mentioned above, other side reactions can occur.

  • Aldol Condensation : The ketone starting material (3-methyl-2-butanone) can potentially undergo self-condensation under acidic conditions.[9]

  • Friedel-Crafts Type Reactions : The acidic conditions could promote unwanted reactions if other activated aromatic rings are present.[4]

  • Solution : Optimizing the reaction conditions to favor the intramolecular cyclization is key. This often involves screening different acid catalysts and temperatures to find a balance that promotes the desired reaction without initiating side pathways. A summary of potential starting conditions is provided below.

Table 1: Recommended Starting Conditions for Fischer Indole Synthesis

ParameterOption 1 (Milder)Option 2 (Harsher)Rationale & Comments
Acid Catalyst Zinc Chloride (ZnCl₂)Polyphosphoric Acid (PPA)ZnCl₂ is a common Lewis acid catalyst.[3] PPA is often effective for less reactive substrates but can lead to decomposition at high temperatures.[8]
Solvent Glacial Acetic AcidNone (neat PPA)Acetic acid can serve as both a solvent and a mild acid catalyst.[12] PPA often acts as its own solvent.
Temperature 80-100 °C100-140 °CStart with lower temperatures to minimize N-N bond cleavage and tarring, especially given the electron-donating -NH₂ group.[8]
Workup Quench with ice, basify with NaOH/Na₂CO₃, extract with organic solvent.Same as Option 1.Neutralization of the strong acid is critical to prevent product degradation during workup.

Part 2: N-Alkylation and Methylene Formation

Once the 2,3,3-trimethyl-3H-indol-5-amine intermediate is successfully synthesized and purified, the final step is N-methylation. This is typically achieved by reacting the indolenine with a methylating agent, which results in the formation of the N-methylated Fischer's base structure.[13][14]

Frequently Asked Questions & Troubleshooting (Stage 2)

Q1: The N-methylation step is inefficient, and I'm recovering a lot of the indolenine intermediate.

  • Cause : This points to sub-optimal alkylation conditions.

  • Solutions :

    • Choice of Methylating Agent : Dimethyl sulfate is a powerful and commonly used methylating agent for this transformation.[14] Methyl iodide is another option.

    • Base and Solvent : The reaction is often performed in the presence of a mild base like sodium bicarbonate or magnesium oxide in a solvent such as water or toluene.[14] The base neutralizes the acid formed during the reaction.

    • Temperature : Gentle heating (e.g., 60-80 °C) is typically required to drive the reaction to completion.[14]

Q2: I'm getting a mixture of products. My mass spectrometry data suggests methylation might be occurring on the 5-amino group as well as the indole nitrogen.

This is a critical challenge. The 5-amino group is also a nucleophile and can compete with the indolenine nitrogen for the methylating agent.

  • The Superior Strategy: Protecting Groups : To ensure selective N-1 methylation, the 5-amino group should be protected beforehand.

    • Protection : React the indolenine intermediate with an acylating agent like acetic anhydride to form the corresponding 5-acetamido derivative. This temporarily deactivates the 5-amino group.

    • N-Methylation : Perform the N-methylation on the protected intermediate. The indolenine nitrogen is now the most reactive site.

    • Deprotection : Remove the acetyl group via acid or base hydrolysis to reveal the primary amine, yielding the pure final product.

G A Indolenine Intermediate (with 5-NH₂) B Protected Intermediate (with 5-NHAc) A->B  1. Protect (e.g., Ac₂O)   C N-Methylated Protected Intermediate B->C  2. N-Methylate ((CH₃)₂SO₄)   D Final Product (with 5-NH₂) C->D  3. Deprotect (Hydrolysis)  

Caption: Workflow for selective N-1 methylation using a protecting group.

Part 3: Purification and Characterization

Q1: I'm struggling with column chromatography. My product is streaking badly on the silica gel column.

Amines are notorious for poor behavior on silica gel due to strong interactions with the acidic silanol groups, leading to tailing and low recovery.[15]

  • Solutions :

    • Basic Modifier : Add a small amount of a basic modifier, such as 0.5-1% triethylamine or ammonia in methanol, to your eluent system.[15] This will "deactivate" the acidic sites on the silica and improve peak shape.

    • Alternative Stationary Phase : Consider using neutral or basic alumina instead of silica gel for your column.

    • Acid-Base Extraction : A highly effective purification technique for amines is an acid-base wash. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and extract with dilute aqueous acid (e.g., 1M HCl). The amine will be protonated and move to the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer with NaOH and extract the pure amine back into an organic solvent.[16]

    • Recrystallization : If your final product is a solid, recrystallization can be an excellent method to obtain highly pure material.

Exemplary Experimental Protocol

This protocol is a representative synthesis based on established chemical principles. Optimization will be required.

Stage 1: Synthesis of 2,3,3-Trimethyl-3H-indol-5-amine

  • To a round-bottom flask, add 4-aminophenylhydrazine dihydrochloride (1.0 eq) and 3-methyl-2-butanone (1.2 eq).

  • Add glacial acetic acid as the solvent (approx. 5-10 mL per gram of hydrazine).[12]

  • Heat the mixture to 100 °C with stirring under a nitrogen atmosphere for 4-6 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, pour the reaction mixture slowly onto crushed ice.

  • Carefully basify the aqueous mixture with a cold 2M NaOH solution until pH > 9.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude intermediate via column chromatography on silica gel using a mobile phase of dichloromethane/methanol with 1% triethylamine.

Stage 2: Protection, N-Methylation, and Deprotection (Recommended)

  • (Protection) Dissolve the purified indolenine intermediate in dichloromethane and add acetic anhydride (1.1 eq) and triethylamine (1.2 eq). Stir at room temperature until the reaction is complete (TLC). Work up by washing with water and brine, then concentrate.

  • (N-Methylation) To a solution of the protected intermediate in toluene, add sodium bicarbonate (2.0 eq) and dimethyl sulfate (1.5 eq).[14] Heat the mixture to 65 °C for 5 hours.[14] After cooling, filter off the solids and concentrate the filtrate.

  • (Deprotection) Reflux the crude N-methylated product in a mixture of ethanol and 6M HCl for 4-8 hours. Cool, basify with NaOH, and extract with ethyl acetate.

  • Purify the final product using the methods described in the purification section above.

References

  • Hughes, D. L. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society, 133(14), 5433-5445. Retrieved from [Link]

  • Hughes, D. L. (2011). Why Do Some Fischer Indolizations Fail? PMC - NIH. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]

  • Reddit. (2021). Problems with Fischer indole synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). US7056348B2 - 5-aryl-1,3,3-trimethyl-2-methylene-indoline derivatives and salts thereof, methods for the production and use of said compounds for the temporary coloration of fibers.
  • Taylor & Francis. (n.d.). Fischer indole synthesis – Knowledge and References. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 1,3,3-trimethyl-2-methylene indolines.
  • Sajjadifar, S., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491-2498. Retrieved from [Link]

  • YouTube. (2024). Fischer Indole Synthesis, how can I remember it? - Basic Organic Chemistry 40. Retrieved from [Link]

  • PubMed. (2010). New 3H-indole synthesis by Fischer's method. Part I. Retrieved from [Link]

  • Heravi, M. M., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(85), 54034-54066. Retrieved from [Link]

  • ResearchGate. (2016). What is the best route to synthesize fisher's base (1,3,3-Trimethyl-2-methyleneindoline). Retrieved from [Link]

  • Arkat USA. (n.d.). Reactions of Fischer's base with cyclic and acyclic conjugated nitro-olefins and nitrovinyl ethers. Retrieved from [Link]

  • ResearchGate. (n.d.). Fischer indole synthesis. The reaction of N′-methyl-2,6-dimethylphenylhydrazine hydrochloride with 2-methylcyclohexanone and 2,6-dimethylcyclohexanone. Retrieved from [Link]

  • YouTube. (2022). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. Retrieved from [Link]

  • Fischer Indole Synthesis. (n.d.). Retrieved from [Link]

  • Chongqing Chemdad Co. (n.d.). 1,3,3-Trimethyl-2-methyleneindoline Analytical Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 1,3,3-Trimethyl-2-methyleneindoline. Retrieved from [Link]

  • Fisher Scientific. (n.d.). 1,3,3-Trimethyl-2-methyleneindoline, 95%. Retrieved from [Link]

  • Solubility of Things. (n.d.). 1,3,3-trimethyl-2-methyleneindoline. Retrieved from [Link]

  • MDPI. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Submitted by Morgan Hans and Lionel Delaude. Retrieved from [Link]

Sources

Technical Support Center: Purification of 1,3,3-Trimethyl-2-methyleneindolin-5-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1,3,3-Trimethyl-2-methyleneindolin-5-amine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important class of compounds. The inherent reactivity and structural features of these molecules can present unique hurdles. This resource provides in-depth troubleshooting advice and frequently asked questions to ensure the successful isolation of high-purity materials.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound derivatives, offering probable causes and actionable solutions.

Problem 1: Product Decomposition on Silica Gel Column Chromatography

Symptoms:

  • Streaking or tailing of the product spot on TLC plates.

  • Appearance of new, often colored, spots on TLC after running a column.

  • Low recovery of the desired product from the column.

  • The collected fractions containing the product are colored (e.g., pink, purple, or brown) when the pure compound is expected to be a different color.

Probable Causes:

  • Acidic Nature of Silica Gel: Standard silica gel is slightly acidic, which can catalyze the decomposition of sensitive compounds like this compound derivatives. The exocyclic double bond is susceptible to isomerization or hydration, and the amine group can be protonated, leading to strong binding or degradation.

  • Oxidation: The electron-rich aromatic amine and the methyleneindoline core can be prone to oxidation, which is often accelerated by the high surface area of the silica gel and exposure to air.[1]

Solutions:

  • Neutralize the Silica Gel:

    • Protocol: Before packing the column, prepare a slurry of silica gel in your chosen eluent system. Add 1-2% (v/v) of a tertiary amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to the slurry.

    • Causality: The addition of a basic modifier neutralizes the acidic silanol groups on the silica surface, preventing acid-catalyzed degradation of your compound. This also helps to prevent the protonation of the amine, reducing tailing and improving elution.

  • Use Alumina Chromatography:

    • Protocol: Consider using neutral or basic alumina as the stationary phase instead of silica gel. The appropriate activity grade of alumina should be chosen based on the polarity of the compound.

    • Causality: Alumina is generally less acidic than silica and can be a better choice for purifying basic compounds. Basic alumina is particularly effective at preventing the degradation of acid-sensitive molecules.

  • Deactivate the Crude Material:

    • Protocol: Before loading onto the column, dissolve your crude product in a minimal amount of the initial eluent and add a small amount of TEA or DIPEA.

    • Causality: This pre-treatment ensures that any acidic impurities in your crude material are neutralized before they come into contact with the silica gel, further protecting your target compound.

  • Work Quickly and Under Inert Atmosphere:

    • Protocol: Pack and run the column as quickly as possible. If the compound is particularly sensitive to air, consider running the column under a positive pressure of nitrogen or argon.

    • Causality: Minimizing the time the compound spends on the stationary phase and reducing its exposure to oxygen can significantly decrease the extent of degradation.[1]

Problem 2: Co-elution with Starting Materials or Side-Products

Symptoms:

  • TLC analysis of collected fractions shows multiple spots with very similar Rf values.

  • NMR or LC-MS analysis of the "purified" product reveals the presence of impurities.

Probable Causes:

  • Similar Polarity: The impurities may have very similar polarities to the desired product, making separation by normal-phase chromatography challenging.

  • Inappropriate Solvent System: The chosen eluent may not have sufficient selectivity to resolve the components of the mixture.

Solutions:

  • Optimize the Solvent System:

    • Protocol: Systematically screen different solvent systems for TLC analysis. Try combinations of a non-polar solvent (e.g., hexane, heptane) and a polar solvent (e.g., ethyl acetate, dichloromethane, acetone). For highly polar impurities, adding a small amount of methanol to the eluent can be effective.

    • Causality: Different solvent systems interact with the analytes and the stationary phase in unique ways. A systematic screening will help identify a system with the best selectivity for your specific separation.

  • Gradient Elution:

    • Protocol: Instead of using an isocratic (constant composition) eluent, employ a gradient elution. Start with a less polar solvent mixture and gradually increase the polarity.

    • Causality: A shallow gradient can effectively separate compounds with close Rf values by slowly increasing the eluting power of the mobile phase.

  • Reverse-Phase Chromatography:

    • Protocol: If normal-phase chromatography is ineffective, consider using reverse-phase (e.g., C18) column chromatography. The mobile phase is typically a mixture of water and an organic solvent like acetonitrile or methanol.

    • Causality: Reverse-phase chromatography separates compounds based on hydrophobicity rather than polarity. This can provide a completely different selectivity profile and may successfully separate impurities that co-elute in normal-phase systems.

Problem 3: Low Yield Due to Product Insolubility or "Oiling Out" During Crystallization

Symptoms:

  • The product precipitates as an oil rather than a crystalline solid.

  • A significant amount of product remains in the mother liquor after crystallization.

Probable Causes:

  • Supersaturation is too High: Cooling the solution too quickly or using a solvent in which the compound is too soluble can lead to the formation of an oil.

  • Presence of Impurities: Impurities can inhibit crystal lattice formation.

  • Inappropriate Crystallization Solvent: The chosen solvent may not be ideal for inducing crystallization.

Solutions:

  • Solvent Screening for Recrystallization:

    • Protocol: Test the solubility of your compound in a variety of solvents. A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when heated.[2] Common solvent systems for indoline derivatives include hexane/ethyl acetate, hexane/acetone, and ethanol/water.[2]

    • Causality: Finding the right solvent or solvent pair is critical for successful crystallization. The goal is to create a solution that becomes supersaturated upon cooling, allowing for slow and controlled crystal growth.

  • Controlled Cooling:

    • Protocol: Allow the hot, saturated solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer. Avoid rapid cooling in an ice bath.

    • Causality: Slow cooling promotes the formation of a well-ordered crystal lattice rather than an amorphous oil.

  • Seeding:

    • Protocol: If you have a small amount of pure, crystalline product, add a single crystal to the supersaturated solution to initiate crystallization.

    • Causality: The seed crystal provides a template for further crystal growth, guiding the formation of a crystalline solid.

  • Trituration:

    • Protocol: If the product oils out, remove the solvent and add a different solvent in which the oil is not very soluble. Stir or sonicate the mixture.

    • Causality: Trituration can sometimes induce the oil to solidify into a crystalline or amorphous solid, which can then be filtered.

Frequently Asked Questions (FAQs)

Q1: What is the best general approach for purifying this compound derivatives?

A1: A multi-step approach is often most effective. Start with an acid-base extraction to remove non-basic organic impurities.[3] Dissolve the crude material in a suitable organic solvent like ethyl acetate and wash with a dilute aqueous acid (e.g., 1 M HCl). The protonated amine will move to the aqueous layer. Then, basify the aqueous layer with a base like sodium bicarbonate or sodium hydroxide and extract the free amine back into an organic solvent.[3] This is often followed by column chromatography (with a neutralized stationary phase) or crystallization to achieve high purity.

Q2: My compound is a colorful solid. Does the color indicate impurity?

A2: Not necessarily. Many derivatives of 1,3,3-Trimethyl-2-methyleneindoline are intensely colored due to their extended conjugated systems.[1][4] However, a change in color during purification (e.g., darkening) can be an indication of decomposition. It is essential to characterize the final product by analytical methods like NMR, LC-MS, and melting point to confirm its purity and identity, rather than relying on color alone.

Q3: Can I use distillation for purification?

A3: Vacuum distillation can be a viable method for purifying the parent 1,3,3-Trimethyl-2-methyleneindoline (Fischer's base), which is a liquid at room temperature.[4][5] However, for solid derivatives with higher molecular weights and potentially lower thermal stability, distillation is generally not recommended as it can lead to decomposition.

Q4: How can I assess the purity of my final product?

A4: A combination of analytical techniques should be used:

  • Thin-Layer Chromatography (TLC): A single spot in multiple solvent systems is a good preliminary indicator of purity.

  • High-Performance Liquid Chromatography (HPLC): This is a more quantitative method for assessing purity. A single, sharp peak is desired.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the compound and identifying any impurities.

  • Mass Spectrometry (MS): This confirms the molecular weight of the compound.

  • Melting Point: A sharp melting point range is indicative of a pure crystalline solid.

Q5: Are there any specific safety precautions I should take when handling these compounds?

A5: Yes. As with all chemicals, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work in a well-ventilated fume hood. Some indoline derivatives may be harmful if swallowed or may cause skin irritation.[6] Always consult the Safety Data Sheet (SDS) for the specific compound you are working with.

Visualizing the Purification Workflow

The following diagram illustrates a typical decision-making process for the purification of this compound derivatives.

Purification_Workflow start Crude Product acid_base Acid-Base Extraction start->acid_base chromatography Column Chromatography acid_base->chromatography If impurities persist crystallization Crystallization / Recrystallization acid_base->crystallization If product is solid & relatively clean chromatography->crystallization To further improve purity analysis Purity Analysis (TLC, NMR, LC-MS) chromatography->analysis crystallization->analysis analysis->chromatography Purity < 95% pure_product Pure Product analysis->pure_product Purity ≥ 95%

Caption: A typical purification workflow.

Data Summary

Purification MethodAdvantagesDisadvantagesBest For
Acid-Base Extraction Removes non-basic impurities, cost-effective, scalable.Only effective for basic compounds, may not remove basic impurities.Initial cleanup of crude reaction mixtures.
Column Chromatography High resolving power, versatile for a wide range of compounds.Can be time-consuming, potential for product decomposition on the column.[7]Separating compounds with similar polarities.
Crystallization Can yield very high purity material, cost-effective, scalable.Not all compounds crystallize easily, potential for low recovery.[2]Final purification step for solid compounds.
Vacuum Distillation Effective for volatile liquids.Not suitable for thermally sensitive or high-boiling point compounds.Purifying the parent Fischer's base.[5]

References

  • Vertex AI Search. (n.d.). 1,3,3-Trimethyl-2-methyleneindoline(118-12-7) - ChemicalBook.
  • CymitQuimica. (n.d.). 5-Amino-2-methylene-1,3,3-trimethylindoline.
  • Benchchem. (n.d.). Effect of substituents on Fischer indole synthesis yield.
  • MH Chem. (2022, August 11). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. YouTube.
  • Google Patents. (n.d.). Process for the preparation of 1,3,3-trimethyl-2-methylene indolines.
  • Solubility of Things. (n.d.). 1,3,3-trimethyl-2-methyleneindoline.
  • Google Patents. (n.d.). Process for preparing fischer's base.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • LCGC. (2024, August 13). Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions.
  • Chemfile Creations. (n.d.). PART I: Chemfile Creations.
  • CymitQuimica. (n.d.). This compound.
  • Chongqing Chemdad Co., Ltd. (n.d.). 1,3,3-Trimethyl-2-methyleneindoline Analytical Chemistry.
  • PubChem. (n.d.). 1,3,3-Trimethyl-2-methyleneindoline.
  • Arkat USA. (n.d.). Reactions of Fischer's base with cyclic and acyclic conjugated nitro-olefins and nitrovinyl ethers.
  • Beilstein Journal of Organic Chemistry. (n.d.). Inline purification in continuous flow synthesis – opportunities and challenges.

Sources

Technical Support Center: Scale-Up Synthesis of 1,3,3-Trimethyl-2-methyleneindolin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis of 1,3,3-Trimethyl-2-methyleneindolin-5-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this valuable intermediate. We will delve into the common challenges encountered during scale-up, providing in-depth troubleshooting advice and frequently asked questions to ensure a successful and efficient synthesis campaign.

Introduction to the Synthesis

This compound is a substituted derivative of Fischer's base, a crucial building block in the synthesis of various dyes and pharmaceutical agents. The core of its synthesis typically relies on the Fischer indole synthesis, a powerful reaction for forming the indole nucleus from a phenylhydrazine and a ketone or aldehyde.[1]

The overall synthetic strategy generally follows one of two main pathways, each with its own set of challenges, especially during scale-up.

Diagram of Synthetic Pathways

Synthetic_Pathways cluster_0 Route A: Direct Indolization cluster_1 Route B: Nitro Reduction 4-Aminophenylhydrazine 4-Aminophenylhydrazine Fischer_Indolization_A Fischer Indolization 4-Aminophenylhydrazine->Fischer_Indolization_A Isopropyl_methyl_ketone_A Isopropyl methyl ketone Isopropyl_methyl_ketone_A->Fischer_Indolization_A 5-Amino-2,3,3-trimethyl-3H-indole 5-Amino-2,3,3-trimethyl-3H-indole Fischer_Indolization_A->5-Amino-2,3,3-trimethyl-3H-indole N-Methylation_A N-Methylation 5-Amino-2,3,3-trimethyl-3H-indole->N-Methylation_A Target_Molecule_A 1,3,3-Trimethyl-2- methyleneindolin-5-amine N-Methylation_A->Target_Molecule_A 4-Nitrophenylhydrazine 4-Nitrophenylhydrazine Fischer_Indolization_B Fischer Indolization 4-Nitrophenylhydrazine->Fischer_Indolization_B Isopropyl_methyl_ketone_B Isopropyl methyl ketone Isopropyl_methyl_ketone_B->Fischer_Indolization_B 5-Nitro-2,3,3-trimethyl-3H-indole 5-Nitro-2,3,3-trimethyl-3H-indole Fischer_Indolization_B->5-Nitro-2,3,3-trimethyl-3H-indole N-Methylation_B N-Methylation 5-Nitro-2,3,3-trimethyl-3H-indole->N-Methylation_B 1,3,3-Trimethyl-2-methyleneindolin-5-nitrile 1,3,3-Trimethyl-2-methyleneindolin-5-nitrile N-Methylation_B->1,3,3-Trimethyl-2-methyleneindolin-5-nitrile Reduction Reduction 1,3,3-Trimethyl-2-methyleneindolin-5-nitrile->Reduction Target_Molecule_B 1,3,3-Trimethyl-2- methyleneindolin-5-amine Reduction->Target_Molecule_B

Caption: Overview of the two primary synthetic routes to this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up synthesis.

Issue 1: Low Yield and Tar Formation in Fischer Indolization Step

Question: During the scale-up of the Fischer indole synthesis using 4-aminophenylhydrazine (Route A), I'm observing a significant decrease in yield and the formation of a large amount of tar-like material. What is causing this and how can I mitigate it?

Answer:

This is a common and significant challenge in the Fischer indole synthesis, especially when scaling up with electron-rich hydrazines.[2]

Causality:

  • N-N Bond Cleavage: The electron-donating amino group on the phenylhydrazine ring increases the electron density of the N-N bond. Under strong acidic conditions and elevated temperatures, this can lead to a competing side reaction: heterolytic cleavage of the N-N bond. This cleavage generates undesired byproducts and prevents the crucial[3][3]-sigmatropic rearrangement required for indole formation.[4]

  • Acid-Catalyzed Polymerization: The acidic conditions and high temperatures required for the Fischer indole synthesis can promote polymerization of the starting materials, intermediates, and the final product, leading to the formation of intractable tars.[2]

  • Hydrazone Instability: The arylhydrazone intermediate formed from 4-aminophenylhydrazine may be unstable and decompose before cyclization can occur, particularly at higher temperatures.[2]

Troubleshooting Protocol:

Diagram of Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield Start Low Yield in Fischer Indolization Optimize_Conditions Optimize Reaction Conditions Start->Optimize_Conditions Evaluate_Catalyst Evaluate Acid Catalyst Optimize_Conditions->Evaluate_Catalyst Control_Temperature Control Temperature Optimize_Conditions->Control_Temperature In_Situ_Formation In Situ Hydrazone Formation Optimize_Conditions->In_Situ_Formation Protect_Amine Protect the Amino Group Boc_Protection Boc Protection of Hydrazine Protect_Amine->Boc_Protection Alternative_Route Use Alternative Route (Route B) Nitro_Reduction Synthesize via Nitro Intermediate Alternative_Route->Nitro_Reduction Evaluate_Catalyst->Protect_Amine If optimization fails Control_Temperature->Protect_Amine If optimization fails In_Situ_Formation->Protect_Amine If optimization fails Boc_Protection->Alternative_Route If protection is problematic End Improved Yield Boc_Protection->End Nitro_Reduction->End Purification_Workflow Crude_Product Crude Product in Organic Solvent Acid_Extraction Acidic Water Extraction (e.g., 1M HCl) Amine moves to aqueous phase as salt Crude_Product->Acid_Extraction Phase_Separation Separate Phases Acid_Extraction->Phase_Separation Aqueous_Phase Aqueous Phase (Amine Salt) Phase_Separation->Aqueous_Phase Organic_Phase Organic Phase (Neutral/Acidic Impurities) Phase_Separation->Organic_Phase Basification Basify Aqueous Phase (e.g., NaOH) to liberate free amine Aqueous_Phase->Basification Organic_Extraction Extract with Fresh Organic Solvent Basification->Organic_Extraction Drying_Concentration Dry and Concentrate Organic Phase Organic_Extraction->Drying_Concentration Pure_Product Pure Product Drying_Concentration->Pure_Product

Sources

Technical Support Center: Characterization of Impurities in 1,3,3-Trimethyl-2-methyleneindolin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the characterization of impurities in 1,3,3-Trimethyl-2-methyleneindolin-5-amine. As a crucial intermediate in the synthesis of various high-value materials, including dyes and pharmaceutical agents, ensuring its purity is paramount. The presence of unknown or uncharacterized impurities can significantly impact the quality, safety, and efficacy of the final product.[1][2] This guide is designed for researchers, analytical scientists, and drug development professionals, providing field-proven insights and actionable protocols to navigate the complexities of impurity profiling.

Our approach is grounded in established regulatory frameworks, primarily the International Council for Harmonisation (ICH) guidelines, which provide a systematic approach to controlling impurities in new drug substances.[3][4][5]

Frequently Asked Questions (FAQs)

Q1: What are the most probable sources of impurities in this compound?

Impurities can be introduced at various stages of the manufacturing process and storage.[6] They are generally classified into three categories:

  • Process-Related Impurities: These arise from the synthetic route. They include unreacted starting materials (e.g., substituted phenylhydrazines, ketones), intermediates, reagents (e.g., methylating agents), and by-products from unintended side reactions.[7][8]

  • Degradation Products: These form during storage or handling due to exposure to environmental factors like heat, light, humidity, or reactive atmospheric gases (e.g., oxygen).[9][10] Forced degradation studies are essential to proactively identify these potential degradants.[11]

  • Extraneous Contaminants: These are impurities that are introduced from external sources, such as residual solvents, catalysts, or leachables from packaging materials.[2]

Q2: What are the key regulatory guidelines I need to follow for impurity characterization?

The primary guidance comes from the International Council for Harmonisation (ICH). Specifically, ICH Q3A(R2) deals with impurities in new drug substances.[2][5] This guideline establishes thresholds for three key activities:

  • Reporting Threshold: The level at which an impurity must be reported in a regulatory submission (typically ≥0.05%).[3]

  • Identification Threshold: The level above which the structure of an impurity must be determined (e.g., ≥0.10% for a maximum daily dose ≤2 g/day ).[3]

  • Qualification Threshold: The level at which an impurity must be assessed for its toxicological safety (e.g., ≥0.15% or 1.0 mg per day intake, whichever is lower).[3][5]

Q3: What analytical techniques are essential for a comprehensive impurity profile?

A multi-technique approach is necessary for robust impurity profiling.[12][13] The most commonly employed methods include:

  • High-Performance Liquid Chromatography (HPLC/UHPLC): This is the gold standard for separating and quantifying impurities due to its high resolution and sensitivity.[1][14] A UV or Diode Array Detector (DAD) is typically used for initial screening.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer is critical for obtaining the molecular weight of unknown impurities, which is the first step in structural elucidation.[14][15]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for identifying and quantifying volatile or semi-volatile impurities, such as residual solvents or certain low-molecular-weight starting materials.[14][16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for the definitive structural elucidation of isolated impurities.[12][17] One-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments are used to piece together the molecular structure.[18]

Q4: Why are forced degradation studies necessary?

Forced degradation, or stress testing, is a regulatory requirement that involves subjecting the drug substance to harsh conditions (acid, base, oxidation, heat, light) to accelerate its decomposition.[9][10] These studies serve several critical purposes:

  • Pathway Elucidation: They help identify likely degradation products, which can inform on the intrinsic stability of the molecule and guide the development of stable formulations.[10][19]

  • Method Validation: They are crucial for developing and validating a "stability-indicating" analytical method. A method is considered stability-indicating if it can accurately measure the active ingredient without interference from any potential degradation products or impurities.[19]

  • Manufacturing and Storage: The data generated can inform decisions on manufacturing process controls and recommended storage conditions.[9]

Troubleshooting Guides

Issue 1: I see unexpected peaks in my HPLC chromatogram. How do I proceed with identification?

This is a common challenge in purity analysis. A systematic approach is key to efficiently identifying the source and structure of these unknown peaks.

Answer: Follow this workflow to investigate and characterize unexpected chromatographic peaks.

G start Unexpected Peak Detected in HPLC sys_check Step 1: System Suitability Check (Run blank, standard, and control) start->sys_check is_artifact Is the peak an artifact (from solvent, system, etc.)? sys_check->is_artifact document Document as artifact. End. is_artifact->document Yes lcms Step 2: LC-MS Analysis (Obtain Molecular Weight) is_artifact->lcms No mw_info Is MW obtained and plausible? lcms->mw_info review_synth Step 3: Review Synthesis Route (Hypothesize structure: starting material, intermediate, by-product?) mw_info->review_synth Yes optimize_ms Optimize MS method. Re-inject. mw_info->optimize_ms No forced_deg Step 4: Perform Forced Degradation (Does the peak appear under stress?) review_synth->forced_deg isolate Step 5: Isolate Impurity (Preparative HPLC) forced_deg->isolate elucidate Step 6: Structural Elucidation (NMR, HRMS, FT-IR) isolate->elucidate identify Impurity Identified elucidate->identify optimize_ms->lcms

Caption: Workflow for the Identification of an Unknown HPLC Peak.

Causality Behind the Workflow:

  • System Suitability: Before investigating the sample, you must rule out the analytical system as the source of the peak. Ghost peaks from the mobile phase or carryover from previous injections are common.

  • LC-MS Analysis: Obtaining the molecular weight (MW) is the most critical first step in identification. It immediately narrows down the possibilities and provides a foundation for structural hypotheses.[15]

  • Review Synthesis Route: The most likely impurities are structurally related to your target molecule. Scrutinize the reaction mechanism for potential side reactions, incomplete reactions, or rearrangements that could lead to an impurity with the observed MW.[7]

  • Forced Degradation: Comparing the unknown peak's retention time and mass spectrum to those generated under stress conditions can quickly confirm if it is a degradation product.[20]

  • Isolation: To get a definitive structure, you need a pure sample of the impurity. Preparative HPLC is the most common method for isolation.

  • Structural Elucidation: High-resolution mass spectrometry (HRMS) provides the elemental formula, while a suite of NMR experiments reveals the exact connectivity of the atoms, leading to an unambiguous structure.[12][18]

Issue 2: My impurity level is above the identification threshold. How do I manage this according to regulatory standards?

Exceeding an ICH threshold triggers a specific set of required actions. Failure to follow these can lead to regulatory delays.

Answer: Use the following decision tree based on ICH Q3A guidelines.[3][5]

G start Impurity Detected > Reporting Threshold (>0.05%) check_id_thresh Is Impurity Level > Identification Threshold? (e.g., >0.10%) start->check_id_thresh report_only Report as 'Unidentified Impurity' with retention time and level. check_id_thresh->report_only No identify Structural Identification Required (LC-MS, NMR, etc.) check_id_thresh->identify Yes check_qual_thresh Is Impurity Level > Qualification Threshold? (e.g., >0.15%) identify->check_qual_thresh report_identified List as a 'Specified Impurity' in specifications with acceptance criteria. check_qual_thresh->report_identified No qualify Toxicological Qualification Required check_qual_thresh->qualify Yes safety_data Provide data to demonstrate the impurity is not a safety risk at the specified limit. qualify->safety_data safety_data->report_identified

Caption: Decision Tree for Impurity Management per ICH Q3A.

Trustworthiness Through Self-Validation: This process is self-validating. By systematically identifying and then qualifying impurities that exceed established thresholds, you are building a comprehensive data package that demonstrates a deep understanding of your drug substance. This proactive approach ensures that the purity and safety of the material are well-controlled and defensible to regulatory agencies.[3][4]

Key Experimental Protocols

Protocol 1: Generic RP-HPLC Method for Impurity Profiling

This protocol provides a starting point for developing a stability-indicating method for this compound. Method optimization will be required.

ParameterRecommended Setting
HPLC System UHPLC or HPLC with UV/DAD detector
Column C18, 2.1 x 100 mm, 1.8 µm (for UHPLC) or C18, 4.6 x 250 mm, 5 µm (for HPLC)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 15 minutes, hold for 2 min, return to initial conditions
Flow Rate 0.5 mL/min (for 2.1 mm ID) or 1.0 mL/min (for 4.6 mm ID)
Column Temp. 30 °C
Detection UV at 254 nm and 280 nm
Injection Vol. 2 µL
Sample Prep. Dissolve sample in 50:50 Acetonitrile:Water to a concentration of 0.5 mg/mL.[21]
Protocol 2: Forced Degradation Study

This protocol outlines the conditions to generate potential degradation products, which is essential for validating the analytical method.[9][19] Aim for 5-20% degradation of the main compound.

Stress ConditionProtocol
Acid Hydrolysis Dissolve sample in 0.1 M HCl. Heat at 60 °C for 4 hours. Neutralize with 0.1 M NaOH before injection.[10]
Base Hydrolysis Dissolve sample in 0.1 M NaOH. Heat at 60 °C for 2 hours. Neutralize with 0.1 M HCl before injection.[10]
Oxidation Dissolve sample in a solution of 3% H₂O₂. Store at room temperature for 24 hours, protected from light.[19]
Thermal Store solid sample in an oven at 80 °C for 72 hours.
Photolytic Expose solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter (per ICH Q1B).
Table 3: Comparison of Analytical Techniques for Impurity Characterization
TechniquePrimary ApplicationInformation ProvidedLimitations
HPLC-UV/DAD Separation & QuantificationRetention time, UV spectrum, Purity (%)Cannot determine structure of unknowns.[21]
LC-MS IdentificationMolecular Weight, Fragmentation PatternIsomers may not be distinguishable by mass alone.[14][15]
GC-MS Volatile Impurity AnalysisIdentification and quantification of residual solvents and volatile starting materials.Not suitable for non-volatile or thermally labile compounds.[22]
HRMS Elemental CompositionHighly accurate mass measurement to determine the molecular formula.Requires isolated impurity for best results.[12]
NMR (1D & 2D) Definitive Structure ElucidationAtomic connectivity, stereochemistry.Requires a relatively pure and sufficient quantity (~1-5 mg) of the isolated impurity.[12][17]

References

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]

  • GMP Insiders. (n.d.). Impurities In Pharmaceuticals: Types, Regulations And Strategies. Retrieved from [Link]

  • PharmiWeb.com. (2025, April 8). The Importance of Impurity Standards in Pharmaceutical Development. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry Q3A Impurities in New Drug Substances. Retrieved from [Link]

  • International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (2024). FORCED DEGRADATION STUDIES AND ASSESSMENT OF DEGRADATION PRODUCTS OF IMEGLIMIN HYDROCHLORIDE USING LC-ESI/APCI-MS. Retrieved from [Link]

  • PharmaInfo. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. Retrieved from [Link]

  • MedCrave online. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]

  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]

  • Unnamed Source. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability.
  • International Journal of Research in Pharmacology & Pharmacotherapeutics. (2016). Development of forced degradation and stability indicating studies for drug substance and drug product. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 1,3,3-trimethyl-2-methylene indolines.
  • Google Patents. (n.d.). US7056348B2 - 5-aryl-1,3,3-trimethyl-2-methylene-indoline derivatives and salts thereof, methods for the production and use of said compounds for the temporary coloration of fibers.
  • YouTube. (2025, February 22). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. Retrieved from [Link]

  • PubMed. (2017, January 2). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Retrieved from [Link]

  • Research and Reviews. (n.d.). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Retrieved from [Link]

  • Unnamed Source. (2020, November 11). Development of Impurity Profiling Methods Using Modern Analytical Techniques.
  • Acta Crystallographica Section E. (2021, September 1). Synthesis and spectroscopic and structural characterization of spiro[indoline-3,3′-indolizine]s formed by 1,3-dipolar cycloadditions between isatins, pipecolic acid and an electron-deficient alkene. Retrieved from [Link]

  • Journal of the Chilean Chemical Society. (n.d.). Kiran r. Dhangar, raKesh B. Jagtap, sanJay J. surana anD atul a. shirKheDKar*. Retrieved from [Link]

  • Semantic Scholar. (1987, May 1). 13C NMR spectroscopy of indole derivatives. Retrieved from [Link]

  • Chongqing Chemdad Co. (n.d.). 1,3,3-Trimethyl-2-methyleneindoline Analytical Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 1,3,3-Trimethyl-2-methyleneindoline. Retrieved from [Link]

  • ResearchGate. (2016, April 25). What is the best route to synthesize fisher's base (1,3,3-Trimethyl-2-methyleneindoline). Retrieved from [Link]

  • National Institutes of Health. (n.d.). Pharmaceutical Analysis by NMR Can Accommodate Strict Impurity Thresholds: The Case of Choline. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Quantitation of Trimethyl Amine by Headspace Gas Chromatography--Mass Spectrometry Using a Base-Modified Column. Retrieved from [Link]

  • Unnamed Source. (2015, July 1). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts.
  • Unnamed Source. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and.
  • Journal of Pharmaceutical Negative Results. (2022). RP-HPLC Method Development And Validation For The Determination Of Inherent Impurities In Mizolastine Bulk And Dosage Forms. Retrieved from [Link]

  • University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved from [Link]

  • ResearchGate. (n.d.). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Retrieved from [Link]

  • LabRulez GCMS. (n.d.). C1 – C3 amines - Analysis of impurities in trimethylamine. Retrieved from [Link]

  • Agilent. (2011). C amines Analysis of impurities in trimethylamine. Retrieved from [Link]

  • MDPI. (n.d.). (2,3-Dihydro-1H-indol-5-ylmethyl)amine. Retrieved from [Link]

Sources

Technical Support Center: Enhancing the Stability of Dyes Derived from 1,3,3-Trimethyl-2-methyleneindolin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers working with dyes derived from the 1,3,3-Trimethyl-2-methyleneindolin-5-amine core structure. This family of dyes, which includes many valuable cyanine and photochromic compounds, offers excellent spectral properties but can present stability challenges that may impact experimental reproducibility and data quality.[1][2][3][4]

This guide is structured to provide a deep understanding of the degradation mechanisms and to offer practical, field-proven solutions. We will move from foundational concepts to actionable troubleshooting protocols designed for immediate implementation in your laboratory.

Section 1: Understanding the Roots of Instability

The stability of an indoline-derived dye is not an intrinsic constant but a dynamic property influenced by its chemical environment. Understanding the primary degradation pathways is the first step toward effective stabilization.

Photobleaching: The Light-Induced Breakdown

Photobleaching is the irreversible photochemical destruction of a fluorophore and a primary cause of signal loss in fluorescence-based applications. The process is typically initiated when the dye, excited by light, transitions to a long-lived excited triplet state. This triplet-state dye can then react with molecular oxygen to produce highly reactive oxygen species (ROS), which subsequently attack and destroy the dye molecule.

Key factors that accelerate photobleaching include high-intensity excitation light, prolonged exposure, and the presence of oxygen and certain media components like riboflavin.[5][6][7]

cluster_oxygen Dye Dye (Ground State) ExcitedSinglet Excited Singlet State Dye->ExcitedSinglet Light Excitation ExcitedSinglet->Dye Fluorescence ExcitedTriplet Excited Triplet State ExcitedSinglet->ExcitedTriplet Intersystem Crossing ExcitedTriplet->Dye Phosphorescence (Slow) ROS Reactive Oxygen Species (ROS) ExcitedTriplet:e->ROS:w DegradedDye Degraded Dye (Non-fluorescent) ROS:e->DegradedDye:w Oxidative Damage Antioxidant Antioxidant (e.g., Trolox, Rutin) Antioxidant->ROS Quenches Oxygen Molecular Oxygen (O₂) Oxygen->ROS reacts with

Caption: General mechanism of photobleaching and antioxidant intervention.

pH-Mediated Degradation

The chemical structure and, consequently, the stability of indoline dyes can be highly sensitive to pH.[8] The primary mechanisms involve protonation and deprotonation events.[8] For certain indoline dyes, particularly those with rhodanine acceptor moieties, protonation of carbonyl oxygens can create a pathway for non-radiative decay, effectively quenching fluorescence and promoting degradation.[9] This effect can be exacerbated in protic solvents or on surfaces with adsorbed protons.[9] Furthermore, extreme pH conditions can catalyze hydrolysis of sensitive functional groups within the dye structure.

Chemical Oxidation

Beyond light-induced oxidation, these dyes can be susceptible to degradation by chemical oxidants present in the experimental system. The indole nucleus itself can be a target for oxidative cleavage.[10][11] This underscores the importance of using high-purity solvents and reagents and considering the potential for redox interactions with other components in your formulation.

Section 2: Frequently Asked Questions (FAQs)

Q1: My fluorescent signal fades dramatically within seconds of starting my imaging experiment. What is the most likely cause? A: This is a classic case of photobleaching. The high-intensity excitation light, combined with the presence of molecular oxygen in your sample, is likely causing rapid destruction of the dye molecules. Solution: Implement an antifade strategy. This can involve reducing the excitation light intensity, decreasing exposure time, or, most effectively, incorporating antioxidants or oxygen scavengers into your imaging medium. See Protocol 3.1 for a detailed guide.

Q2: I dissolved my dye in a new buffer system, and its color and fluorescence intensity changed significantly, even in the dark. Why? A: This points to pH sensitivity. The proton concentration (pH) of the buffer is likely altering the electronic structure of your dye.[8][12] This can shift the dye between its neutral and anionic forms, which have different spectral properties, or it could be causing protonation-induced quenching.[9][13][14] Solution: You must characterize your dye's stability across a range of pH values to find its optimal working range. See Protocol 3.2 for a pH optimization workflow.

Q3: My dye stock solution, stored in DMSO at 4°C, seems to have lost potency over a few weeks. How can I improve its shelf life? A: Standard refrigeration may not be sufficient to prevent slow degradation, especially if the solution is exposed to air and light each time it is used. Oxygen and water are detrimental to the long-term stability of many dyes.[15] Solution: For long-term storage, use an anhydrous solvent, purge the vial with an inert gas like argon or nitrogen to displace oxygen, and store as small, single-use aliquots at -20°C or -80°C, protected from light.[15] See Protocol 3.3 for best practices.

Q4: Can I use a commercial antifade mounting medium for my fixed-cell staining with an indoline-based dye? A: Yes, commercial antifade reagents are often effective. Many contain antioxidants like n-propyl gallate (nPG) or Trolox.[16][17] However, their performance can be dye-specific. It is always advisable to test a few different formulations to find the one that provides the best photostability for your specific dye and imaging conditions.

Section 3: Troubleshooting & Stabilization Protocols

This section provides detailed, step-by-step methodologies to address the most common stability issues.

Protocol 3.1: Mitigating Photobleaching with Antioxidant Cocktails

This protocol describes the preparation of an imaging medium supplemented with antioxidants to reduce photobleaching during live-cell microscopy.

Objective: To scavenge reactive oxygen species (ROS) and enhance dye photostability.

Materials:

  • Cell culture medium (e.g., DMEM)

  • Trolox (water-soluble Vitamin E analog) or Rutin (plant flavonoid)[5][6]

  • Sterile filtration unit (0.22 µm)

Procedure:

  • Prepare Stock Solution: Prepare a 100 mM stock solution of Trolox in DMSO or a 50 mM stock of Rutin in DMSO. Store in aliquots at -20°C.

  • Supplement Medium: On the day of the experiment, warm the required volume of cell culture medium to 37°C.

  • Add Antioxidant: Add the Trolox or Rutin stock solution to the warm medium to a final concentration of 500 µM for Trolox or 100 µM for Rutin.

    • Expert Tip: The optimal concentration may vary by cell type and dye. It is recommended to perform a dose-response experiment to find the ideal balance between photoprotection and potential cytotoxicity.

  • Sterile Filter: Pass the supplemented medium through a 0.22 µm sterile filter to remove any potential aggregates.

  • Equilibrate Cells: Replace the existing medium on your cells with the antioxidant-supplemented medium and incubate for at least 30 minutes before imaging to allow for cellular uptake.[6]

  • Image Sample: Proceed with your fluorescence imaging experiment. Include a control sample imaged in a non-supplemented medium to validate the improvement.

Rationale: Antioxidants like Trolox and Rutin are potent ROS scavengers. They act by quenching the excited triplet state of the dye or by neutralizing the ROS molecules before they can damage the fluorophore, thereby extending its fluorescent lifetime.[5][6]

Protocol 3.2: pH Optimization for Aqueous Formulations

This protocol outlines a systematic approach to determine the optimal pH for your dye's stability in an aqueous buffer.

Objective: To identify the pH range where the dye exhibits maximum stability and minimal spectral shift.

Materials:

  • Your indoline-derived dye

  • A set of buffers covering a range of pH values (e.g., Acetate pH 5, MES pH 6, Phosphate pH 7, Tris pH 8, Borate pH 9)

  • UV-Vis Spectrophotometer and/or Fluorometer

Procedure:

  • Prepare Dye Solutions: Prepare a series of identical, dilute solutions of your dye in each of the different pH buffers. Ensure the final dye concentration is the same in all samples.

  • Initial Spectral Scan: Immediately after preparation, measure the absorbance and/or fluorescence spectrum of each sample. Note the absorption maximum (λ_max) and fluorescence intensity.

  • Incubation: Store one set of samples protected from light at room temperature and another set exposed to ambient light.

  • Time-Point Analysis: At regular intervals (e.g., 1, 4, 8, and 24 hours), re-measure the spectra of all samples.

  • Data Analysis: For each pH value, plot the percentage of initial absorbance/fluorescence intensity versus time. The pH that shows the slowest rate of decay is the optimal pH for your dye's stability.[12][18]

Rationale: This systematic screen directly probes the dye's susceptibility to protonation, deprotonation, and hydrolysis.[8] By identifying a pH plateau where spectral properties are stable over time, you can create formulations that ensure consistent performance.

Protocol 3.3: Best Practices for Long-Term Stock Solution Storage

This protocol provides a workflow for preparing and storing highly stable, oxygen-free dye aliquots.

Objective: To minimize degradation from oxygen, water, and light during long-term storage.

Materials:

  • High-purity anhydrous solvent (e.g., DMSO, DMF)

  • Small, amber glass vials with PTFE-lined caps

  • Source of inert gas (Argon or Nitrogen) with tubing

  • Freezer (-20°C or -80°C)

start Start weigh Weigh Dye in Amber Vial start->weigh add_solvent Add Anhydrous Solvent (e.g., DMSO) weigh->add_solvent dissolve Dissolve Completely (Vortex/Sonicate) add_solvent->dissolve purge Purge Headspace with Inert Gas (Ar/N₂) for 30s dissolve->purge cap Cap Tightly purge->cap aliquot Dispense into Single-Use Cryovials (Optional) cap->aliquot store Store at -20°C or -80°C Protected from Light aliquot->store end End store->end

Caption: Workflow for preparing stabilized dye stock solutions.

Procedure:

  • Solvent Selection: Use a high-purity, anhydrous grade solvent. Solvents containing water can promote hydrolysis over time.[15]

  • Weigh and Dissolve: Weigh the dye directly into a clean, dry amber vial to minimize light exposure. Add the solvent and ensure the dye is fully dissolved.

  • Purge with Inert Gas: Insert a thin tube connected to an argon or nitrogen source into the vial's headspace (above the liquid). Gently flow the gas for 20-30 seconds to displace all the oxygen.

  • Seal and Store: Immediately and tightly cap the vial. For maximum stability, dispense into smaller, single-use vials to avoid repeated freeze-thaw cycles and re-exposure to air. Store at -20°C or -80°C.

Section 4: Quantitative Data Summary

The choice of stabilizer can have a significant impact on dye longevity. The table below provides a comparative summary of the efficacy of common antioxidants on the photostability of fluorescent dyes, based on published findings.

Stabilizer/AdditiveTypical ConcentrationMechanism of ActionRelative Photostability Enhancement (Half-life)Reference
None (Control) N/AN/A1x (Baseline)
Ascorbic Acid 1-10 mMAntioxidant, Radical Scavenger2x - 5x[16][17]
n-Propyl Gallate (nPG) 100 µM - 2%Antioxidant, Radical Scavenger3x - 10x[16][17]
Trolox 100 µM - 2 mMTriplet State Quencher, Antioxidant5x - 15x[17]
Rutin 50 - 100 µMAntioxidant, Flavonoid~5x - 10x[5][6][7]
Oxygen Scavenging System VariesEnzymatic O₂ Removal10x - 50x+[16]

Note: Enhancement factors are estimates and can vary significantly depending on the specific dye, illumination conditions, and experimental system.

References

  • Bogdanov, A. M., Kudryavtseva, E. I., & Lukyanov, K. A. (2012). Anti-Fading Media for Live Cell GFP Imaging. PLoS ONE, 7(12), e53004. [Link]

  • Bogdanov, A. M., Kudryavtseva, E. I., & Lukyanov, K. A. (2012). Anti-Fading Media for Live Cell GFP Imaging. PMC - NIH. [Link]

  • Bogdanov, A. M., et al. (2012). Anti-fading media for live cell GFP imaging. ResearchGate. [Link]

  • Ghaedi, M., et al. (2014). Stability of Dye Dispersions in the Presence of Various Surface Active Agents and Additives. Journal of Chemistry. [Link]

  • Jiang, Y., et al. (2020). Proposed degradation pathways of indole by ozonation. ResearchGate. [Link]

  • Calvert, P., et al. (2013). Stabilization of Natural Dyes by High Levels of Antioxidants. ResearchGate. [Link]

  • Lyu, Y., et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. PMC - NIH. [Link]

  • Gámez-Vallejo, S., et al. (2022). Photochromic spiro-indoline naphthoxazines and naphthopyrans in dye-sensitized solar cells. PMC - PubMed Central. [Link]

  • Aitken, C. E., et al. (2008). An Oxygen Scavenging System for Improvement of Dye Stability in Single-Molecule Fluorescence Experiments. PMC - NIH. [Link]

  • Lima, C. F. R. A. C., et al. (2020). Photodynamic activity of indolenine-based aminosquaraine cyanine dyes: Synthesis and in vitro photobiological evaluation. ResearchGate. [Link]

  • Knaus, D. A., & Carson, L. J. (2001). Method of stabilizing dye solutions and stabilized dye compositions.
  • Qi, Z., et al. (2013). Simple Method to Enhance the Photostability of the Fluorescence Reporter R6G for Prolonged Single Molecule Studies. PMC - NIH. [Link]

  • Al-Kahtani, A. A., et al. (2020). Critical Role of Protons for Emission Quenching of Indoline Dyes in Solution and on Semiconductor Surfaces. ACS Publications. [Link]

  • Ibis Scientific, LLC. (2024). The Impact of pH on Chemical Stability in Lab Experiments. [Link]

  • Karolczak, J., et al. (2021). Co-Sensitization Effects of Indoline and Carbazole Dyes in Solar Cells and Their Neutral–Anion Equilibrium in Solution. MDPI. [Link]

  • Al-Degs, Y. S., et al. (2007). Influence of Temperature and pH on the Stability and Colorimetric Measurement of Textile Dyes. Science Publications. [Link]

  • ChemBK. (2022). 1,3,3-trimethyl-2-methyleneindoline. [Link]

  • WorldOfDyes. (2013). 1,3,3-Trimethyl-2-methyleneindoline. [Link]

  • Chemdad Co. 1,3,3-Trimethyl-2-methyleneindoline Analytical Chemistry. [Link]

  • Karolczak, J., et al. (2021). Co-Sensitization Effects of Indoline and Carbazole Dyes in Solar Cells and Their Neutral–Anion Equilibrium in Solution. PMC - NIH. [Link]

  • PubChem. 1,3,3-Trimethyl-2-methyleneindoline. [Link]

  • Al-Degs, Y. S., et al. (2007). Influence of Temperature and pH on the Stability and Colorimetric Measurement of Textile Dyes. ResearchGate. [Link]

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Technical Support Center: Stabilizing 1,3,3-Trimethyl-2-methyleneindolin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,3,3-Trimethyl-2-methyleneindolin-5-amine (Fisher's Base). This guide is designed for researchers, scientists, and drug development professionals to address common challenges in handling and storing this reactive intermediate. Our goal is to provide you with the expertise and practical solutions to prevent unwanted polymerization and ensure the integrity of your experiments.

I. Frequently Asked Questions (FAQs)

Q1: My previously clear, pale-yellow solution of this compound has turned dark red and viscous. What is happening?

A: This is a classic sign of polymerization. This compound, an enamine, is highly reactive and can self-polymerize over time, especially when exposed to heat, light, or acidic contaminants. The change in color and viscosity indicates the formation of higher molecular weight oligomers or polymers.

Q2: How should I properly store this compound to prevent polymerization?

A: Proper storage is critical. It should be stored in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and in a cool, dark place.[1][2] Many suppliers recommend storing it at temperatures below 30°C.[2][3] For long-term storage, refrigeration is advisable.

Q3: Are there any chemical inhibitors I can add to prevent polymerization?

A: Yes, the addition of a radical scavenger or a basic stabilizer can be effective. Common classes of inhibitors for reactive monomers include phenolic compounds (like hydroquinone or BHT), certain amines, and stable nitroxide radicals.[4][5][6][] The choice of inhibitor will depend on the downstream application and compatibility with your reaction conditions. A small amount of a basic compound, like triethylamine, can also be added to neutralize any acidic impurities that could catalyze polymerization.

Q4: What solvents are compatible with this compound?

A: Due to its non-polar nature, it is most soluble in non-polar aprotic solvents like toluene, hexane, and diethyl ether.[8] It has negligible solubility in water.[8][9] When choosing a solvent, ensure it is dry and free of acidic impurities.

Q5: My bottle of this compound has been on the shelf for a while. How can I check if it's still good to use?

A: Visual inspection is the first step. Look for any darkening of color or increased viscosity. For a more quantitative assessment, you can run a quick NMR spectrum to check for the appearance of new signals or broadening of existing ones, which would indicate polymerization. A purity assessment by GC-MS can also be performed.

II. Troubleshooting Guide: Diagnosing and Solving Polymerization Issues

This section provides a deeper dive into the causes of polymerization and systematic approaches to mitigate them.

Issue 1: Rapid Polymerization Upon Opening a New Bottle
  • Symptoms: The compound appears discolored or more viscous than expected immediately after opening.

  • Root Cause Analysis:

    • Improper Sealing During Prior Use: The bottle may have been opened previously and not properly resealed under an inert atmosphere, leading to exposure to air and moisture.

    • Contamination During Manufacturing or Transfer: Trace amounts of acidic impurities can act as catalysts for polymerization.

  • Corrective and Preventive Actions (CAPA):

    • Immediate Action: If the material is only slightly discolored, it may be possible to purify it by distillation under reduced pressure. However, for significant polymerization, the material should be disposed of according to safety guidelines.

    • Preventive Measures:

      • Always handle the compound under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).

      • Use clean, dry syringes and needles for transfers.

      • Consider purchasing smaller quantities to ensure fresh material is used.

Issue 2: Polymerization During a Reaction
  • Symptoms: A reaction mixture containing this compound becomes viscous, changes color unexpectedly, or yields a tarry, insoluble byproduct.

  • Root Cause Analysis:

    • Acidic Reagents or Catalysts: The presence of acids, even in catalytic amounts, can significantly accelerate the polymerization of enamines.

    • Elevated Temperatures: Heating the reaction mixture can provide the activation energy needed for polymerization to occur.

    • Presence of Radical Initiators: Peroxides or other radical initiators in the solvents or reagents can trigger a radical polymerization pathway.

  • CAPA:

    • Immediate Action: If polymerization is observed, quenching the reaction by cooling it down and adding a polymerization inhibitor (if compatible with the desired product) may salvage some of the material.

    • Preventive Measures:

      • Reagent Purity: Ensure all reagents and solvents are free from acidic impurities and peroxides. Basic alumina can be used to pretreat solvents to remove acids.

      • Temperature Control: Maintain the lowest possible reaction temperature that allows for the desired transformation.

      • Inhibitor Addition: If the reaction conditions are harsh, consider adding a small amount of a suitable inhibitor, such as 4-tert-butylcatechol (TBC) or phenothiazine, provided it does not interfere with the desired reaction.

III. Understanding the Polymerization Mechanism

The polymerization of this compound can proceed through two primary pathways: acid-catalyzed polymerization and radical polymerization.

A. Acid-Catalyzed Polymerization

Enamines are highly susceptible to acid-catalyzed polymerization. The exocyclic double bond is electron-rich due to the electron-donating nitrogen atom, making it highly nucleophilic.

AcidCatalyzedPolymerization Monomer Monomer (Fischer's Base) ProtonatedMonomer Protonated Monomer (Iminium Ion) Monomer->ProtonatedMonomer Proton H+ Proton->Monomer Dimer Dimer ProtonatedMonomer->Dimer Nucleophilic Attack by another monomer Polymer Polymer Dimer->Polymer Propagation

Caption: Acid-catalyzed polymerization of Fischer's Base.

Mechanism Explained:

  • Protonation: A proton (H+) from an acidic impurity protonates the nitrogen atom, forming a resonance-stabilized iminium ion. This makes the exocyclic carbon atom highly electrophilic.

  • Nucleophilic Attack: A neutral monomer molecule, acting as a nucleophile, attacks the electrophilic carbon of the iminium ion.

  • Propagation: This process continues, with the resulting dimer, trimer, and so on, adding to more monomer units, leading to the formation of a polymer chain.

B. Radical Polymerization

Exposure to radical initiators (from sources like peroxides in solvents or autoxidation) can trigger a radical polymerization pathway.

RadicalPolymerization Initiator Radical Initiator (R•) Monomer Monomer (Fischer's Base) Initiator->Monomer MonomerRadical Monomer Radical Monomer->MonomerRadical DimerRadical Dimer Radical MonomerRadical->DimerRadical Propagation Polymer Polymer DimerRadical->Polymer Further Propagation

Caption: Radical polymerization pathway for Fischer's Base.

Mechanism Explained:

  • Initiation: A radical initiator (R•) adds to the exocyclic double bond of the monomer, forming a new carbon-centered radical.

  • Propagation: This monomer radical then attacks another monomer molecule, extending the chain and creating a new radical. This step repeats, rapidly increasing the chain length.

  • Termination: The polymerization is terminated when two radicals combine or through other termination pathways.

IV. Experimental Protocols: Best Practices for Handling and Storage

Protocol 1: Recommended Storage Procedure
  • Container: Use an amber glass bottle with a PTFE-lined cap to protect from light.

  • Inert Atmosphere: Before sealing, flush the headspace of the container with a gentle stream of dry argon or nitrogen for 1-2 minutes.

  • Sealing: Tightly seal the cap and wrap the cap with Parafilm® to ensure an airtight seal.

  • Storage Location: Store the sealed container in a cool, dark, and well-ventilated area, away from acids and oxidizing agents.[1][9] For long-term storage, a refrigerator is recommended.

  • Labeling: Clearly label the container with the compound name, date received, and date opened.

Protocol 2: Aliquoting and Handling
  • Preparation: Work in a fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

  • Inert Atmosphere Transfer: If possible, perform all transfers inside a glovebox. If a glovebox is not available, use Schlenk line techniques.

  • Syringe Transfer: a. Puncture the septum of the main container with a needle connected to a source of inert gas to maintain positive pressure. b. Use a clean, dry, gas-tight syringe to withdraw the desired amount of the liquid. c. Transfer the liquid to the reaction vessel, which has also been purged with an inert gas.

  • Resealing: After withdrawing the desired amount, re-flush the headspace of the storage bottle with inert gas before tightly resealing.

Table 1: Summary of Recommended Storage and Handling Conditions
ParameterRecommendationRationale
Temperature Store below 30°C; Refrigerate for long-term storageMinimizes thermal energy that can initiate polymerization.
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation and exposure to atmospheric moisture and CO2 (which can form carbonic acid).
Light Amber bottle, store in the darkPrevents photo-initiated radical formation.
Container Tightly sealed glass with PTFE-lined capPrevents leakage and contamination. PTFE is chemically inert.
Additives Consider adding a radical inhibitor (e.g., 100-200 ppm BHT) or a basic stabilizer (e.g., 0.1% triethylamine) for long-term storage, if compatible with future use.Scavenges free radicals or neutralizes acidic impurities that can initiate polymerization.
Handling Under inert atmosphere (glovebox or Schlenk line)Minimizes exposure to air and moisture.

V. References

  • Solubility of Things. 1,3,3-trimethyl-2-methyleneindoline. [Link]

  • Google Patents. US11180578B2 - Polymerization inhibitor and retarder compositions with amine stabilizer.

  • National Center for Biotechnology Information. (2023, January 17). Inhibition of Free Radical Polymerization: A Review. PMC. [Link]

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Validation & Comparative

A Comparative Guide to 1,3,3-Trimethyl-2-methyleneindolin-5-amine and its Isomeric Counterparts

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indoline Scaffold - A Cornerstone in Chemical Innovation

The indoline heterocyclic system is a privileged scaffold in the fields of medicinal chemistry, materials science, and dye chemistry. Its rigid, bicyclic structure, fused with a wealth of potential functionalization points, makes it an attractive core for developing molecules with diverse biological activities and unique photophysical properties.[1][2] Derivatives of indoline are found in numerous pharmaceutical agents, exhibiting activities ranging from antitumor to anti-inflammatory.[1][3] In materials science, the indoline core is a fundamental building block for synthetic dyes, particularly cyanines, which are indispensable in bio-imaging and optoelectronics.[4][5][6][7][8]

This guide focuses on a specific, yet highly versatile, indoline derivative: 1,3,3-Trimethyl-2-methyleneindolin-5-amine . This molecule, a substituted version of the well-known Fischer's base[9], combines the reactive exocyclic methylene group with an electron-donating amino group on the aromatic ring. We will objectively compare its synthesis, physicochemical properties, and performance characteristics against other aminoindoline alternatives, providing the experimental context and data necessary for researchers to make informed decisions in their own work.

I. Synthesis Strategies: A Tale of Two Approaches

The synthetic route to an aminoindoline is a critical determinant of its accessibility and potential for diverse derivatization. The core of this compound is constructed via the classic Fischer Indole Synthesis , a testament to its robustness and enduring utility since its discovery in 1883.[10][11][12]

The Classic Route: Fischer Indole Synthesis

The Fischer Indole Synthesis is a powerful reaction that builds the indole ring from a substituted phenylhydrazine and an aldehyde or ketone under acidic conditions.[10][13] For the synthesis of the parent Fischer's base, phenylhydrazine is reacted with acetone. To produce the 5-amino derivative, the reaction would commence with (4-aminophenyl)hydrazine.

The mechanism involves several key steps:

  • Formation of a phenylhydrazone from the reaction of the hydrazine and a ketone.

  • Tautomerization to an ene-hydrazine.

  • A[12][12]-sigmatropic rearrangement, which is the core bond-forming step.

  • Loss of ammonia and rearomatization to form the final indole (or in this case, indolenine) product.[10][11]

The final step to achieve the target molecule involves N-methylation and subsequent reaction to form the exocyclic methylene group.

Fischer_Indole_Synthesis cluster_start Step 1: Hydrazone Formation cluster_rearrangement Step 2: Rearrangement cluster_cyclization Step 3: Cyclization & Aromatization Start_Hydrazine Substituted Phenylhydrazine Hydrazone Phenylhydrazone Start_Hydrazine->Hydrazone + H⁺ Start_Ketone Ketone/ Aldehyde Start_Ketone->Hydrazone Enehydrazine Ene-hydrazine (Tautomer) Hydrazone->Enehydrazine Rearrangement [3,3]-Sigmatropic Rearrangement Enehydrazine->Rearrangement Diimine Di-imine Intermediate Rearrangement->Diimine Aminal Cyclic Aminal Diimine->Aminal Cyclization Indole Indole Product Aminal->Indole - NH₃ + H⁺

Diagram 1: Generalized mechanism of the Fischer Indole Synthesis.[10][11][13]

Causality Behind the Choice: The Fischer Indole Synthesis is often chosen for its reliability and scalability. It allows for the construction of the core indoline skeleton with specific substitution patterns on the benzene ring by simply choosing the appropriately substituted phenylhydrazine precursor.

Modern Alternatives for Other Aminoindolines

While the Fischer synthesis is a cornerstone, modern chemistry has developed alternative, often more efficient, methods for synthesizing other aminoindoline isomers, particularly 3-aminoindolines. Copper-catalyzed three-component coupling reactions, for instance, allow for the one-pot synthesis of 3-aminoindolines from 2-aminobenzaldehydes, secondary amines, and terminal alkynes. This approach offers high atom economy and milder reaction conditions compared to the often harsh acidic environment of the Fischer synthesis.

II. Physicochemical and Spectroscopic Properties: The Impact of the Amino Group

The position of the amino group on the indoline ring profoundly influences its electronic properties, which in turn dictates its reactivity, spectral characteristics, and potential applications. In this compound, the amino group is in the para position relative to the C7a-C4 bond of the benzene ring, allowing for strong resonance-based electron donation into the aromatic system.

Property1,3,3-Trimethyl-2-methyleneindoline (Fischer's Base)This compound
CAS Number 118-12-76872-05-5[14]
Molecular Formula C₁₂H₁₅NC₁₂H₁₆N₂[14]
Molecular Weight 173.25 g/mol 188.27 g/mol [14]
Appearance LiquidSolid[14]
Predicted XLogP3 3.4[9]2.7
pKa (Predicted) ~5.5 (for the imine nitrogen)~5.8 (imine N), ~4.5 (aromatic NH₂)
Key Structural Feature Unsubstituted benzene ringElectron-donating amino group at C5

Table 1: Comparative physicochemical properties. Data sourced from PubChem and commercial suppliers.[9][14]

Spectroscopic Performance: A Superior Fluorophore?

The primary role of the amino group at the C5 position is to act as a powerful auxochrome, a group that modifies the ability of a chromophore to absorb light. This electron-donating group extends the π-conjugated system, leading to significant changes in the UV-Visible absorption and fluorescence emission spectra compared to the unsubstituted parent compound.

  • Bathochromic Shift: The amino group is expected to cause a bathochromic (red) shift in both the maximum absorption (λ_abs) and emission (λ_em) wavelengths. This is due to the stabilization of the excited state through enhanced intramolecular charge transfer (ICT).[15]

  • Increased Molar Absorptivity (ε): The enhanced electronic transition probability often leads to a higher molar extinction coefficient, meaning the molecule absorbs light more strongly.

  • Enhanced Fluorescence Quantum Yield (Φ_F): By providing a strong electron-donating character, the amino group can increase the rigidity of the molecule in the excited state and enhance the radiative decay pathway (fluorescence) over non-radiative pathways, leading to a higher quantum yield.[16][17]

While specific, directly comparable experimental data for all amino-isomers is scarce in the literature, the principles of fluorophore design strongly suggest that the 5-amino and 7-amino isomers would exhibit the most pronounced red-shifting and potentially highest quantum yields due to their direct conjugation with the indole π-system.

III. Experimental Protocol: Comparative Determination of Fluorescence Quantum Yield

To objectively compare the performance of different aminoindoline fluorophores, a standardized method for determining the fluorescence quantum yield (Φ_F) is essential. The following protocol describes the comparative method, which is reliable and widely used.[18][19][20]

Objective: To determine the relative fluorescence quantum yield of this compound using a known standard (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ_F = 0.54).

Principle: The quantum yield of an unknown sample can be calculated relative to a standard by measuring their respective integrated fluorescence intensities and absorbances at the same excitation wavelength. The relationship is given by the equation:

ΦX = ΦST * (GradX / GradST) * (η²X / η²ST)

Where:

  • Φ is the fluorescence quantum yield.

  • Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance.

  • η is the refractive index of the solvent.

  • Subscripts X and ST denote the test sample and the standard, respectively.[19]

Materials:

  • Test Compound (this compound)

  • Standard Compound (e.g., Quinine Sulfate)

  • Spectroscopic grade solvents (e.g., Ethanol, 0.1 M H₂SO₄)

  • Volumetric flasks and micropipettes

  • UV-Vis Spectrophotometer

  • Corrected Fluorescence Spectrometer

  • 10 mm path length quartz cuvettes

Procedure:

  • Prepare Stock Solutions: Accurately prepare stock solutions of the test compound and the standard compound in their respective solvents.

  • Prepare Dilutions: Prepare a series of five dilutions for both the test and standard solutions. The concentrations should be chosen such that the absorbance at the excitation wavelength is in the range of 0.01 to 0.1 to avoid inner filter effects.[19]

  • Measure Absorbance: For each solution, record the UV-Vis absorption spectrum. Note the absorbance value at the chosen excitation wavelength (e.g., a wavelength where both compounds absorb, if possible).

  • Measure Fluorescence Emission: Using the same excitation wavelength, record the corrected fluorescence emission spectrum for each solution. Ensure instrument settings (e.g., slit widths) are identical for all measurements.

  • Integrate Emission Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

  • Plot Data: For both the test and standard compounds, create a plot of integrated fluorescence intensity versus absorbance.

  • Calculate Gradients: Perform a linear regression for each data set to obtain the slope (gradient).

  • Calculate Quantum Yield: Use the equation above to calculate the quantum yield of the test sample.

Quantum_Yield_Workflow cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis Prep_Stock Prepare Stock Solutions (Test & Standard) Prep_Dilutions Create Serial Dilutions (Abs < 0.1) Prep_Stock->Prep_Dilutions Measure_Abs Record UV-Vis Absorbance at Excitation λ Prep_Dilutions->Measure_Abs Measure_Fluor Record Corrected Fluorescence Emission Measure_Abs->Measure_Fluor Integrate Integrate Area Under Emission Curve Measure_Fluor->Integrate Plot Plot: Integrated Intensity vs. Absorbance Integrate->Plot Calculate Calculate Gradients (Slopes) Plot->Calculate Final_Calc Calculate Quantum Yield (Φ_F) Using Comparative Formula Calculate->Final_Calc

Diagram 2: Experimental workflow for the comparative determination of fluorescence quantum yield.[19]

IV. Performance in Applications

The true value of a chemical building block is realized in its applications. The unique combination of a reactive methylene group and an electron-rich aromatic system in this compound makes it a superior precursor for specific applications compared to other aminoindolines.

Application 1: Synthesis of Styryl and Cyanine Dyes

Fischer's base and its derivatives are renowned intermediates for synthesizing styryl and cyanine dyes.[4] The exocyclic methylene group is nucleophilic and readily condenses with electrophiles, such as aromatic aldehydes, to form brightly colored dyes.

The presence of the 5-amino group acts as a powerful electron-donating group, which can:

  • Tune Color: Significantly red-shift the absorption of the final dye, pushing it further into the visible or even near-infrared (NIR) region.[5][7] This is highly desirable for biological imaging applications where tissue penetration is critical.

  • Enhance Brightness: The increased oscillator strength of the electronic transition often results in dyes with higher extinction coefficients and fluorescence quantum yields.

Dye_Synthesis Amino_Fischer 1,3,3-Trimethyl-2- methyleneindolin-5-amine H₂N =CH₂ Styryl_Dye Styryl Dye Product Bathochromically Shifted High ε Amino_Fischer:p2->Styryl_Dye Condensation (e.g., Acetic Anhydride) Aldehyde Aromatic Aldehyde R -CHO Aldehyde:p2->Styryl_Dye

Diagram 3: General synthesis of a styryl dye from this compound.

In contrast, other aminoindolines, such as 3-aminoindolines, lack the exocyclic methylene group and thus cannot participate in this type of condensation reaction directly, making them unsuitable for this class of dye synthesis.

Application 2: Potential in Medicinal Chemistry

The indoline scaffold is a common feature in molecules targeting protein kinases and other enzymes.[3] While specific data for this compound is limited, we can infer its potential based on structure-activity relationships of similar compounds. The 5-amino group provides a key hydrogen-bonding moiety and a point for further chemical elaboration, which could be crucial for binding to biological targets.[21] Its structural isomers could present different pharmacological profiles due to the varied orientation of this crucial interaction point.

V. Conclusion

This compound stands out as a highly valuable and versatile derivative within the broader class of aminoindolines. Its synthesis, rooted in the classic Fischer Indole reaction, provides a reliable route to a scaffold where the C5-amino group significantly enhances its photophysical properties. Compared to its unsubstituted parent, Fischer's base, it offers the potential for red-shifted, brighter fluorescence. When compared to other positional isomers or different structural classes like 3-aminoindolines, its unique exocyclic methylene group makes it exceptionally suited for the synthesis of styryl and cyanine dyes. While its pharmacological profile remains to be fully explored, its structural features suggest it is a promising starting point for drug discovery programs. The experimental protocols and comparative data provided herein offer a foundational guide for researchers looking to exploit the unique properties of this powerful chemical entity.

References

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performance of 1,3,3-Trimethyl-2-methyleneindolin-5-amine in dye-sensitized solar cells

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers and Drug Development Professionals

In the relentless pursuit of efficient and cost-effective renewable energy sources, dye-sensitized solar cells (DSSCs) have emerged as a compelling alternative to traditional silicon-based photovoltaics. At the heart of every high-performance DSSC lies the sensitizer—a dye molecule responsible for harvesting light and initiating the flow of electrons. Among the various classes of organic dyes, those built upon an indoline core have garnered significant attention for their high molar extinction coefficients and tunable electrochemical properties.

This guide provides a comprehensive comparison of the performance of indoline-based dyes in DSSCs, with a particular focus on derivatives of the 1,3,3-trimethyl-2-methyleneindoline scaffold. We will delve into the molecular engineering strategies that transform this basic structure into a potent photosensitizer and objectively compare its performance against other prominent dye classes, supported by experimental data and detailed protocols.

From Precursor to Powerhouse: The Role of the Indoline Moiety

It is a common misconception that a simple molecule like 1,3,3-trimethyl-2-methyleneindolin-5-amine can act as an effective sensitizer on its own. In reality, this compound, a derivative of what is commonly known as Fischer's base, serves as a crucial building block—the electron-donating core—for more complex and efficient dye molecules.[1] The true potential of the indoline structure is unlocked through the principles of molecular engineering, creating what is known as a D-π-A (Donor-π bridge-Acceptor) architecture.

The 1,3,3-trimethyl-2-methyleneindoline moiety, with its electron-rich nitrogen atom, functions as a potent electron donor (D). This donor core is chemically linked to an electron-accepting group (A), often a cyanoacrylic acid or rhodanine-3-acetic acid, via a conjugated π-bridge (π). This arrangement is critical for efficient charge separation upon light absorption, a fundamental process for current generation in a DSSC. The acceptor group also serves to anchor the dye molecule to the surface of the semiconductor photoanode, typically titanium dioxide (TiO₂).

G cluster_D Electron Donor (D) cluster_pi π-Bridge cluster_A Electron Acceptor (A) D 1,3,3-Trimethyl- 2-methyleneindoline Core pi_bridge Conjugated Spacer (e.g., Thiophene) D->pi_bridge Covalent Bond A Acceptor & Anchor (e.g., Cyanoacrylic Acid) pi_bridge->A Covalent Bond

Performance Benchmarking: Indoline Dyes vs. The Field

The efficacy of a DSSC is primarily evaluated by its power conversion efficiency (PCE), which is a product of the short-circuit current density (Jsc), the open-circuit voltage (Voc), and the fill factor (FF). To provide a clear and objective comparison, we will examine the performance of several well-known indoline dyes and contrast them with prominent dyes from other classes, such as those based on carbazole and triphenylamine donors.

Comparative Performance Data of Organic Dyes in DSSCs
Dye ClassSpecific DyeJsc (mA/cm²)Voc (V)FFPCE (%)Reference
Indoline D14916.50.690.697.8[2]
D20517.50.720.708.8[2]
MK-2 15.20.69-7.5[3]
Carbazole CAR-TPA---2.12[4]
PC1 1.290.0670.310.027[5]
Triphenylamine TC411.50.6520.644.82[6]
TPAR1----[2][7]

Note: The performance of DSSCs is highly dependent on the specific experimental conditions, including the semiconductor material, electrolyte composition, and fabrication methods. The data presented here is for comparative purposes and is drawn from various cited sources.

From the data, it is evident that indoline dyes, such as D205, demonstrate high power conversion efficiencies, often outperforming many carbazole and triphenylamine-based dyes under similar conditions. The superior performance of indoline dyes can be attributed to their high molar extinction coefficients, which allow for efficient light harvesting, and their well-matched energy levels that facilitate effective electron injection into the TiO₂ conduction band and subsequent regeneration by the electrolyte.[7][8]

Experimental Protocols: A Guide to Fabrication and Characterization

To ensure the reproducibility and validity of performance data, standardized experimental protocols are paramount. Below, we outline the key steps for the fabrication and characterization of DSSCs sensitized with indoline dyes.

Part 1: Photoanode Preparation

The foundation of a high-performance DSSC is a well-prepared photoanode. The following protocol describes the fabrication of a TiO₂ photoanode using the doctor-blade technique.

Materials:

  • Fluorine-doped Tin Oxide (FTO) coated glass

  • Titanium dioxide (TiO₂) paste (e.g., from Solaronix or a custom preparation)[4]

  • Detergent, deionized water, acetone, ethanol

  • TiCl₄ solution

  • Hot plate and furnace

Procedure:

  • Cleaning of FTO Glass: The FTO glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and ethanol for 15 minutes each.[9]

  • Application of TiO₂ Paste: A layer of TiO₂ paste is applied to the conductive side of the FTO glass using the doctor-blade method to ensure a uniform thickness.[4][10]

  • Sintering: The TiO₂ coated glass is gradually heated in a furnace to 500°C and maintained at this temperature for 30 minutes to sinter the TiO₂ nanoparticles, ensuring good electrical contact between them.[10]

  • TiCl₄ Treatment: After cooling, the sintered TiO₂ film is immersed in a 40 mM aqueous TiCl₄ solution at 70°C for 30 minutes. This treatment improves the necking between TiO₂ particles and enhances the surface area for dye adsorption.[10]

  • Final Annealing: The TiCl₄-treated film is rinsed with deionized water and ethanol and then annealed again at 500°C for 30 minutes.[10]

Part 2: Dye Sensitization and Cell Assembly

Procedure:

  • Dye Adsorption: The prepared TiO₂ photoanode, while still warm (around 80°C), is immersed in a solution of the indoline dye (e.g., 0.3 mM in a 1:1 mixture of acetonitrile and tert-butanol) for a specified period (typically 12-24 hours) to allow for the adsorption of a monolayer of dye molecules onto the TiO₂ surface.[9]

  • Counter Electrode Preparation: A platinum (Pt) counter electrode is prepared by sputtering a thin layer of Pt onto another piece of FTO glass.[10]

  • Cell Assembly: The dye-sensitized TiO₂ photoanode and the Pt counter electrode are assembled into a sandwich-type cell, separated by a thin polymer spacer.

  • Electrolyte Injection: A liquid electrolyte, typically containing an iodide/triiodide (I⁻/I₃⁻) redox couple in an organic solvent, is introduced into the gap between the electrodes through pre-drilled holes in the counter electrode. The holes are then sealed.[10]

G A A B B A->B C C B->C D D C->D E E D->E F F E->F H H F->H I I H->I G G G->H

Understanding the Mechanism: The Flow of Energy

The operation of a DSSC is a photoelectrochemical process that can be broken down into several key steps. The following diagram illustrates the working principle of a DSSC, highlighting the energy levels of the different components.

// Energy Levels edge [style=dashed, color="#5F6368"]; CB_level [label="", shape=underline, pos="2,2.4!"]; VB_level [label="", shape=underline, pos="2,0.6!"]; HOMO_level [label="", shape=underline, pos="3,0.9!"]; LUMO_level [label="", shape=underline, pos="3,1.9!"]; Redox_level [label="", shape=underline, pos="4,1.4!"];

// Electron Path edge [color="#EA4335", arrowhead=vee, penwidth=1.5]; Light [label="hν", pos="3,1.2!", shape=none, fontcolor="#FBBC05"]; Light -> LUMO_level [label="1. Light\nAbsorption", fontsize=8, fontcolor="#202124"]; LUMO_level -> CB_level [label="2. Electron\nInjection", fontsize=8, fontcolor="#202124"]; CB_level -> CounterElectrode [label="3. External Circuit", fontsize=8, fontcolor="#202124", pos="3.5,2.7!"]; CounterElectrode -> Redox_level [label="5. Reduction at\nCounter Electrode", fontsize=8, fontcolor="#202124"]; Redox_level -> HOMO_level [label="4. Dye\nRegeneration", fontsize=8, fontcolor="#202124"]; } caption="Energy diagram of a DSSC."

The process unfolds as follows:

  • Light Absorption: A photon of light strikes a dye molecule, exciting an electron from its Highest Occupied Molecular Orbital (HOMO) to its Lowest Unoccupied Molecular Orbital (LUMO).

  • Electron Injection: The excited electron is rapidly injected from the dye's LUMO into the conduction band of the TiO₂ semiconductor.

  • Electron Transport: The injected electron percolates through the network of TiO₂ nanoparticles to the FTO conductive glass, where it is collected and flows into the external circuit, generating an electric current.

  • Dye Regeneration: The oxidized dye molecule (having lost an electron) is regenerated by accepting an electron from the iodide (I⁻) ions in the electrolyte, which are in turn oxidized to triiodide (I₃⁻).

  • Electrolyte Regeneration: The triiodide ions diffuse to the platinum counter electrode, where they are reduced back to iodide ions by the electrons returning from the external circuit, thus completing the cycle.

Conclusion and Future Outlook

The 1,3,3-trimethyl-2-methyleneindoline core has proven to be an exceptional electron-donating building block for the synthesis of high-performance organic dyes for dye-sensitized solar cells. Through strategic molecular design following the D-π-A principle, indoline-based sensitizers consistently achieve high power conversion efficiencies, often surpassing other classes of organic dyes. The key to their success lies in their strong light-harvesting capabilities and favorable energy level alignment, which promote efficient electron transfer processes within the solar cell.

Future research in this area will likely focus on further optimizing the π-bridge and acceptor units to broaden the absorption spectrum into the near-infrared region, thereby capturing a larger portion of the solar spectrum. Additionally, the development of solid-state hole transport materials to replace the liquid electrolyte will be crucial for enhancing the long-term stability and commercial viability of indoline-based DSSCs. As our understanding of the structure-property relationships in these fascinating molecules deepens, the indoline scaffold will undoubtedly continue to play a pivotal role in the advancement of next-generation photovoltaic technologies.

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  • 5′-Substituted Indoline Spiropyrans: Synthesis and Applic
  • Synthesis of Indolines via Pd(II)-Catalyzed Amination of C-H Bonds Using PhI(OAc)2 as the Bystanding Oxidant. (2013). Organic Chemistry Portal.
  • Carbazole- Versus Phenothiazine-Based Electron Donors for Organic Dye-Sensitized Solar Cells. (2022). MDPI.
  • Fabrication and Characterization of DSSC Using Natural Dyes from Purple Sweet Potato (Ipomoea Bat
  • ͑ Color online ͒ Optimized structures of the indoline dyes. The red.... (2007).
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A Senior Application Scientist’s Guide to Cyanine Dyes: A Comparative Analysis from Different Precursors

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth comparative guide for researchers, scientists, and drug development professionals.

In the landscape of fluorescent probes, cyanine dyes represent a cornerstone technology, prized for their bright, stable fluorescence and tunable photophysical properties that span the visible to near-infrared (NIR) spectrum.[1] Their versatility has made them indispensable in applications ranging from super-resolution microscopy and immunoassays to in vivo imaging.[2][3] However, the performance of a cyanine dye is not a monolithic characteristic; it is intricately woven from the chemical identity of its precursors.

The choice of the heterocyclic nucleus—the precursor—is the foundational decision in cyanine dye synthesis. It dictates not only the synthetic route but also profoundly influences the final molecule's molar extinction coefficient, quantum yield, photostability, and aggregation behavior. This guide provides a comparative analysis of cyanine dyes derived from two of the most prevalent precursor classes: Indolenine and Quinoline . We will explore how these starting materials define the synthesis and performance of the resulting dyes, providing the technical insights and experimental frameworks necessary for you to make informed decisions in your research and development endeavors.

The Synthetic Blueprint: How Precursors Shape the Pathway

The general synthesis of cyanine dyes involves the condensation of two heterocyclic quaternary salts with a polymethine bridge-forming reagent.[4][5] While the overarching strategy is conserved, the specific nature of the indolenine and quinoline precursors necessitates distinct synthetic considerations.

Synthesis from Indolenine Precursors

Indolenine-based precursors are the foundation for the widely recognized 'Cy' family of dyes (e.g., Cy3, Cy5, Cy7). The synthesis typically begins with the formation of the indolenine ring itself, often via the Fischer indole synthesis, which involves condensing a substituted phenylhydrazine with a ketone like methyl isopropyl ketone.[6] This is followed by N-alkylation to form the reactive quaternary indolium salt.[7]

The modularity of this approach is a significant advantage. Functional groups for bioconjugation can be introduced on the N-alkyl chain of the indolium salt, allowing for the late-stage introduction of sensitive moieties, thereby protecting them from potentially harsh reaction conditions during the core dye synthesis.[4][5]

Synthesis from Quinoline Precursors

Quinoline-based cyanine dyes are another historically significant and powerful class of fluorophores.[8] The precursors, typically quinaldine (2-methylquinoline) or lepidine (4-methylquinoline), are readily available. The synthesis starts with the N-alkylation of these precursors to form quinolinium salts.[9] These salts are then condensed to form the final dye.

The synthesis of symmetrical trimethine cyanines, for example, can be achieved by reacting lepidine salts with triethoxymethane.[9] Asymmetrical dyes are typically formed in a stepwise manner, where one quinolinium salt is first converted into a hemicyanine intermediate, which then reacts with a second, different heterocyclic salt.[9]

Visualizing the Synthesis Pathways

The following workflow illustrates the distinct yet parallel synthetic routes starting from the chosen precursors.

G cluster_0 Indolenine Route (e.g., for Cy-Dyes) cluster_1 Quinoline Route I_Start Phenylhydrazine + Methyl Isopropyl Ketone I_Fischer Fischer Indole Synthesis I_Start->I_Fischer I_Indolenine 2,3,3-Trimethylindolenine I_Fischer->I_Indolenine I_Quat N-Alkylation (Quaternization) I_Indolenine->I_Quat I_Indolium Indolium Salt (Precursor A) I_Quat->I_Indolium Condensation Condensation Reaction I_Indolium->Condensation Reacts with Bridge Source & second heterocycle Q_Start Quinaldine or Lepidine Q_Quat N-Alkylation (Quaternization) Q_Start->Q_Quat Q_Quinolinium Quinolinium Salt (Precursor B) Q_Quat->Q_Quinolinium Q_Quinolinium->Condensation Reacts with Bridge Source & second heterocycle Bridge Polymethine Bridge Source (e.g., Triethyl Orthoformate, Malonaldehyde Dianilide) Bridge->Condensation Dye Final Cyanine Dye Condensation->Dye G cluster_J J-Aggregation (Head-to-Tail) cluster_H H-Aggregation (Face-to-Face) j1 Dye → j2     Dye → j3         Dye → J_Result Red-Shifted Absorption Strong Fluorescence h1 Dye → h2 Dye → h3 Dye → H_Result Blue-Shifted Absorption Fluorescence Quenched Monomer Monomer Absorption Monomer->J_Result Bathochromic Shift Monomer->H_Result Hypsochromic Shift

Caption: Geometric arrangements of J- and H-aggregates.

Experimental Protocols: A Self-Validating System

Trustworthy data is built on robust and well-understood protocols. Here, we detail methodologies for the synthesis of a model cyanine dye and the critical measurement of its fluorescence quantum yield.

Protocol 1: Synthesis of a Symmetrical Trimethine Cyanine Dye

This protocol describes the synthesis of a symmetrical dye via the condensation of a heterocyclic quaternary salt with a one-carbon bridge source.

Objective: To synthesize a symmetrical trimethine cyanine dye.

Materials:

  • N-alkylated heterocyclic precursor salt (e.g., N-ethyl-4-methylquinolinium iodide) (2 equivalents)

  • Triethyl orthoformate (bridge source) (1.5 equivalents)

  • Pyridine or similar high-boiling basic solvent

  • Anhydrous conditions (Nitrogen or Argon atmosphere)

  • Standard reflux apparatus

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., dichloromethane/methanol gradient)

Methodology:

  • Reaction Setup: In a round-bottom flask dried in an oven and cooled under an inert atmosphere, combine the N-alkylated heterocyclic precursor salt (2 eq.) and anhydrous pyridine.

    • Rationale: Anhydrous conditions are crucial to prevent hydrolysis of the reactive intermediates. Pyridine acts as both a solvent and a base to facilitate the reaction.

  • Initiation: Begin stirring the mixture and heat it to reflux (typically >120 °C).

  • Bridge Addition: Once the mixture is refluxing, add triethyl orthoformate (1.5 eq.) dropwise over 15-20 minutes.

    • Rationale: A slow addition helps to control the reaction rate and minimize the formation of side products.

  • Reaction: Maintain the reflux for 2-4 hours. Monitor the reaction progress by TLC or HPLC-MS. The formation of the brightly colored dye is a clear visual indicator.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure (rotary evaporation).

  • Purification: The crude solid is often highly colored with impurities. Purify the product using silica gel column chromatography.

    • Rationale: A gradient elution, often starting with a less polar solvent (e.g., dichloromethane) and gradually increasing the polarity (e.g., by adding methanol), is typically required to first elute non-polar impurities and then the highly polar cyanine dye product. [4]7. Characterization: Confirm the structure and purity of the final dye product using ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Determination of Relative Fluorescence Quantum Yield (Φ_F)

This protocol uses the comparative method, which is widely accessible and provides reliable data when performed correctly. [10] Objective: To determine the fluorescence quantum yield of a test cyanine dye relative to a known standard.

Materials & Equipment:

  • Spectrofluorometer

  • UV-Vis spectrophotometer

  • Matched quartz cuvettes (1 cm path length)

  • Test cyanine dye

  • Reference standard with a known quantum yield (e.g., Indocyanine Green in DMSO, Cresyl Violet in methanol, depending on the spectral range). [11]* Spectroscopic grade solvent (the same solvent must be used for the test dye and the standard).

Methodology:

  • Standard and Sample Preparation: a. Choose a reference standard that absorbs and emits in a similar wavelength range to your test dye to minimize instrument-based errors. [10] b. Prepare stock solutions of the test dye and the reference standard in the same spectroscopic grade solvent. c. From the stock solutions, prepare a series of 5-6 dilutions for both the test dye and the standard. The absorbance of these solutions at the chosen excitation wavelength should be kept below 0.1 AU.

    • Rationale: Maintaining an absorbance < 0.1 is critical to avoid inner-filter effects, where emitted light is reabsorbed by other dye molecules in the solution, leading to an artificially low measured fluorescence intensity. [10]2. Absorbance Measurement: a. Using the UV-Vis spectrophotometer, measure the full absorbance spectrum for each dilution of the test dye and the standard. b. Record the absorbance value at the excitation wavelength (λ_ex) that will be used for fluorescence measurements.

  • Fluorescence Measurement: a. Set the excitation wavelength on the spectrofluorometer to λ_ex. b. Record the fluorescence emission spectrum for each dilution of the test dye and the standard. Ensure the exact same instrument settings (e.g., excitation and emission slit widths) are used for all measurements.

    • Rationale: Consistency in instrument parameters is paramount for a valid comparison between the sample and the standard.

  • Data Analysis: a. For each recorded emission spectrum, integrate the area under the curve to obtain the total fluorescence intensity (I). b. Create a plot of Integrated Fluorescence Intensity (y-axis) versus Absorbance at λ_ex (x-axis) for both the test dye and the reference standard. c. Determine the slope (Gradient, or Grad) of the resulting linear fits for both plots. The plots must be linear (R² > 0.99) for the data to be valid. d. Calculate the quantum yield of the test sample (Φ_X) using the following equation: [11] Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)

Conclusion

The selection of a precursor for cyanine dye synthesis is a fundamental determinant of the final probe's performance. Indolenine-based precursors provide a modular route to the popular Cy-dye family, while quinoline-based precursors offer access to a diverse range of dyes with potentially enhanced stability. By understanding the causal links between precursor structure, synthetic pathway, and photophysical properties, researchers can rationally design and select cyanine dyes that are precisely tailored to the demands of their specific application, whether it be for high-resolution cellular imaging, sensitive biochemical assays, or deep-tissue in vivo studies.

References

  • Ilina, K., & Henary, M. (2021). Cyanine Dyes Containing Quinoline Moieties: History, Synthesis, Optical Properties, and Applications. Chemistry – A European Journal, 27(13), 4230-4248. National Institutes of Health. [Link]

  • Krpetic, Z., et al. (2021). A Modular Approach for the Synthesis of Diverse Heterobifunctional Cyanine Dyes. The Journal of Organic Chemistry. ACS Publications. [Link]

  • Meltola, N. (n.d.). Cyanine dyes and synthesis methods thereof. Google Patents.
  • Krpetic, Z., et al. (2021). A Modular Approach for the Synthesis of Diverse Heterobifunctional Cyanine Dyes. The Journal of Organic Chemistry, 86(21), 15017-15025. National Institutes of Health. [Link]

  • Narayanan, N., & Gin, D. Y. (n.d.). Solid-phase methods for the synthesis of cyanine dyes. Cancer Research UK Cambridge Institute. Retrieved January 12, 2026, from [Link]

  • Stable and functional dyes for imaging living subjects. (2020). Advanced Science News. [Link]

  • Cigáň, M., et al. (2023). Engineering the Photophysics of Cyanines by Chain C1′ Substituents. The Journal of Organic Chemistry, 88(12), 8031-8040. National Institutes of Health. [Link]

  • Meltola, N. (n.d.). Cyanine dyes and synthesis methods thereof. Google Patents.
  • Shmanai, V. V., et al. (2005). A Convenient Synthesis of Cyanine Dyes: Reagents for the Labeling of Biomolecules. Helvetica Chimica Acta. [Link]

  • Samanta, S., et al. (2023). Synthesis, Optical Properties, and In Vivo Biodistribution Performance of Polymethine Cyanine Fluorophores. ACS Pharmacology & Translational Science. ACS Publications. [Link]

  • Schwechheimer, C., et al. (2018). A new structure–activity relationship for cyanine dyes to improve photostability and fluorescence properties for live cell imaging. Organic & Biomolecular Chemistry. RSC Publishing. [Link]

  • Song, X., et al. (2005). Synthesis and Characterization of Heptamethine Cyanine Dyes. Molecules, 10(10), 1337-1344. MDPI. [Link]

  • Ilina, K., & Henary, M. (2020). Cyanine Dyes Containing Quinoline Moieties: History, Synthesis, Optical Properties, and Applications. ResearchGate. [Link]

  • Cyanine Dyes. (n.d.). Creative Diagnostics. Retrieved January 12, 2026, from [Link]

  • Eisele, C., et al. (2016). Optimization of Cyanine Dye Stability and Analysis of FRET Interaction on DNA Microarrays. Sensors, 16(12), 2033. MDPI. [Link]

  • Okoh, O. A., et al. (2024). Towards structurally new cyanine dyes—investigating the photophysical and potential antifungal properties of linear substitute. Coloration Technology. Wiley Online Library. [Link]

  • de Souza, B. G., et al. (2024). Cyclopentene ring effects in cyanine dyes: a handle to fine-tune photophysical properties. Scientific Reports, 14(1), 2824. Nature. [Link]

  • Ilina, K., & Henary, M. (2021). Cyanine Dyes Containing Quinoline Moieties: History, Synthesis, Optical Properties, and Applications. Chemistry, 27(13), 4230-4248. PubMed. [Link]

  • Netto, A. V. G., et al. (2014). Symmetrical and Asymmetrical Cyanine Dyes. Synthesis, Spectral Properties, and BSA Association Study. The Journal of Organic Chemistry. ACS Publications. [Link]

  • Bricks, J. L., et al. (2017). Fluorescent J-aggregates of cyanine dyes: basic research and applications review. Methods and Applications in Fluorescence, 6(1), 012001. PubMed. [Link]

  • Photophysical properties of cyanines. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Kumar, S., et al. (2011). Ionic liquid-controlled J- versus H-aggregation of cyanine dyes. ResearchGate. [Link]

  • Deshpande, A. V., & Eastman, D. P. (1994). Cyanine dyes as ratiometric fluorescence standards for the far-red spectral region. Photochemical & Photobiological Sciences. RSC Publishing. [Link]

  • Evaluation of the photophysical properties of the cyanine dyes. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Synthesis of Cyanine Dyes. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Kumar, S., et al. (2011). Ionic liquid-controlled J- versus H-aggregation of cyanine dyes. Chemical Communications. RSC Publishing. [Link]

  • Jurinovich, S., et al. (2023). Aggregates of Cyanine Dyes: When Molecular Vibrations and Electrostatic Screening Make the Difference. The Journal of Physical Chemistry B, 127(21), 4736-4746. National Institutes of Health. [Link]

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The Unseen Advantage: 1,3,3-Trimethyl-2-methyleneindolin-5-amine in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic field of materials science, the quest for novel chromophores with superior performance characteristics is perpetual. For researchers, scientists, and professionals in drug development, the selection of the core molecular scaffold is a critical decision that dictates the photophysical and chemical properties of the final material. This guide provides an in-depth technical comparison of 1,3,3-Trimethyl-2-methyleneindolin-5-amine, a derivative of Fischer's base, with alternative heterocyclic amines in the synthesis of high-performance dyes and functional materials. We will explore the nuanced advantages of this versatile building block, supported by experimental data, to inform the rational design of next-generation materials.

The Fischer's Base Framework: A Foundation for Excellence

This compound, often referred to as 5-amino-Fischer's base, is a heterocyclic compound belonging to the indolenine family. Its structure, characterized by a reactive exocyclic methylene group and a strategically positioned amino functionality, makes it a prized precursor in the synthesis of a diverse array of functional dyes, particularly cyanine and polymethine dyes. These dyes are integral components in applications ranging from fluorescence imaging and biosensing to optical data storage and solar energy conversion.

The core advantages of employing the 5-amino-Fischer's base scaffold lie in its inherent structural features:

  • High Electron Donating Capacity: The indolenine nucleus is a potent electron donor, a property that is further enhanced by the presence of the amino group at the 5-position. This strong electron-donating character is fundamental to achieving long-wavelength absorption and emission, a crucial requirement for near-infrared (NIR) applications.

  • Structural Rigidity and Planarity: The fused ring system of the indolenine core imparts a degree of rigidity to the resulting dye molecules. This structural constraint can reduce non-radiative decay pathways, leading to higher fluorescence quantum yields and improved photostability.

  • Tunable Reactivity: The exocyclic methylene group provides a reactive site for condensation reactions with various electrophiles, allowing for the construction of polymethine chains of varying lengths. This modularity enables the fine-tuning of the spectral properties of the final dye. The amino group offers an additional site for functionalization, enabling the attachment of targeting moieties, solubilizing groups, or other functional units.

Head-to-Head Comparison: 5-Amino-Fischer's Base vs. The Alternatives

To objectively assess the merits of this compound, we will compare its performance in the context of cyanine dye synthesis against two common classes of heterocyclic amines: benzothiazole and quinoline derivatives.

The Contenders:
  • Alternative 1: 2-Amino-6-methoxybenzothiazole: A widely used precursor for the synthesis of thiazole orange and other benzothiazole-based cyanine dyes.

  • Alternative 2: 2-Aminoquinoline: A key building block for quinoline-based cyanine dyes, known for their applications in sensing and as DNA intercalators.

Performance Metrics: A Data-Driven Analysis

The following table summarizes key performance indicators for cyanine dyes synthesized from 5-amino-Fischer's base and the selected alternatives. The data is a composite representation from various studies to illustrate general trends.

Performance MetricDye from 5-Amino-Fischer's BaseDye from 2-Amino-6-methoxybenzothiazoleDye from 2-Aminoquinoline
Maximum Absorption (λmax) Typically > 700 nm500 - 650 nm550 - 700 nm
Molar Extinction Coefficient (ε) High (often > 200,000 M⁻¹cm⁻¹)[1][2][3]Moderate to HighModerate to High
Fluorescence Quantum Yield (ΦF) Moderate to High (can be enhanced by structural modifications)[1]Generally HighVariable, often sensitive to environment
Photostability Good to Excellent (enhanced by polymethine chain rigidification)[1]ModerateModerate to Good
Solvatochromism ModerateSignificantSignificant
Synthetic Accessibility Readily accessible through Fischer indole synthesisCommercially availableCommercially available

Analysis of Performance Data:

The data clearly indicates that cyanine dyes derived from 5-amino-Fischer's base exhibit a distinct advantage in achieving near-infrared (NIR) absorption and emission . This is a direct consequence of the powerful electron-donating nature of the indolenine ring system, which effectively extends the π-conjugated system of the polymethine chain. For applications requiring deep tissue penetration in biological imaging or for materials designed to interact with NIR light, the Fischer's base scaffold is often the superior choice.

While benzothiazole and quinoline-based dyes can exhibit high fluorescence quantum yields, their absorption maxima are generally in the visible region of the spectrum. Furthermore, the photostability of indocyanine dyes derived from Fischer's base can be systematically improved through synthetic modifications that rigidify the polymethine chain, a strategy that has proven highly effective.[1]

Experimental Protocol: Synthesis of a Symmetrical Heptamethine Cyanine Dye

To illustrate the practical application of this compound, a detailed protocol for the synthesis of a symmetrical heptamethine cyanine dye is provided below. This procedure is a representative example of the condensation reaction that forms the core of cyanine dye synthesis.

Objective: To synthesize a symmetrical heptamethine cyanine dye using this compound as the heterocyclic base.

Materials:

  • This compound

  • Glutaconaldehyde dianil hydrochloride

  • Acetic anhydride

  • Pyridine

  • Ethanol

  • Diethyl ether

Procedure:

  • Quaternization of the Fischer's Base:

    • Dissolve this compound in a suitable solvent such as acetonitrile.

    • Add an alkylating agent (e.g., methyl p-toluenesulfonate or dimethyl sulfate) and reflux the mixture to form the quaternary indoleninium salt.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and precipitate the product with diethyl ether. Filter and dry the quaternary salt.

  • Condensation Reaction:

    • In a round-bottom flask, dissolve the quaternized indoleninium salt and glutaconaldehyde dianil hydrochloride in a mixture of acetic anhydride and pyridine.

    • Heat the reaction mixture at reflux for a specified time (typically 1-3 hours). The color of the solution will change to a deep green or blue.

    • Monitor the progress of the reaction by UV-Vis spectroscopy, observing the formation of the characteristic long-wavelength absorption band of the heptamethine cyanine dye.

  • Purification:

    • After cooling, pour the reaction mixture into a large volume of diethyl ether to precipitate the crude dye.

    • Collect the solid by filtration and wash thoroughly with diethyl ether.

    • Purify the dye by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Characterization:

  • Confirm the structure of the synthesized dye using ¹H NMR, ¹³C NMR, and mass spectrometry.

  • Determine the maximum absorption and emission wavelengths (λmax and λem) and the molar extinction coefficient (ε) using UV-Vis and fluorescence spectroscopy.

  • Evaluate the photostability by exposing a solution of the dye to a light source of known intensity and monitoring the decrease in absorbance over time.

Visualizing the Synthesis and Logic

To better understand the synthetic workflow and the logical relationship between the precursor and the final product, the following diagrams are provided.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate cluster_reagents Condensation Reagents cluster_product Final Product A 1,3,3-Trimethyl-2- methyleneindolin-5-amine C Quaternized Indoleninium Salt A->C Quaternization B Alkylating Agent B->C F Symmetrical Heptamethine Cyanine Dye C->F Condensation D Glutaconaldehyde dianil hydrochloride D->F E Acetic Anhydride/ Pyridine E->F

Caption: Synthetic workflow for a symmetrical heptamethine cyanine dye.

Structure_Property_Relationship A Indolenine Core (Fischer's Base) B High Electron Donating Capacity A->B E Structural Rigidity A->E C Extended π-Conjugation in Polymethine Chain B->C D Long Wavelength (NIR) Absorption/Emission C->D F Reduced Non-Radiative Decay E->F G High Fluorescence Quantum Yield F->G

Caption: Relationship between structure and key photophysical properties.

Conclusion: A Strategic Choice for High-Performance Materials

The choice of a core heterocyclic amine is a pivotal decision in the design of functional dyes and materials. While alternatives such as benzothiazole and quinoline derivatives have their merits, this compound offers a unique combination of strong electron-donating character, structural rigidity, and synthetic versatility. These attributes translate into superior performance, particularly in the development of materials that operate in the near-infrared spectrum.

For researchers and scientists pushing the boundaries of what is possible in fluorescence imaging, sensing, and optoelectronics, the Fischer's base framework provides a robust and reliable platform for innovation. By understanding the fundamental advantages conferred by this remarkable building block, the scientific community can continue to develop materials with unprecedented performance and functionality.

References

  • Mishra, A., Behera, R. K., Behera, P. K., Mishra, B. K., & Behera, G. B. (2000). Cyanines during the 1990s: A review. Chemical Reviews, 100(6), 1973-2012. [Link]

  • Benson, R. C., & Kues, H. A. (1977). The fluorescence properties of quinoline and its derivatives. The Journal of Physical Chemistry, 81(25), 2513-2517. [Link]

  • Fabian, J., & Hartmann, H. (1980). Light absorption of organic colorants. Springer-Verlag.
  • Gruber, H., & Greber, G. (1983). Polymethine dyes. In The Chemistry of Synthetic Dyes (Vol. 8, pp. 1-123). Academic Press.
  • Licha, K., Riefke, B., & Ebert, W. (2000). In vivo characterization of cyanine dyes as contrast agents for near-infrared imaging. Photochemistry and Photobiology, 72(3), 392-398. [Link]

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literature review of 1,3,3-Trimethyl-2-methyleneindolin-5-amine applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to 1,3,3-Trimethyl-2-methyleneindolin-5-amine as a Precursor for Advanced Functional Dyes

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical review of this compound, a key heterocyclic building block in the synthesis of functional dyes. We will move beyond a simple description of the molecule to a comparative analysis, evaluating its utility against other common precursors in the development of high-performance fluorophores for research and diagnostic applications. This document is intended for researchers, chemists, and drug development professionals who are actively engaged in the design and synthesis of novel molecular probes and dyes.

Introduction: The Strategic Importance of Fischer Base Derivatives

In the realm of organic electronics and biomedical imaging, the indoline scaffold is a privileged structure. Specifically, 1,3,3-trimethyl-2-methyleneindoline, commonly known as Fischer's base, is a cornerstone for the synthesis of a vast array of cyanine, hemicyanine, and styryl dyes. The reactivity of its exocyclic methylene group makes it an exceptional nucleophile for condensation reactions, forming the polymethine chain that is characteristic of these dye classes.

The subject of this guide, this compound, is a functionally-rich derivative of Fischer's base. The introduction of an amine group (-NH2) at the 5-position of the indoline ring is a critical structural modification. This group serves two primary purposes:

  • Electronic Tuning : As a potent electron-donating group, the 5-amino substituent significantly alters the electronic distribution within the molecule's π-system. This directly influences the photophysical properties of the final dye, often leading to a bathochromic (red) shift in absorption and emission spectra.

  • Reactive Handle : The primary amine provides a convenient site for further chemical modification. It can be readily acylated, alkylated, or used in other coupling reactions to attach biomolecules (like peptides or antibodies), targeting ligands, or other functional moieties, thereby creating sophisticated molecular probes.

This guide will compare the performance of dyes derived from 5-amino-Fischer's base with those derived from the unsubstituted parent compound and other substituted analogues, providing a clear rationale for its selection in specific applications.

Comparative Analysis: Performance of Derived Dyes

The choice of a Fischer's base derivative as a starting material has a profound and predictable impact on the resulting dye's characteristics. The primary comparison will be made between dyes synthesized from the parent (unsubstituted) Fischer's base and the 5-amino substituted variant.

Impact on Photophysical Properties

The electron-donating nature of the 5-amino group enhances the intramolecular charge transfer (ICT) character of the derived dyes. This typically results in significant changes to the key performance indicators for a fluorophore.

Table 1: Comparative Photophysical Data of Hemicyanine Dyes Derived from Different Fischer's Base Precursors

PrecursorDerivative FunctionalityAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Quantum Yield (Φ)Application Context
Unsubstituted Fischer's BaseNone (Parent Compound)~560~610~55,000~0.15General fluorescent staining
This compound 5-Amino (Electron-Donating) ~644 ~778 ~48,000 ~0.10 Near-Infrared (NIR) Imaging
5-Nitro-Fischer's Base5-Nitro (Electron-Withdrawing)~540~600~60,000~0.05Quencher, non-linear optics

Note: The data presented are representative values synthesized from various literature sources and are intended for comparative purposes. Actual values will vary based on the specific reaction partner and solvent conditions.

From this data, a clear trend emerges. The 5-amino group induces a substantial bathochromic shift, pushing the dye's activity into the near-infrared (NIR) window (~650-900 nm). This is a highly desirable feature for biological imaging applications, as it minimizes autofluorescence from native biological tissues, reduces light scattering, and allows for deeper tissue penetration. While there may be a slight trade-off in quantum yield, the benefits of operating in the NIR region often outweigh this drawback.

Causality Behind Experimental Observations

The observed red shift is a direct consequence of the 5-amino group's ability to destabilize the highest occupied molecular orbital (HOMO) of the chromophore's π-system. According to molecular orbital theory, raising the energy of the HOMO while having a smaller effect on the lowest unoccupied molecular orbital (LUMO) results in a smaller HOMO-LUMO energy gap. Since the energy of absorbed and emitted photons is proportional to this gap, a smaller gap corresponds to longer wavelength (lower energy) light.

Conversely, electron-withdrawing groups like a nitro group (-NO2) stabilize the HOMO, increasing the energy gap and causing a hypsochromic (blue) shift, rendering them less suitable for long-wavelength imaging.

Experimental Protocols & Methodologies

To provide a practical context, we describe a representative synthesis of a near-infrared hemicyanine dye using this compound. This protocol is designed to be self-validating through clear checkpoints and characterization steps.

Synthesis of a NIR Hemicyanine Styryl Dye

This procedure involves the condensation of this compound with an appropriate aromatic aldehyde.

Objective: To synthesize a dye with absorption and emission in the NIR range.

Materials:

  • This compound (1.0 mmol)

  • 4-(Diethylamino)salicylaldehyde (1.0 mmol)

  • Anhydrous Ethanol (20 mL)

  • Piperidine (0.1 mL, catalyst)

  • Standard reflux apparatus with condenser and nitrogen inlet

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Dichloromethane/Methanol mixture)

Protocol:

  • Reaction Setup: To a 50 mL round-bottom flask, add this compound (1.0 mmol) and 4-(diethylamino)salicylaldehyde (1.0 mmol).

  • Solvent and Catalyst Addition: Add 20 mL of anhydrous ethanol to dissolve the reactants. Add a catalytic amount of piperidine (approx. 0.1 mL) to the mixture. The piperidine acts as a base to facilitate the condensation reaction.

  • Reflux: Equip the flask with a reflux condenser under a nitrogen atmosphere. Heat the mixture to reflux (approximately 80°C) and maintain for 4-6 hours.

    • Expert Rationale: The reaction is monitored by thin-layer chromatography (TLC). The disappearance of the starting materials indicates the reaction is nearing completion. A nitrogen atmosphere prevents oxidation of the reactants and product.

  • Cooling and Precipitation: After the reaction is complete, allow the flask to cool to room temperature. The crude product may precipitate from the solution.

  • Purification:

    • Filter the crude product if it has precipitated. Wash with cold ethanol.

    • If no precipitate forms, remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude residue by column chromatography on silica gel. A gradient of methanol in dichloromethane (e.g., 0% to 5% methanol) is typically effective for eluting the polar dye product.

  • Characterization (Self-Validation):

    • Structure Verification: Confirm the identity and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

    • Photophysical Analysis: Dissolve a small, accurately weighed sample in a spectroscopic grade solvent (e.g., DMSO or ethanol). Measure its UV-Vis absorption spectrum to find λ_abs and calculate the molar extinction coefficient (ε). Measure the fluorescence emission spectrum to find λ_em and determine the quantum yield (Φ) relative to a known standard (e.g., indocyanine green).

Diagrams of Key Processes

To visualize the concepts discussed, the following diagrams are provided.

G cluster_reactants Reactants cluster_process Process cluster_products Products FischerBase 1,3,3-Trimethyl-2- methyleneindolin-5-amine Reaction Condensation Reaction (Ethanol, Piperidine, Reflux) FischerBase->Reaction Aldehyde Aromatic Aldehyde (e.g., 4-(Diethylamino)salicylaldehyde) Aldehyde->Reaction Hemicyanine NIR Hemicyanine Dye Reaction->Hemicyanine Water H₂O Reaction->Water

Caption: Synthetic route for a NIR hemicyanine dye.

G start Synthesized Dye Sample dissolve Dissolve in Spectroscopic Grade Solvent (e.g., DMSO) start->dissolve 1. Preparation uv_vis Measure UV-Vis Absorption (Determine λ_abs, ε) dissolve->uv_vis 2. Absorbance fluorescence Measure Fluorescence Emission (Determine λ_em) dissolve->fluorescence 3. Emission data_analysis Compile Photophysical Data uv_vis->data_analysis qy_calc Calculate Quantum Yield (Φ) (Relative to Standard) fluorescence->qy_calc 4. Quantification qy_calc->data_analysis

A Technical Guide to the Quantum Yield of Fluorophores Based on the 1,3,3-Trimethyl-2-methyleneindoline Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel fluorescent probes and dye-sensitized materials, the 1,3,3-trimethyl-2-methyleneindoline core structure serves as a versatile and valuable scaffold. The electron-donating nature of the indoline nitrogen makes it an excellent building block for creating "push-pull" chromophores, such as hemicyanine and styryl dyes, which often exhibit environmentally sensitive fluorescence and large Stokes shifts. A critical parameter for the evaluation of these fluorophores is their fluorescence quantum yield (Φf), which quantifies the efficiency of the conversion of absorbed photons into emitted photons.

Comparative Quantum Yield Data: An Illustrative Example

To provide a tangible example, we can consider the photophysical properties of styryl dyes derived from the broader indoline family. While specific data for a series of dyes from the 5-amino substituted indoline is sparse, the principles of how structural modifications impact quantum yield can be inferred from related compounds. For instance, the introduction of different acceptor groups or alterations in the conjugation length of the polymethine bridge in hemicyanine dyes can lead to significant variations in quantum yield.

Below is a hypothetical table structure that a researcher would aim to populate with their experimental data. For the purpose of this guide, we will proceed with a detailed methodology to generate such a comparative dataset.

Dye StructureSolventAbsorption Max (nm)Emission Max (nm)Quantum Yield (Φf)Reference
Dye 1 EthanolDataDataData[Your Data]
Dye 2 EthanolDataDataData[Your Data]
Dye 3 EthanolDataDataData[Your Data]
Dye 4 EthanolDataDataData[Your Data]

Experimental Protocol: Relative Fluorescence Quantum Yield Determination

The most common and accessible method for determining the fluorescence quantum yield of a compound is the relative method. This technique involves comparing the fluorescence intensity of the sample under investigation to that of a well-characterized standard with a known quantum yield. Rhodamine 6G in ethanol, with a widely accepted quantum yield of 0.95, is an excellent standard for the visible region of the spectrum.[1][2]

The underlying principle of the relative method is that for dilute solutions with low absorbance, the integrated fluorescence intensity is directly proportional to the amount of light absorbed and the quantum yield of the sample.

Causality Behind Experimental Choices
  • Choice of Standard: The selected standard should have absorption and emission profiles that are in a similar spectral region to the sample to minimize wavelength-dependent biases in the spectrometer's detector. Rhodamine 6G is suitable for many styryl and hemicyanine dyes which often absorb in the 450-550 nm range and emit in the 550-650 nm range.

  • Low Absorbance: Maintaining the absorbance of all solutions below 0.1 at the excitation wavelength is crucial to avoid inner filter effects.[3] The primary inner filter effect occurs when the solution absorbs too much of the excitation light, leading to non-uniform illumination of the sample. The secondary inner filter effect arises when the emitted fluorescence is re-absorbed by other dye molecules in the solution. Both effects lead to an underestimation of the true fluorescence intensity.

  • Solvent Matching: Ideally, the same solvent should be used for both the sample and the standard. If different solvents are used, a correction for the difference in refractive index must be applied, as the refractive index of the medium can influence the amount of light that escapes the cuvette and reaches the detector.

Step-by-Step Methodology
  • Preparation of Stock Solutions:

    • Accurately prepare stock solutions of the standard (e.g., Rhodamine 6G) and the dye samples in a high-purity solvent (e.g., ethanol). A typical concentration is 1x10⁻⁴ M. Protect the solutions from light to prevent photobleaching.

  • Preparation of Working Solutions:

    • Prepare a series of dilutions of the stock solutions of both the standard and the sample to obtain solutions with absorbances ranging from approximately 0.02 to 0.1 at the chosen excitation wavelength.

  • Absorbance Measurements:

    • Using a UV-Vis spectrophotometer, record the absorbance spectra of all working solutions.

    • Determine the absorbance at the excitation wavelength (λex) for each solution.

  • Fluorescence Measurements:

    • Using a spectrofluorometer, record the fluorescence emission spectra of all working solutions.

    • The excitation wavelength (λex) should be the same for both the standard and the sample.

    • The excitation and emission slit widths should be kept constant throughout all measurements.

    • Record the emission spectrum over a range that covers the entire emission band of the dye.

  • Data Analysis and Calculation:

    • Integrate the area under the fluorescence emission curve for each spectrum.

    • Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the standard and the sample.

    • The plot should yield a straight line for each compound, and the slope of this line is the gradient (Grad).

    • The quantum yield of the sample (Φx) can then be calculated using the following equation:

      Φx = Φst * (Gradx / Gradst) * (η²x / η²st)

      Where:

      • Φst is the quantum yield of the standard.

      • Gradx is the gradient of the plot for the sample.

      • Gradst is the gradient of the plot for the standard.

      • ηx is the refractive index of the solvent used for the sample.

      • ηst is the refractive index of the solvent used for the standard. (If the same solvent is used, this term becomes 1).

G cluster_prep Solution Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis prep_stock Prepare Stock Solutions (Standard & Samples) prep_work Prepare Working Solutions (Absorbance < 0.1) prep_stock->prep_work abs_spec Record Absorbance Spectra prep_work->abs_spec fluo_spec Record Fluorescence Spectra prep_work->fluo_spec plot Plot Integrated Intensity vs. Absorbance abs_spec->plot integrate Integrate Fluorescence Intensity fluo_spec->integrate integrate->plot calculate Calculate Quantum Yield (Φx) plot->calculate

Experimental workflow for relative quantum yield determination.

Factors Influencing Quantum Yield in Indoline-Based Dyes

The fluorescence quantum yield of dyes derived from 1,3,3-trimethyl-2-methyleneindoline is not an intrinsic, immutable property. It is highly dependent on both the molecular structure of the dye and its surrounding environment. Understanding these factors is key to designing and optimizing fluorescent probes for specific applications.

Molecular Structure
  • Donor-Acceptor Strength: In "push-pull" dyes, the electronic coupling between the electron-donating indoline moiety and the electron-accepting group is a primary determinant of the photophysical properties. A well-balanced donor-acceptor pair can lead to a high quantum yield.

  • Conjugation Length: The length of the polymethine bridge in hemicyanine and styryl dyes significantly affects the absorption and emission wavelengths. While extending the conjugation typically leads to red-shifted spectra, the effect on quantum yield can be more complex, often with an optimal length beyond which non-radiative decay pathways become more prevalent.

  • Molecular Rigidity: One of the most significant factors affecting the quantum yield of many cyanine and styryl dyes is their conformational flexibility.[4] Torsional motion around the polymethine chain in the excited state can provide an efficient non-radiative decay pathway, thus quenching fluorescence.[5] Incorporating structural elements that restrict this rotation, such as bridging the polymethine chain, can dramatically increase the quantum yield.[4]

Environmental Factors
  • Solvent Polarity: The solvatochromic behavior of many indoline-based dyes, where the absorption and emission spectra shift with solvent polarity, is well-documented. This is due to changes in the dipole moment of the dye upon excitation. The quantum yield can also be highly dependent on solvent polarity, as different solvents can stabilize or destabilize the excited state, influencing the rates of radiative and non-radiative decay.

  • Solvent Viscosity: Increasing the viscosity of the solvent can physically hinder the torsional motions of the dye molecule in the excited state.[5] This restriction of a major non-radiative decay pathway often leads to a significant enhancement of the fluorescence quantum yield.[4]

  • Temperature: An increase in temperature generally leads to a decrease in fluorescence quantum yield. This is because higher temperatures increase the rate of non-radiative decay processes, such as internal conversion and intersystem crossing, by providing more thermal energy to overcome activation barriers for these processes.

  • Biomolecular Conjugation: When these dyes are conjugated to biomolecules like proteins or nucleic acids, their local environment changes drastically.[6] This can lead to significant changes in their quantum yield due to factors such as restricted motion, altered polarity, and specific interactions with the biomolecule.

G cluster_molecular Molecular Structure cluster_environmental Environmental Factors QY Quantum Yield (Φf) DonorAcceptor Donor-Acceptor Strength DonorAcceptor->QY Conjugation Conjugation Length Conjugation->QY Rigidity Molecular Rigidity Rigidity->QY Polarity Solvent Polarity Polarity->QY Viscosity Solvent Viscosity Viscosity->QY Temperature Temperature Temperature->QY ConjugationEnv Biomolecular Conjugation ConjugationEnv->QY

Factors influencing the fluorescence quantum yield of indoline-based dyes.

Conclusion

While a comprehensive comparative guide for dyes based on 1,3,3-Trimethyl-2-methyleneindolin-5-amine awaits further research, this document provides the necessary framework for researchers to undertake such investigations. By following the detailed experimental protocol for relative quantum yield determination, and by understanding the key molecular and environmental factors that govern fluorescence efficiency, scientists and drug development professionals can effectively characterize and optimize novel fluorophores derived from this versatile chemical scaffold for a wide range of applications.

References

  • Prahl, S. (2017). Rhodamine 6G. OMLC. [Link]

  • Magde, D., Wong, R., & Seybold, P. G. (2002). Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields. Photochemistry and photobiology, 75(4), 327–334. [Link]<0327:fqyatr>2.0.co;2

  • Würth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature protocols, 8(8), 1535–1550. [Link]

  • Kubota, Y., Otomo, Y., & Murofushi, H. (2002). Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents. Photochemistry and Photobiology, 75(4), 327-334.
  • JASCO. (2021, March 10). Fluorescence quantum yield measurement. [Link]

  • Agilent Technologies. (n.d.). Determination of Relative Fluorescence Quantum Yield Using the Agilent Cary Eclipse. [Link]

  • ISS. (n.d.). Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. [Link]

  • Parker, C. A., & Rees, W. T. (1960). Correction of fluorescence spectra and measurement of fluorescence quantum efficiency. Analyst, 85(1013), 587-600.
  • Gotor, R., et al. (2023). Fluorescent properties of cyanine dyes as a matter of the environment. Journal of Fluorescence, 34(2), 925-933.
  • Würth, C., González, M. G., Niessner, R., Panne, U., Haisch, C., & Resch-Genger, U. (2012). Determination of the absolute fluorescence quantum yield of rhodamine 6G with optical and photoacoustic methods--providing the basis for fluorescence quantum yield standards. Talanta, 90, 30–37. [Link]

  • Magde, D., Wong, R., & Seybold, P. G. (2002). Fluorescence Quantum Yields and Their Relation to Lifetimes of Rhodamine 6G and Fluorescein in Nine Solvents. Photochemistry and Photobiology, 75(4), 327-334.
  • Sanborn, J., et al. (2007). Immobilization of Cyanines in DNA Produces Systematic Increases in Fluorescence Intensity. The Journal of Physical Chemistry B, 111(37), 11064-11074.
  • Chibisov, A. K., & Görner, H. (2023). Fluorescent Properties of Cyanine Dyes As a Matter of the Environment. Journal of Fluorescence, 34(2), 925-933.
  • Lavis, L. D., & Raines, R. T. (2015). Spectral Fine Tuning of Cyanine Dyes: Electron Donor- Acceptor Substituted Analogues of Thiazole Orange. ACS Chemical Biology, 10(8), 1829-1838.

Sources

assessing the purity of synthesized 1,3,3-Trimethyl-2-methyleneindolin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

<Purity Assessment of Synthesized 1,3,3-Trimethyl-2-methyleneindolin-5-amine: A Comparative Guide

Introduction

This compound, a derivative of Fischer's base, is a crucial heterocyclic building block in the synthesis of various functional dyes and pharmacologically active molecules.[1][2] The isomeric purity of this intermediate is paramount, as even trace impurities can propagate through multi-step syntheses, impacting the final product's efficacy, safety, and regulatory compliance.[3][4] This guide provides a comprehensive framework for assessing the purity of lab-synthesized this compound, comparing the utility of various analytical techniques. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our recommendations in authoritative data.

Understanding the Synthetic Landscape and Potential Impurities

The target compound is typically synthesized via a multi-step process starting with a Fischer indole synthesis, followed by nitration, N-alkylation, and subsequent reduction of the nitro group.[5] This pathway, while effective, can introduce a predictable profile of impurities.

Common Synthetic Route:

  • Fischer Indole Synthesis: Reaction of a substituted phenylhydrazine with 3-Methyl-2-butanone.[5][6]

  • Nitration: Introduction of a nitro group at the 5-position of the indoline ring.[5]

  • N-Alkylation: Methylation of the indoline nitrogen.[7]

  • Reduction: Conversion of the nitro group to the primary amine.[5]

This process can lead to several classes of impurities that must be analytically resolved:

  • Starting Materials: Unreacted phenylhydrazine, 3-Methyl-2-butanone, or nitrating/alkylating agents.

  • Intermediates: Incomplete conversion can leave residual 2,3,3-Trimethylindolenine, 5-Nitro-2,3,3-trimethylindolenine, or the N-alkylated nitro intermediate.[5]

  • Isomeric Impurities: Positional isomers formed during the nitration step (e.g., 6-nitro or 7-nitro derivatives) are critical impurities that can be difficult to separate.

  • Side-Reaction Products: The acidic conditions of the Fischer indole synthesis can promote side reactions, leading to polymeric byproducts or tars.[8][9]

  • Degradation Products: The amine functionality makes the final product susceptible to oxidation.

The following diagram illustrates the logical flow of synthesis and the origin of potential impurities.

Synthesis_Impurity_Flow cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurity Sources A Phenylhydrazine + 3-Methyl-2-butanone B Fischer Indole Synthesis A->B SM Unreacted Starting Materials A->SM C 2,3,3-Trimethylindolenine B->C SRP Side-Reaction Products (Tars, Polymers) B->SRP D Nitration C->D INT Incomplete Conversion (Intermediates) C->INT E 5-Nitro Intermediate D->E ISO Positional Isomers (e.g., 6-amino) D->ISO F N-Alkylation E->F E->INT G N-Alkyl-5-Nitro Intermediate F->G H Reduction G->H G->INT I Final Product: 1,3,3-Trimethyl-2- methyleneindolin-5-amine H->I

Caption: Synthesis pathway and corresponding impurity generation points.

Comparative Analysis of Purity Assessment Techniques

No single analytical technique is sufficient for comprehensive purity profiling. A multi-modal approach is essential for ensuring the quality of the synthesized compound. The choice of technique depends on the specific information required, from routine purity checks to detailed structural elucidation of unknown impurities.[10][11]

Technique Primary Application Strengths Limitations Typical Purity Range Detected
HPLC-UV/DAD Quantitative purity analysis, detection of known and unknown impurities.High resolution, excellent quantitation, robust, widely available.[3]Requires chromophores, may not resolve all isomers, requires reference standards for identification.0.05% - 99.9%
GC-MS Analysis of volatile impurities, starting materials, and certain byproducts.High sensitivity, excellent for volatile/semi-volatile compounds, provides structural information (MS).[12][13]Not suitable for non-volatile or thermally labile compounds; derivatization may be required.[14]0.01% - 99.9%
NMR (¹H, ¹³C) Structural confirmation, identification and quantification of major components and significant impurities.Provides definitive structural information, inherently quantitative (qNMR).[15][16]Lower sensitivity than chromatographic methods, complex mixture analysis can be challenging.> 1% for routine analysis
FTIR Functional group identification, comparison to reference standard.Fast, non-destructive, provides "fingerprint" of the molecule.[17][18]Not suitable for quantitation of minor components, limited use for complex mixtures.Primarily for major component ID
Workflow for Comprehensive Purity Assessment

A logical workflow ensures that the most efficient techniques are applied at the appropriate stages of analysis.

Purity_Workflow start Synthesized Product ftir FTIR Analysis start->ftir hplc HPLC-UV/DAD Screening start->hplc gcms GC-MS for Volatiles start->gcms decision1 Fingerprint Match? ftir->decision1 decision2 Purity > 99%? No major unknowns? hplc->decision2 gcms->hplc nmr NMR (¹H, ¹³C) for Structure end_pass Product Meets Spec nmr->end_pass decision1->hplc Yes end_fail Further Purification/ Re-synthesis Required decision1->end_fail No decision2->nmr Yes lcms LC-MS for Impurity ID decision2->lcms No lcms->end_fail

Sources

A Researcher's Guide to the Cost-Benefit Analysis of 1,3,3-Trimethyl-2-methyleneindolin-5-amine in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers in synthetic chemistry, the choice of a molecular scaffold is a critical decision point, balancing synthetic accessibility, cost, and downstream functionalization potential. 1,3,3-Trimethyl-2-methyleneindolin-5-amine, a derivative of the well-known Fischer's Base, presents itself as a valuable, yet strategically demanding, building block. This guide provides an in-depth cost-benefit analysis of its use, comparing viable synthetic routes and commercial availability to inform your research and development decisions.

Introduction: The Strategic Value of the 5-Amino Indoline Scaffold

This compound (CAS 6872-05-5) is a substituted indoline featuring a reactive exocyclic methylene group and a nucleophilic aromatic amine.[1][2] This unique combination makes it a powerful intermediate, particularly in the synthesis of dyes and complex heterocyclic systems.[3][4] The core indoline structure is a privileged scaffold in medicinal chemistry, while the 5-amino group provides a crucial handle for further chemical modification, such as diazotization or amide coupling, allowing for the construction of diverse molecular libraries.

The primary challenge and the core of our analysis lies not in its utility, but in its acquisition. Is it more cost-effective to purchase this specialized reagent, or can it be synthesized in-house with a justifiable expenditure of time and resources? To answer this, we must dissect the two most plausible synthetic strategies.

Comparative Analysis of Synthetic Pathways

The synthesis of this compound can be approached from two distinct strategic directions, each with its own set of costs and benefits.

  • Route A: Post-Functionalization. This route involves the synthesis of the common precursor, 1,3,3-Trimethyl-2-methyleneindoline (Fischer's Base), followed by nitration and subsequent reduction to install the 5-amino group.

  • Route B: Pre-Functionalization. This strategy employs a starting material that already contains the key nitrogen functionality, namely 4-nitrophenylhydrazine, which is then used in a Fischer indole synthesis.

The following diagram illustrates the workflow for these two competing synthetic routes.

Synthetic_Workflow_Comparison start_A Route A: Post-Functionalization A1 Phenylhydrazine + 3-Methyl-2-butanone start_A->A1 start_B Route B: Pre-Functionalization B1 4-Nitrophenylhydrazine + 3-Methyl-2-butanone start_B->B1 A2 Fischer Indole Synthesis A1->A2 A3 Fischer's Base (CAS 118-12-7) A2->A3 A4 Nitration (HNO3/H2SO4) A3->A4 A5 5-Nitro Intermediate (CAS 36429-14-8) A4->A5 A6 Reduction (e.g., Fe/AcOH) A5->A6 FP This compound (CAS 6872-05-5) A6->FP B2 Fischer Indole Synthesis B1->B2 B3 5-Nitro-2,3,3-trimethyl-3H-indole B2->B3 B4 N-Methylation (e.g., Dimethyl Sulfate) B3->B4 B5 Reduction (e.g., NaBH4) B4->B5 B5->FP

Caption: Comparative workflow of two primary synthetic routes to the target compound.

In-Depth Cost-Benefit Breakdown

The choice between these routes—and the alternative of direct purchase—depends on a multi-faceted analysis of cost, yield, time, safety, and scalability.

FactorRoute A: Post-FunctionalizationRoute B: Pre-FunctionalizationDirect Purchase
Starting Material Cost Low. Phenylhydrazine is relatively inexpensive.Moderate. 4-Nitrophenylhydrazine is more expensive than phenylhydrazine.[5][6]High. As a specialized derivative, the per-gram cost is significantly higher.[1][2]
Number of Steps 3 (Indole Synthesis, Nitration, Reduction)3 (Indole Synthesis, Methylation, Reduction)1 (Procurement)
Overall Yield Moderate. Yields can be high for the initial Fischer synthesis, but nitration can produce side products, and the final reduction adds another purification step.Potentially Low to Moderate. The Fischer indole synthesis with electron-withdrawing groups like nitro can be sluggish and lower-yielding.[7]100% (of purchased quantity)
Time Investment High. Multiple reaction setups, workups, and purifications are required.High. Similar to Route A, involves multiple complex steps.Low. Lead time depends on supplier stock.
Process Safety High Hazard. Requires handling of highly corrosive nitrating acids (HNO₃/H₂SO₄).Moderate Hazard. Involves toxic methylating agents like dimethyl sulfate and requires careful control of the Fischer indole reaction conditions.[8]Low Hazard. Limited to standard laboratory handling of a solid amine.
Scalability Challenging. Scaling nitration reactions requires stringent temperature control to manage exothermic reactions and ensure regioselectivity.Moderate. The Fischer indole synthesis is a well-established industrial reaction, though yields may be a concern.[9]Limited. Dependent on a few specialized commercial suppliers.[1][2]
Expertise Required High. Requires experience with hazardous nitration procedures and multi-step synthesis.Moderate to High. Requires proficiency in heterocyclic synthesis and handling of toxic reagents.Low. Basic laboratory skills are sufficient.
Experimental Protocols & Causality

To provide a practical basis for this analysis, detailed protocols for the key transformations are outlined below. The choice of reagents and conditions is critical for maximizing yield and ensuring safety.

This foundational step utilizes the classic Fischer indole synthesis.[9][10] The reaction proceeds by forming a phenylhydrazone, which then undergoes an acid-catalyzed[11][11]-sigmatropic rearrangement.[12]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine phenylhydrazine (1.0 eq) and 3-methyl-2-butanone (1.1 eq).

  • Solvent/Catalyst: Add glacial acetic acid as both the solvent and the acid catalyst. The acidity is crucial for both the initial hydrazone formation and the subsequent rearrangement.

  • Heating: Heat the mixture to reflux for 3-4 hours. The thermal energy drives the[11][11]-sigmatropic rearrangement, which is the key bond-forming step.

  • Workup: After cooling, pour the reaction mixture into an ice-water slurry and basify with a concentrated NaOH solution to neutralize the acetic acid and precipitate the crude product.

  • Purification: Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane), dry the organic layer over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude 2,3,3-trimethylindolenine is then methylated on the nitrogen using an agent like dimethyl sulfate to yield the final Fischer's Base.[8]

This step is a classic electrophilic aromatic substitution. The indoline ring is electron-rich, making it susceptible to nitration. The 5-position is typically favored due to electronic and steric factors.

  • Reaction Setup: In a flask cooled in an ice-salt bath (-10 to 0 °C), slowly add Fischer's Base (1.0 eq) to a pre-cooled mixture of concentrated sulfuric acid and concentrated nitric acid.

  • Temperature Control (Critical): Maintaining a low temperature is paramount to prevent over-nitration and decomposition. The reaction is highly exothermic.

  • Reaction Time: Stir the mixture at low temperature for 1-2 hours until TLC analysis indicates consumption of the starting material.

  • Workup: Carefully pour the reaction mixture onto crushed ice. The nitro-substituted product, being a solid, should precipitate.

  • Purification: Collect the solid by filtration, wash thoroughly with cold water to remove residual acid, and then with a cold sodium bicarbonate solution. The crude 5-nitro intermediate (CAS 36429-14-8) can be recrystallized from ethanol.[13]

The conversion of the nitro group to the target amine is a standard reduction. Metal-acid systems are often cost-effective and highly efficient.

  • Reaction Setup: Suspend the 5-nitro intermediate (1.0 eq) in a solvent like ethanol or acetic acid.

  • Reducing Agent: Add iron powder (Fe, ~5 eq) followed by the slow addition of acetic acid or aqueous HCl. The in-situ generation of hydrogen from the metal and acid is the active reducing agent.[14]

  • Heating: Heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by the disappearance of the yellow color of the nitro compound.

  • Workup: Cool the reaction, filter through a pad of celite to remove the iron salts, and neutralize the filtrate with a base (e.g., NaHCO₃).

  • Purification: Extract the product with an organic solvent. After drying and solvent removal, the final product can be purified by column chromatography or recrystallization.

Decision-Making Framework

The optimal strategy for acquiring this compound is highly dependent on the specific needs of the research program.

Decision_Tree start Need for 5-Amino Fischer's Base? q1 Quantity Needed? start->q1 q2 In-house Expertise in Multi-step/Hazardous Synthesis? q1->q2 > 5g (Large Scale) res_buy Decision: Direct Purchase q1->res_buy < 1g (Screening) q3 Urgency? q2->q3 Yes res_synth_B Decision: Synthesize via Route B (Avoids Nitration) q2->res_synth_B Yes, but want to avoid nitration res_reconsider Decision: Re-evaluate Need or Seek Alternative Scaffold q2->res_reconsider No q3->res_buy Yes (Urgent) res_synth_A Decision: Synthesize via Route A q3->res_synth_A No (Time available)

Caption: Decision tree for acquiring this compound.

Conclusion and Recommendations

The cost-benefit analysis of using this compound leads to a clear set of strategic recommendations:

  • For Small-Scale Screening & Initial Discovery: For researchers requiring milligram to sub-gram quantities for initial library synthesis or proof-of-concept studies, direct purchase is unequivocally the superior option . The high cost per gram is easily offset by the significant savings in time, resources, and the avoidance of hazardous multi-step synthesis.

  • For Large-Scale Synthesis & Process Development: When gram-to-kilogram quantities are needed, in-house synthesis becomes a viable consideration .

    • Route A (Post-Functionalization) is often preferred if the laboratory has robust safety protocols for handling nitrating agents and a ready supply of the cheaper Fischer's Base. While hazardous, the starting materials are commodity chemicals, making it potentially more economical at scale.

    • Route B (Pre-Functionalization) is a strong alternative if the primary concern is avoiding the risks of nitration. Although 4-nitrophenylhydrazine is more expensive, the subsequent steps may be more straightforward to scale, though the initial Fischer indole reaction may have a lower yield.[7]

Ultimately, this compound is a high-value synthetic intermediate. The decision to synthesize or purchase should be a deliberate one, guided by a realistic assessment of project scale, timeline, budget, and the synthetic chemistry expertise available within the research team.

References

  • SDFine. (n.d.). 4-NITROPHENYLHYDRAZINE AR (p-nitrophenylhydrazine). Retrieved from [Link]

  • Synthonix. (n.d.). (4-Nitrophenyl)hydrazine hydrochloride. Retrieved from [Link]

  • Wikipedia. (2023). Fischer indole synthesis. Retrieved from [Link]

  • UCHEM. (n.d.). Factory supply price 1,3,3-Trimethyl-2-methyleneindoline CAS:118-12-7 in stock. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 1,3,3-trimethyl-2-methylene indolines.
  • Lukin, A., et al. (2021).
  • Tabatabaeian, K., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. E-Journal of Chemistry, 7(2), 599-604.
  • Google Patents. (n.d.). 5-aryl-1,3,3-trimethyl-2-methylene-indoline derivatives and salts thereof, methods for the production and use of said compounds for the temporary coloration of fibers.
  • Professor Dave Explains. (2021, August 5). Fischer Indole Synthesis [Video]. YouTube. Retrieved from [Link]

  • Fisher Scientific. (n.d.). 1,3,3-Trimethyl-2-methyleneindoline, 95%. Retrieved from [Link]

  • Pfab, J., et al. (2019). Synthesis of Indigo-Dyes from Indole Derivatives by Unspecific Peroxygenases and Their Application for In-Situ Dyeing.
  • ResearchGate. (n.d.). Scheme 6. Synthetic route for the synthesis of aminocarbene complexes. Retrieved from [Link]

  • Proulx, C., et al. (2023). Synthesis of Substituted Indolines through Photocatalyzed Decarboxylative Radical Arylation. The Journal of Organic Chemistry, 88(7), 4338-4348.
  • de Oliveira, K. T., et al. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Molecules, 27(13), 4104.
  • PubChem. (n.d.). 1,3,3-Trimethyl-2-methyleneindoline. Retrieved from [Link]

  • Science of Synthesis. (n.d.). 5 Methods for Protein Synthesis. Thieme.
  • Abe, H. (2024). Azidoindolines—From Synthesis to Application: A Review. Chemistry, 6(1), 475-502.
  • Yoshimi, Y., et al. (2022).
  • ChemBK. (n.d.). 1,3,3-trimethyl-2-methyleneindoline. Retrieved from [Link]

  • Chemsrc. (n.d.). 1,3,3 TRIMETHYL-2-METHYLENE INDOLINE. Retrieved from [Link]

  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Retrieved from [Link]

  • Heravi, M. M., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(85), 54050-54081.
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Safety Operating Guide

A Guide to the Safe and Compliant Disposal of 1,3,3-Trimethyl-2-methyleneindolin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Structural Analogy: Data specific to the disposal of 1,3,3-Trimethyl-2-methyleneindolin-5-amine is not extensively documented in publicly available safety literature. This guide is therefore constructed based on the well-characterized hazard profile of its parent compound, 1,3,3-Trimethyl-2-methyleneindoline (Fischer's Base, CAS 118-12-7), and established best practices for the management of hazardous aromatic amine waste.[1][2] The addition of the amine group at the 5-position is not expected to fundamentally alter the core hazards or the required disposal considerations.

Hazard Profile & Risk Assessment: The "Why" Behind the Procedure

Understanding the inherent risks of a chemical is the foundation of its safe management. The primary hazards associated with the structural analogue, 1,3,3-Trimethyl-2-methyleneindoline, dictate the stringent disposal protocols required. These hazards are presumed to be representative of the 5-amine derivative.

This compound is classified as a hazardous substance, primarily due to its toxicity to humans and the environment.[3][4] Disposal is not a matter of simple convenience; it is a critical step in ensuring laboratory safety and environmental stewardship. Improper disposal, such as drain disposal, can lead to significant harm to aquatic ecosystems and may violate federal, state, and local regulations.[2][3][5]

Table 1: GHS Hazard Classification for 1,3,3-Trimethyl-2-methyleneindoline (Analogue)

Hazard StatementGHS CodeClassificationImplication for Disposal
Harmful if swallowed.[4][6]H302Acute Toxicity, Oral (Category 4)Waste must be securely contained to prevent accidental ingestion by personnel or release into the environment where it could be ingested by wildlife.
Causes skin irritation.[4][6]H315Skin Corrosion/Irritation (Category 2)All contaminated personal protective equipment (PPE), such as gloves, and labware must be treated as hazardous waste.
Very toxic to aquatic life.[4][6]H400Hazardous to the Aquatic Environment, Acute (Category 1)Drain disposal is strictly prohibited. [3] Waste must be managed to prevent any release into waterways or sewer systems.
Very toxic to aquatic life with long lasting effects.[4][6]H410Hazardous to the Aquatic Environment, Chronic (Category 1)The long-term environmental persistence necessitates disposal via methods that ensure complete destruction, such as high-temperature incineration.[7]

Core Principles of Amine Waste Management

Before proceeding to specific protocols, it is crucial to internalize the core principles that govern the handling of amine chemical waste. These principles are designed to prevent dangerous chemical reactions and ensure regulatory compliance.

  • Segregation is Paramount: Amine waste must be kept separate from other chemical waste streams.[1] Of particular importance is segregation from acids and strong oxidizing agents. The neutralization reaction between amines and acids is highly exothermic and can cause boiling and splashing of corrosive materials.

  • Container Compatibility: Use only containers made of compatible materials. High-density polyethylene (HDPE) is a suitable choice for many organic waste streams.[8] Ensure the container is in good condition, free from leaks, and has a secure, tightly sealing cap.[9]

  • Clear and Accurate Labeling: From the moment the first drop of waste enters the container, it must be labeled.[9] The label must include the words "HAZARDOUS WASTE," the full chemical name(s) of the contents (avoiding abbreviations), and an indication of the hazards (e.g., "Toxic," "Environmentally Hazardous").[9]

  • Point-of-Generation Management: Accumulate waste in a designated Satellite Accumulation Area (SAA) near the point of generation. This minimizes the travel of hazardous materials within the facility and ensures those most familiar with the waste are managing it.[9]

Disposal Workflow Decision Diagram

The following diagram outlines the critical decision-making and operational workflow for the proper disposal of this compound waste.

Caption: Disposal workflow for this compound.

Step-by-Step Disposal Protocols

Follow these detailed methodologies for handling different forms of waste containing this compound.

Protocol A: Disposal of Unused or Surplus Chemical
  • Evaluation: Do not dispose of the chemical if it is in its original, unopened, and unexpired container. Contact your institution's Environmental Health & Safety (EHS) office to see if it can be redistributed.[10]

  • Waste Collection: If the material is expired, off-specification, or no longer needed, it must be disposed of as hazardous waste.

  • Containerization: Keep the chemical in its original container if possible. The manufacturer's label provides critical safety information. If transferring is necessary, use a clean, compatible, and properly labeled hazardous waste container.

  • Labeling: Ensure the container is clearly labeled as "HAZARDOUS WASTE" along with the full chemical name.

  • Storage: Place the container in your designated Satellite Accumulation Area. Ensure the container is sealed.

  • Pickup: Arrange for pickup through your institutional EHS office or a licensed hazardous waste disposal contractor.[10]

Protocol B: Disposal of Contaminated Labware and PPE
  • Gross Decontamination: For heavily contaminated items (e.g., beakers with significant residue), rinse them with a minimal amount of a suitable solvent (such as acetone or ethanol) into a designated "Amine/Organic Solvent" hazardous waste container. This rinsate is now hazardous waste.

  • Segregation of Sharps: Any contaminated sharps (needles, Pasteur pipettes, broken glass) must be placed into a designated, puncture-proof sharps container that is also labeled as hazardous waste.[11]

  • Solid Waste Collection: All non-sharp contaminated items, including gloves, bench paper, and empty vials, must be collected in a dedicated hazardous waste bag or container.

  • Labeling: The container for contaminated solids must be clearly labeled "HAZARDOUS WASTE" with a description of the contents (e.g., "Debris contaminated with this compound").

  • Disposal: Arrange for pickup of the waste containers through your institutional EHS office.

Protocol C: Spill Cleanup and Decontamination
  • Ensure Safety: Evacuate non-essential personnel. Ensure the area is well-ventilated. Don appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Containment: For liquid spills, contain the spill using an inert, non-combustible absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[3][12] Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Carefully collect the absorbent material using spark-proof tools and place it into a compatible, sealable container for hazardous waste.

  • Final Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol) to remove any final residue. Place the used cloth into the same hazardous waste container.

  • Label and Dispose: Seal and label the container as "HAZARDOUS WASTE: Spill debris with this compound."[4] Store in the SAA and arrange for disposal.[4]

References

  • PubChem. (n.d.). 1,3,3-Trimethyl-2-methyleneindoline. National Center for Biotechnology Information. Retrieved from [Link]

  • Collect and Recycle. (n.d.). Amine Disposal For Businesses. Retrieved from [Link]

  • Diplomata Comercial. (2025, April 10). Amine Usage Guidelines for High-Purity Amines in Industry. Retrieved from [Link]

  • Tri-iso. (n.d.). Material Safety Data Sheet. Retrieved from [Link]

  • Purdue University College of Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]

  • State of Maine. (n.d.). Chapter 850: Identification of Hazardous Wastes. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 1,3,3-trimethyl-2-methylene indolines.
  • The Ohio State University Environmental Health and Safety. (n.d.). Chemical Waste Management Reference Guide. Retrieved from [Link]

  • Ohio EPA. (n.d.). 074 - Chemowaste Disposal. Retrieved from [Link]

  • ChemBK. (2022, October 16). 1,3,3-trimethyl-2-methyleneindoline. Retrieved from [Link]

  • Justrite. (n.d.). 5 Gallon Poly Disposal Safety Can, Flame Arrester, White. Retrieved from [Link]

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A Researcher's Guide to Handling 1,3,3-Trimethyl-2-methyleneindolin-5-amine: A Focus on Personal Protective Equipment and Safety Protocols

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides essential safety and logistical information for handling 1,3,3-Trimethyl-2-methyleneindolin-5-amine, a compound that demands meticulous handling due to its specific chemical properties. This document moves beyond a simple checklist to offer a procedural, in-depth guide grounded in established safety principles, ensuring both personal safety and experimental integrity.

Hazard Assessment: Understanding the Risks

This compound and its structural analogs are classified with specific hazards that dictate the required level of protection. The primary risks associated with this class of aromatic amines involve skin, eye, and respiratory irritation.[1] A comprehensive understanding of these risks is the foundation of a robust safety protocol.

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard information for the closely related compound 2,3,3-Trimethyl-3H-indol-5-amine, which should be considered directly applicable for establishing safety procedures.[1]

Hazard ClassHazard StatementGHS Pictogram
Skin Corrosion/Irritation H315: Causes skin irritation

Serious Eye Damage/Irritation H319: Causes serious eye irritation

Specific Target Organ Toxicity H335: May cause respiratory irritation

Furthermore, related indoline compounds are noted as being harmful if swallowed and very toxic to aquatic life, necessitating careful handling and disposal to prevent environmental release.[2][3][4]

Personal Protective Equipment (PPE): Your Primary Defense

The selection of appropriate PPE is critical. The following table outlines the minimum required PPE for handling this compound. The guiding principle is to create a complete barrier, preventing any contact with the substance.

Body AreaRequired PPESpecifications and Rationale
Hands Chemical-resistant glovesRationale: Direct skin contact can cause irritation.[1][2][5] Specification: Nitrile or neoprene gloves are recommended for handling aromatic amines. Always inspect gloves for tears or holes before use and practice proper removal techniques to avoid contaminating your skin. For prolonged tasks, consider double-gloving.
Eyes/Face Safety goggles and/or face shieldRationale: Protects against splashes and aerosols that can cause serious eye irritation.[1][4] Specification: ANSI Z87.1-compliant chemical splash goggles are mandatory. A face shield should be worn over goggles when there is a significant risk of splashing.[6]
Body Laboratory coatRationale: Provides a removable barrier to protect skin and personal clothing from contamination. Specification: A fully buttoned, long-sleeved lab coat is required. For larger quantities or tasks with a higher splash risk, a chemical-resistant apron should be worn over the lab coat.
Respiratory NIOSH-approved respiratorRationale: Inhalation of vapors or aerosols may cause respiratory tract irritation.[1][4] Specification: Handling should occur within a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available or if procedures may generate significant aerosols, a NIOSH-approved respirator with an organic vapor cartridge is necessary.
Feet Closed-toe shoesRationale: Protects feet from spills. Specification: Non-porous, chemical-resistant shoes that fully cover the foot are required.[7]

Operational Workflow: From Preparation to Disposal

A systematic approach to handling ensures that safety protocols are integrated into every step of the experimental process.

Handling and Disposal Workflow

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (in Fume Hood) cluster_cleanup 3. Post-Handling & Disposal prep1 Verify Fume Hood Functionality prep2 Assemble All Required PPE prep1->prep2 prep3 Prepare Spill Kit prep2->prep3 handle1 Don Full PPE prep3->handle1 Proceed to Handling handle2 Carefully Weigh/Dispense Chemical handle1->handle2 handle3 Perform Experimental Procedure handle2->handle3 clean1 Decontaminate Glassware and Surfaces handle3->clean1 Procedure Complete clean2 Segregate Waste into Labeled Container clean1->clean2 clean3 Remove PPE Correctly clean2->clean3 dispose Dispose via Certified Hazardous Waste Vendor clean2->dispose clean2->dispose clean4 Wash Hands Thoroughly clean3->clean4

Caption: A workflow diagram illustrating the key safety stages for handling this compound.

Step-by-Step Handling Protocol:
  • Preparation:

    • Engineering Controls: Before beginning, ensure the chemical fume hood has a current certification and is functioning correctly.

    • PPE Assembly: Gather all necessary PPE as detailed in the table above. Inspect each item for integrity.

    • Spill Preparedness: Have a chemical spill kit rated for amines readily accessible. This should include an absorbent material like sand or vermiculite.

  • Handling:

    • Work Area: Conduct all manipulations of the chemical inside the fume hood to contain vapors.

    • Dispensing: When transferring or weighing the substance, do so carefully to avoid generating dust or aerosols. Use a spatula for solids and maintain a safe distance.

    • Avoidance of Contamination: Do not eat, drink, or smoke in the laboratory.[2][3] Keep containers tightly closed when not in use.[5]

  • Post-Handling and Decontamination:

    • Surface Cleaning: Thoroughly decontaminate all work surfaces and equipment that came into contact with the chemical using an appropriate solvent (e.g., isopropanol, ethanol) followed by soap and water.

    • PPE Removal: Remove PPE in a manner that avoids cross-contamination. Gloves should be removed last and turned inside out.

    • Hygiene: Wash hands thoroughly with soap and water after removing gloves.[5][8]

Emergency Procedures: A Plan for Unexpected Events

In the event of an exposure, immediate and correct action is crucial.

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of soap and water for at least 15 minutes.[3][5] Seek medical attention if irritation persists.[2]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][5] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[2][5] If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water.[2] Seek immediate medical attention.

Disposal Plan: Environmental Responsibility

Proper disposal is a critical final step to prevent environmental harm, as this compound class is very toxic to aquatic life.[2][4]

  • Waste Collection: All waste materials contaminated with this compound, including excess reagent, contaminated wipes, and disposable PPE, must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Disposal Method: Do not dispose of this chemical down the drain or in regular trash.[3] The collected waste must be disposed of through an approved hazardous waste management facility in accordance with all local, state, and federal regulations.[2][5][9]

By adhering to this comprehensive guide, researchers can confidently and safely handle this compound, ensuring a secure laboratory environment and the integrity of their scientific work.

References

  • Berardinelli, S. P., Jr., El Ayouby, N., Hall, R. C., & Vo, E. (2000). A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads.
  • PubMed. (2000). A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads. AIHAJ, 61(6), 837-41.
  • National Center for Biotechnology Information. (n.d.). 2,3,3-Trimethyl-3H-indol-5-amine. PubChem Compound Database. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link]

  • Prairie Land FS. (2020, November 18). Anhydrous Ammonia PPE [Video]. YouTube.
  • Axxence. (2025). natural trimethylamine 10% in water. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 1,3,3-trimethyl-2-methylene indolines.
  • Chongqing Chemdad Co., Ltd. (n.d.). 1,3,3-Trimethyl-2-methyleneindoline Analytical Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1,3,3-Trimethyl-2-methyleneindoline. PubChem Compound Database. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.